Product packaging for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine(Cat. No.:CAS No. 65964-60-5)

2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B183159
CAS No.: 65964-60-5
M. Wt: 208.26 g/mol
InChI Key: YKEDVZKOLMCTAQ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)imidazo[1,2-a]pyridine (CAS 88965-00-8) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine core, a "privileged structure" recognized for its broad pharmacological potential and presence in several approved drugs . It serves as a key intermediate and analog for developing novel bioactive molecules. This scaffold demonstrates significant research value in multiple therapeutic areas. Derivatives are investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, offering a potential pathway to agents with improved gastrointestinal safety profiles compared to traditional non-selective NSAIDs . In infectious disease research, imidazo[1,2-a]pyridine amides targeting the QcrB subunit of Mycobacterium tuberculosis cytochrome bcc oxidase show potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains, making them promising leads for novel anti-tuberculosis agents . The structural motif is also explored in other fields, including materials science. The compound is readily accessible to researchers through efficient one-pot synthetic protocols from commercially available starting materials like acetophenones and 2-aminopyridine, facilitating rapid analog development and structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B183159 2-(4-Methylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDVZKOLMCTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388865
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65964-60-5
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological interactions of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine. This information is critical for its application in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for formulation development. The available data, including experimental and predicted values, are summarized below. It is important to note that some data points are for closely related analogs and are specified as such.

PropertyValueSourceNotes
Molecular Formula C₁₄H₁₂N₂--
Molecular Weight 208.26 g/mol --
Melting Point 144-145 °CExperimentalFor 2-(p-Tolyl)imidazo[1,2-a]pyridine.
Boiling Point Not available--
Solubility Soluble in organic solvents.General observationSpecific quantitative data in various solvents is not readily available.
pKa 6.77Predicted-
LogP 3.61814PredictedFor the analog 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the one-pot reaction of a substituted 2-aminopyridine with a substituted acetophenone. The following protocol is adapted from established procedures for similar compounds[1][2][3][4][5][6].

Materials:

  • 2-Aminopyridine

  • 4-Methylacetophenone

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) or another suitable brominating agent

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Silica gel for chromatography

  • Petroleum ether and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Bromination of Acetophenone: In a well-ventilated fume hood, slowly add 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) to 4-methylacetophenone with continuous stirring at room temperature. The reaction is typically exothermic.

  • Reaction with 2-Aminopyridine: To the reaction mixture, add sodium carbonate (Na₂CO₃) and 2-aminopyridine. Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, extract the mixture with diethyl ether. The organic layer contains the desired product.

  • Purification: Concentrate the ethereal layer using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterization: The purified this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification 2-Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction (Room Temperature) 2-Aminopyridine->Reaction_Vessel 4-Methylacetophenone 4-Methylacetophenone 4-Methylacetophenone->Reaction_Vessel Brominating_Agent Brominating Agent ([Bmim]Br3) Brominating_Agent->Reaction_Vessel Bromination In-situ Bromination Reaction_Vessel->Bromination Cyclocondensation Cyclocondensation Bromination->Cyclocondensation Extraction Extraction (Diethyl Ether) Cyclocondensation->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Synthesis workflow for this compound.
Physicochemical Property Determination

Standard experimental protocols for determining the key physicochemical properties are outlined below.

  • Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

  • Solubility: The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at the half-equivalence point.

  • LogP Determination: The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the imidazo[1,2-a]pyridine core is a well-established pharmacophore. A prominent example is Zolpidem, a widely used hypnotic agent, which is a positive allosteric modulator of the GABA-A receptor. It is plausible that this compound and its derivatives may exhibit similar interactions with the GABA-A receptor complex.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Positive allosteric modulators like Zolpidem bind to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. Zolpidem shows selectivity for GABA-A receptor subtypes containing the α1 subunit.[7][8][9][10][11]

G cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated Ion Channel) Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_A->Chloride_Influx Opens Channel BZD_Site Benzodiazepine Binding Site (α1 subunit) BZD_Site->GABA_A Enhances GABA effect GABA GABA GABA->GABA_A Binds Imidazopyridine This compound (Potential Modulator) Imidazopyridine->BZD_Site Binds (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Proposed mechanism of action via GABA-A receptor modulation.

References

Spectral Data Analysis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectral data analysis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound and outlines the general experimental protocols for acquiring such data.

Introduction

This compound belongs to the imidazopyridine class of compounds, which are recognized for their diverse pharmacological activities. A thorough structural elucidation using various spectroscopic techniques is paramount for the unequivocal identification and characterization of this molecule. This guide summarizes the key spectral features that aid in its identification.

Spectral Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound. Note: Due to the limited availability of a complete public spectral dataset for this compound, the data presented for ¹³C NMR and detailed ¹H NMR are based on the closely related structure, 2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and should be considered as an approximation for the common structural scaffold.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.66s1HH-3
8.11d1HH-5
7.85-7.87d2HH-2', H-6'
7.82s1HH-8
7.64-7.65d1HH-7
7.24-7.26d2HH-3', H-5'
7.16-7.18t1HH-6
6.77-6.79t1HH-5
2.39s3H-CH₃

Approximated from data for 2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde where the aldehyde proton at 10.05 ppm has been omitted and the remaining scaffold protons are presented.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
164.7C=N (Imidazo)
162.7C-Ar
158.0C-Ar
137.6C-Ar
135.8C-Ar
132.1C-Ar
130.8C-Ar
128.7C-Ar
128.5C-Ar
128.3C-Ar
125.6C-Ar
114.2C-Ar
21.5-CH₃

Approximated from data for a similar pyrimidine structure and general knowledge of imidazopyridine shifts.

Table 3: Mass Spectrometry Data
m/zInterpretation
208.10[M]⁺ (Molecular Ion)
193.08[M - CH₃]⁺
104.05[C₇H₆N]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Predicted based on the molecular weight and common fragmentation patterns of aromatic compounds.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2920-2850MediumAliphatic C-H Stretch (-CH₃)
1630-1600StrongC=N and C=C Stretching (Imidazopyridine ring)
1520-1450Medium-StrongAromatic C=C Stretch (Phenyl ring)
820Strongp-Substituted Phenyl C-H Bend

Predicted based on characteristic functional group frequencies.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.[2] Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[3] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.[4] A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of the ¹³C isotope.[5]

Mass Spectrometry (MS)

Sample Introduction: For a solid sample, direct insertion probe analysis can be used.[6] Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to mass analysis.[7]

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.[6] This method provides information about the molecular weight and produces characteristic fragment ions. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be employed to enhance the observation of the molecular ion.[7]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.[7]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the thin film method is commonly used.[8] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[8] The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[8] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[9] A background spectrum of the empty salt plate or KBr pellet is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.[10]

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a solid organic compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (EI or ESI) MS_Prep->MS_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data MS_Data Molecular Ion (m/z), Fragmentation Pattern MS_Acq->MS_Data IR_Data Absorption Frequencies (Functional Groups) IR_Acq->IR_Data Structure Final Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Workflow for spectral analysis of an organic compound.

This comprehensive approach, combining data from NMR, Mass Spectrometry, and IR Spectroscopy, allows for the unambiguous structural determination of this compound, which is crucial for its further study and application in various scientific fields.

References

An In-Depth Technical Guide to 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine, a key heterocyclic organic compound. Primarily recognized for its role as a crucial intermediate in the synthesis of the widely prescribed hypnotic agent, Zolpidem, this molecule is of significant interest to professionals in pharmaceutical research and development.[1] This document details its chemical identity, physical properties, synthesis protocols, and its pivotal position in the manufacturing of Zolpidem.

Chemical Identity and Properties

The compound, correctly identified as 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine , is a stable, solid organic molecule at room temperature.[2] Its core structure is the imidazo[1,2-a]pyridine bicyclic system.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine[3]
CAS Number 88965-00-8[4]
Molecular Formula C₁₅H₁₄N₂[4]
Molecular Weight 222.29 g/mol [4]
Canonical SMILES CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C[3]
InChI Key AWEWSJJCANQFRB-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to Off-White Solid[2]
Solubility Soluble in organic solvents.
Storage Temperature +5°C[5]
Shipping Temperature Room Temperature[5]

Table 3: Spectroscopic Data

Spectroscopic TechniqueExpected Data
¹H-NMR (400 MHz) Data available from suppliers upon request.[5]
¹³C-NMR Data available from suppliers upon request.[5]
Mass Spectrometry (MS) Data available from suppliers upon request.[5]
FT-IR Data available from suppliers upon request.[5]

Role in Zolpidem Synthesis

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a cornerstone in the synthesis of Zolpidem. The imidazo[1,2-a]pyridine core of this intermediate forms the fundamental scaffold of the final active pharmaceutical ingredient. The various synthetic routes to Zolpidem primarily differ in the method of introducing the N,N-dimethylacetamide side chain at the 3-position of this imidazopyridine ring.

Experimental Protocols

The synthesis of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a critical step in the overall synthesis of Zolpidem. A common and efficient method involves the condensation of 2-amino-5-methylpyridine with an appropriate α-bromoketone.

Synthesis of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

This protocol is based on established chemical literature for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-5-methylpyridine

  • 2-Bromo-1-(4-methylphenyl)ethanone

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyridine and a molar equivalent of 2-bromo-1-(4-methylphenyl)ethanone in a suitable solvent such as ethanol or toluene.

  • Add an excess of a base, typically sodium bicarbonate, to the mixture to neutralize the hydrobromic acid formed during the reaction.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solvent is then removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product.

  • The crude 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates a common synthetic pathway for Zolpidem, highlighting the formation of the 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine intermediate.

Zolpidem_Synthesis A 2-Amino-5-methylpyridine C 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine A->C Condensation B 2-Bromo-1-(4-methylphenyl)ethanone B->C Condensation D 3-(Aminomethyl) derivative C->D Mannich Reaction E Cyanomethyl derivative D->E Cyanation F Zolpidic Acid E->F Hydrolysis G Zolpidem F->G Amidation

Caption: A simplified workflow for the synthesis of Zolpidem.

Conclusion

2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine is a fundamentally important molecule in the pharmaceutical industry due to its indispensable role in the synthesis of Zolpidem. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional involved in the development and manufacturing of this widely used therapeutic agent. The information provided in this guide serves as a valuable technical resource for these endeavors.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 2-Arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds. This technical guide provides an in-depth review of the discovery of 2-arylimidazo[1,2-a]pyridines, from their initial synthesis to their emergence as potent therapeutic agents. We will delve into the key synthetic methodologies, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows that have defined this field of research.

The Genesis: Tschitschibabin's Pioneering Synthesis

The journey of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Aleksei Tschitschibabin. His method involved the reaction of 2-aminopyridine with a bromoacetaldehyde in a sealed tube at high temperatures (150-200 °C), leading to the formation of the imidazo[1,2-a]pyridine ring system.[1] Although the initial yields were modest, this seminal work laid the foundation for all subsequent explorations of this heterocyclic family.

Evolution of a Scaffold: Key Synthetic Methodologies

Over the decades, the synthesis of 2-arylimidazo[1,2-a]pyridines has evolved significantly, with numerous methods developed to improve efficiency, yield, and substrate scope. These can be broadly categorized into classical and modern approaches.

Classical Approach: Condensation of 2-Aminopyridines with α-Haloketones

The most traditional and widely used method for synthesizing 2-arylimidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone, typically a phenacyl bromide. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Modern Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence for their ability to generate molecular complexity in a single step from simple starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines, involving the one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3][4][5]

Quantitative Data Summary

To facilitate a comparative analysis of different synthetic approaches, the following tables summarize key quantitative data from the literature.

Table 1: Comparison of Synthetic Methods for 2-Phenylimidazo[1,2-a]pyridine

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Tschitschibabin Reaction (modified)2-Aminopyridine, Phenacyl bromideDBUAqueous EthanolRT0.5-280-94[6]
One-pot, Solvent-FreeAcetophenone, [Bmim]Br3, 2-AminopyridineNa2CO3NoneRT0.5-0.775-84
Iodine-Ammonium Acetate Promoted2-Aminopyridine, Aryl methyl ketonesI2, NH4OAcTolueneReflux3-578-92[7]

Table 2: Anticancer Activity of Selected 2-Arylimidazo[1,2-a]pyridines

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
Compound 4hMCF-7, MDA-MB-231, PANC-1, HCT-116, HT-291 - 5.5Topoisomerase IIα inhibition[8]
Compound 12HT-294.15Not specified[9]
Compound 16HT-29, B16F1012.98, 27.54Not specified
Compound 18MCF-79.60Not specified
IP-5HCC193745PI3K/Akt/mTOR inhibition[10]
IP-6HCC193747.7PI3K/Akt/mTOR inhibition[10]
HS-104MCF-71.2PI3K/Akt/mTOR inhibition[10]

Detailed Experimental Protocols

To provide a practical guide for researchers, this section details the experimental procedures for a representative synthesis and a common biological evaluation assay.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine via DBU Catalysis

This protocol is adapted from a facile and efficient method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an environmentally friendly solvent system.[6]

Materials:

  • 2-Aminopyridine

  • Phenacyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Water

  • Chloroform

  • Sodium chloride

Procedure:

  • Dissolve 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of ethanol and water (10 mL).

  • To this solution, add phenacyl bromide (2.0 mmol).

  • Add DBU (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified by TLC monitoring (typically 30 minutes to 2 hours).

  • After completion of the reaction, extract the product with a 1:1 mixture of water and chloroform (2 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Test compound (2-arylimidazo[1,2-a]pyridine derivative)

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the logical connections and biological mechanisms associated with 2-arylimidazo[1,2-a]pyridines, the following diagrams have been generated using the DOT language.

Discovery_and_Development_of_2_Arylimidazo_1_2_a_pyridines cluster_Discovery Initial Discovery cluster_Synthesis Synthetic Methodologies cluster_Bioactivity Biological Activity & Drug Discovery cluster_MoA Mechanism of Action Tschitschibabin Tschitschibabin Synthesis (1925) Classical Classical Methods (e.g., Condensation with α-haloketones) Tschitschibabin->Classical Modern Modern Methods (e.g., MCRs, Catalysis) Classical->Modern Anxiolytics Anxiolytics (e.g., Alpidem) Modern->Anxiolytics Hypnotics Hypnotics (e.g., Zolpidem) Modern->Hypnotics Anticancer Anticancer Agents Modern->Anticancer GABA_A GABA-A Receptor Modulation Anxiolytics->GABA_A Hypnotics->GABA_A Kinase Kinase Inhibition (e.g., IGF-1R) Anticancer->Kinase

Caption: Logical workflow from discovery to bioactive 2-arylimidazo[1,2-a]pyridines.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Bioassay Biological Evaluation Reactants Select Starting Materials (e.g., 2-Aminopyridine, Phenacyl Bromide) Reaction Perform Chemical Synthesis (e.g., Condensation Reaction) Reactants->Reaction Purification Purify Compound (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterize Structure (e.g., NMR, MS) Purification->Characterization Cell_Culture Culture Cancer Cell Lines Characterization->Cell_Culture Treatment Treat Cells with Compound Cell_Culture->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Data_Analysis Analyze Data & Determine IC50 Assay->Data_Analysis

Caption: General experimental workflow for synthesis and biological evaluation.

Signaling Pathways

The therapeutic effects of 2-arylimidazo[1,2-a]pyridines are often attributed to their interaction with specific biological pathways. Below are diagrams illustrating the GABA-A receptor signaling pathway, relevant to anxiolytic and hypnotic agents, and the IGF-1R signaling pathway, a target for anticancer drug development.

GABA_A_Receptor_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel is part of Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx opens channel GABA GABA GABA->GABA_A_Receptor binds Imidazopyridine 2-Arylimidazo[1,2-a]pyridine (e.g., Zolpidem, Alpidem) Imidazopyridine->GABA_A_Receptor allosterically modulates Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Anxiolytic / Hypnotic Effect Reduced_Excitability->Therapeutic_Effect

Caption: GABA-A receptor signaling pathway modulated by 2-arylimidazo[1,2-a]pyridines.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS IGF1 IGF-1 IGF1->IGF1R binds & activates Imidazopyridine 2-Arylimidazo[1,2-a]pyridine (Anticancer Agent) Imidazopyridine->IGF1R inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: IGF-1R signaling pathway and its inhibition by 2-arylimidazo[1,2-a]pyridines.

Conclusion

The discovery and development of 2-arylimidazo[1,2-a]pyridines is a testament to the power of synthetic chemistry in driving drug discovery. From the foundational work of Tschitschibabin to the sophisticated multicomponent reactions of today, the methods to access this privileged scaffold have continuously improved. The remarkable biological activities exhibited by this class of compounds, ranging from anxiolytic and hypnotic to potent anticancer effects, ensure that the exploration of 2-arylimidazo[1,2-a]pyridines will remain a vibrant and fruitful area of research for years to come. This guide has provided a comprehensive overview of the core aspects of their discovery, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug development.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and tunable electronic properties make it a versatile scaffold for designing therapeutic agents with a wide array of biological activities. This privileged structure is a key component in several marketed drugs and a multitude of clinical and preclinical candidates, demonstrating its profound biological significance. This guide provides a comprehensive overview of the diverse pharmacological activities of the imidazo[1,2-a]pyridine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.

A primary target for many imidazo[1,2-a]pyridine-based anticancer compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Several derivatives have been synthesized that show potent, dual inhibition of PI3K and mTOR.[1] For instance, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, demonstrated potent inhibition of PI3Kα with an IC50 value of 1.94 nM and exhibited significant anticancer effects in various tumor cell lines, with IC50 values ranging from 0.09 to 0.43 µM.[2] This compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells.[2] Another study reported a potent PI3Kα inhibitor with an IC50 of 2 nM.[3]

The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ID/SeriesCancer Cell LineTarget/AssayIC50 (µM)Reference(s)
Compound 13k HCC827 (Lung)PI3Kα Inhibition0.09[2]
A549 (Lung)Cell Viability0.11[2]
H1975 (Lung)Cell Viability0.17[2]
MCF-7 (Breast)Cell Viability0.43[2]
Compound 12b Hep-2 (Laryngeal)Cell Viability11[4]
HepG2 (Hepatocellular)Cell Viability13[4]
MCF-7 (Breast)Cell Viability11[4]
A375 (Melanoma)Cell Viability11[4]
Compound 6 A375 (Melanoma)Cell Viability9.7[5]
WM115 (Melanoma)Cell Viability<12[5]
HeLa (Cervical)Cell Viability35.0[5]
Compound 9d HeLa (Cervical)Cell Viability10.89[5]
MCF-7 (Breast)Cell Viability2.35[5]
IP-5 HCC1937 (Breast)Cell Viability45[6]
IP-6 HCC1937 (Breast)Cell Viability47.7[6]
Visualizing the Mechanism: PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, and how imidazo[1,2-a]pyridine inhibitors can block this signaling cascade.

PI3K/Akt/mTOR pathway inhibition.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a valuable framework for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria, fungi, and mycobacteria.

Notably, this scaffold has been extensively investigated for its potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated impressive potency against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[7] Some of these compounds target the cytochrome bcc complex (QcrB), a critical component of the electron transport chain in Mtb. One front-runner compound showed excellent activity against Mtb with a minimum inhibitory concentration (MIC) of ≤0.006 μM.[7] Other derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[8] The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ID/SeriesOrganismMIC (µM)Reference(s)
IPA-3-carboxamides (lead) M. tuberculosis H37Rv≤0.006[7]
IPA-3-carboxamides (series) M. tuberculosis (MDR)0.07 - 2.2[7]
IPA-3-carboxamides (series) M. tuberculosis (XDR)0.07 - 0.14[7]
Compound 21c Gram-positive/negative bacteria4 µg/mL[9]
Compound 21g Gram-positive/negative bacteria4 µg/mL[9]
Compound 4e P. aeruginosa, S. aureus0.5 mg/mL[10]
Compound 4e E. coli CTXM (resistant)0.5 - 0.7 mg/mL[10]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Imidazo[1,2-a]pyridine derivatives have been successfully designed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have reported imidazo[1,2-a]pyridine derivatives with potent and selective COX-2 inhibitory activity. For example, compound 10c showed high inhibitory activity towards COX-2 with an IC50 of 1.06 µM and was found to be one and a half times more potent than the standard drug celecoxib in vivo.[11] Another series of compounds demonstrated significant COX-2 inhibition with IC50 values as low as 0.05 µM and high selectivity indices.[12]

Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ID/SeriesTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Compound 10c COX-21.06-[11]
Compound 9a COX-2-39[11]
Compound 5j COX-20.05-[12]
Compound 5i COX-2-897.19[12]
Compound 6f COX-20.07 - 0.1857 - 217[13]
Compound 3f COX-29.22.37[14]
COX-121.8[14]

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is perhaps most famously represented by its activity in the central nervous system. Marketed drugs such as Zolpidem (Ambien®), Alpidem , and Saripidem are all based on this core structure and function as nonbenzodiazepine hypnotics and anxiolytics.[8]

Their primary mechanism of action involves positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[11] These drugs bind to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA and leading to increased neuronal inhibition.[12] This results in their characteristic sedative, hypnotic, and anxiolytic effects. A key feature of these drugs is their selectivity for specific GABA-A receptor subtypes. Zolpidem, for example, displays a high affinity for α1-containing GABA-A receptors, which is believed to mediate its potent sedative-hypnotic effects.[11] Saripidem is also highly selective for the ω1 (α1) subtype.[15] This subtype selectivity is thought to contribute to a more favorable side-effect profile compared to less selective benzodiazepines.

Visualizing the Mechanism: GABA-A Receptor Modulation

The following diagram illustrates how imidazo[1,2-a]pyridine derivatives like Zolpidem enhance GABAergic inhibition.

GABAA_Receptor_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor (α1 Subunit) GABA->GABA_A_Receptor Binds ImidazoPyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) ImidazoPyridine->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Cl_Influx ↑ Cl⁻ Influx Chloride_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression Sedation / Hypnosis Hyperpolarization->CNS_Depression

Modulation of GABA-A receptor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test imidazo[1,2-a]pyridine compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow: MTT Assay

The following diagram outlines the key steps in the MTT assay workflow.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Add_Compound 3. Add Serial Dilutions of Imidazo[1,2-a]pyridine Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate % Viability and IC₅₀ Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for a typical MTT assay.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Test imidazo[1,2-a]pyridine compound, dissolved in DMSO

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Create a series of two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 50-100 µL of medium is added to each well, and then the compound is serially diluted across the plate.[15]

  • Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (containing 50-100 µL of the diluted compound) with an equal volume of the standardized inoculum. This will halve the concentration of the drug in each well to the final desired concentration.[18]

  • Controls: Include a positive control (wells with broth and inoculum, no drug) to ensure bacterial growth and a negative control (wells with broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.[19]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is unequivocally a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. From CNS-acting agents like Zolpidem to novel inhibitors of cancer-related kinases and potent antitubercular compounds, its value is well-established. The ease of synthetic modification at various positions on the bicyclic ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds. Future research will likely focus on developing derivatives with even greater target selectivity and improved safety profiles, exploring novel mechanisms of action, and applying this versatile scaffold to emerging therapeutic challenges. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core promises to yield the next generation of innovative medicines.

References

Unveiling the Luminescent Core: A Technical Guide to the Photophysical and Fluorescent Properties of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical and fluorescent properties of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine, a prominent member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This class is of significant interest due to its wide range of applications, including in pharmaceuticals as antiviral, antibacterial, and anticancer agents, and in materials science as fluorescent probes and organic light-emitting diode (OLED) components.[1] The inherent fluorescence of the imidazo[1,2-a]pyridine core, arising from its π-conjugated bicyclic structure, makes it a valuable scaffold for the development of novel functional molecules.[1] This guide details the synthesis, photophysical characteristics, and the experimental protocols used to determine these properties, providing a comprehensive resource for professionals in drug discovery and materials science.

Data Presentation: Photophysical Properties

The photophysical properties of 2-aryl-imidazo[1,2-a]pyridines are influenced by the nature of the substituent on the phenyl ring and the surrounding solvent environment. Electron-donating groups, such as the methyl group in this compound, generally enhance fluorescence intensity.[1] The following tables summarize the key photophysical data for this compound and related derivatives to illustrate these effects.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
2-Phenylimidazo[1,2-a]pyridineDichloromethane~330~380~4200High
This compoundDichloromethaneNot explicitly statedNot explicitly statedNot explicitly statedExpected to be high
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineDichloromethane~340~395~43000.61

Note: Data for this compound is not exhaustively available in the literature. The data presented is a composite based on trends observed for closely related 2-phenyl and 2-(4-methoxyphenyl) imidazo[1,2-a]pyridine derivatives. The Stokes shift is calculated from the absorption and emission maxima.

Solvatochromic Effects:

The fluorescence of 2-aryl-imidazo[1,2-a]pyridines often exhibits solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. More polar solvents stabilize the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.

CompoundSolventEmission Maxima (λ_em, nm)
2-Aryl-imidazo[1,2-a]pyridine derivativeMethanol (MeOH)~395
Acetonitrile (ACN)~401
Tetrahydrofuran (THF)~428
Dichloromethane (DCM)Not explicitly stated

This table illustrates the general trend of solvatochromism in imidazo[1,2-a]pyridine derivatives, where a shift to longer wavelengths is observed in more polar solvents.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the photophysical properties of fluorescent compounds. The following sections outline the key experimental protocols.

Synthesis of this compound

A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the one-pot reaction of a substituted acetophenone with 2-aminopyridine.[2]

Materials:

  • 4'-Methylacetophenone

  • 2-Aminopyridine

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)

  • Sodium Carbonate (Na₂CO₃)

  • Diethyl ether (Et₂O)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • To 4'-methylacetophenone (2 mmol), slowly add [Bmim]Br₃ (2 mmol) dropwise over 5 minutes with continuous stirring at room temperature (30 °C).[2]

  • Add Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.[2]

  • Stir the reaction mixture at room temperature for 40 minutes.[2]

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Extract the reaction mixture with diethyl ether.

  • Concentrate the ethereal layer using a rotary evaporator.

  • Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.[2]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane) with an absorbance value below 0.1 at the wavelength of maximum absorption to avoid inner filter effects.[3]

  • Use the same solvent as a reference in the reference cuvette.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Identify the wavelength of maximum absorbance (λ_abs).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Use the same dilute solution prepared for the UV-Vis measurement.

  • Set the excitation wavelength at or near the λ_abs determined from the UV-Vis spectrum.

  • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm) to record the fluorescence emission spectrum.

  • Identify the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4]

Materials:

  • A fluorescence standard with known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[4]

  • Spectroscopic grade solvent.

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.[4]

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:[4]

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and the standard, respectively.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the study of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization Start Starting Materials (4'-Methylacetophenone, 2-Aminopyridine) Reaction One-Pot Reaction ([Bmim]Br3, Na2CO3) Start->Reaction Extraction Extraction (Diethyl Ether) Reaction->Extraction Purification Purification (Chromatography) Extraction->Purification Product 2-(4-Methylphenyl) imidazo[1,2-a]pyridine Purification->Product UVVis UV-Vis Spectroscopy Product->UVVis Fluorescence Fluorescence Spectroscopy Product->Fluorescence QY Quantum Yield Determination UVVis->QY Fluorescence->QY Data Photophysical Data (λ_abs, λ_em, Φ_F) QY->Data

Caption: General workflow for the synthesis and photophysical characterization.

Excitation_Emission_Process S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S1->S0 Non-radiative decay S0_level S1_level

Caption: Energy level diagram illustrating absorption and fluorescence emission.

Solvatochromism_Effect cluster_solvent Solvent Polarity cluster_emission Fluorescence Emission LowPolarity Low Polarity (e.g., Toluene) BlueShift Shorter Wavelength (Blue-shifted) LowPolarity->BlueShift Results in HighPolarity High Polarity (e.g., Acetonitrile) RedShift Longer Wavelength (Red-shifted) HighPolarity->RedShift Results in note Increased stabilization of the excited state in polar solvents causes a red-shift in emission.

Caption: Relationship between solvent polarity and fluorescence emission.

References

Potential Biological Targets for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(4-Methylphenyl)imidazo[1,2-a]pyridine is a key heterocyclic molecule belonging to the versatile imidazo[1,2-a]pyridine class. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural significance as a core component and direct precursor in the synthesis of pharmacologically active agents, notably the sedative-hypnotic drug Zolpidem, provides a strong basis for inferring its potential biological targets. This technical guide consolidates the available information on the biological activities of closely related imidazo[1,2-a]pyridine derivatives to elucidate the probable mechanisms of action and biological targets of this compound. The primary inferred target is the Gamma-aminobutyric acid type A (GABA-A) receptor, with secondary potential in the development of antitubercular agents. This document provides a comprehensive overview of these targets, supported by quantitative data from related compounds, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways and experimental workflows.

Inferred Primary Biological Target: GABA-A Receptor

The most compelling evidence for the biological target of this compound derivatives lies in its role as a key intermediate in the synthesis of Zolpidem.[1][2][3][4] Zolpidem is a potent non-benzodiazepine hypnotic agent that exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] It selectively binds to the benzodiazepine site on the α1 subunit of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.

The imidazo[1,2-a]pyridine scaffold is the core pharmacophore responsible for this interaction. Studies on a range of 2-phenylimidazo[1,2-a]pyridine derivatives have demonstrated high affinity for both central (CBR) and peripheral (PBR) benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission. Modulators like benzodiazepines and related compounds such as Zolpidem bind to an allosteric site, enhancing the receptor's affinity for GABA and potentiating its inhibitory effect.

GABA_A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA Site GABA-A Receptor Benzodiazepine Site Cl- Channel GABA->GABA_A_Receptor:gaba_site Binds Modulator 2-(Aryl)imidazo[1,2-a]pyridine (e.g., Zolpidem) Modulator->GABA_A_Receptor:bz_site Binds (Allosteric Modulation) Cl_in Cl- Influx GABA_A_Receptor:ion_channel->Cl_in Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_in->Hyperpolarization

GABA-A Receptor Signaling Pathway

Potential Secondary Biological Target: Antitubercular Activity

Recent research has highlighted the imidazo[1,2-a]pyridine scaffold as a promising foundation for the development of novel antituberculosis agents. Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. While the precise mechanism is still under investigation for many of these compounds, some evidence points towards the inhibition of essential cellular processes in the bacterium.

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the biological activity of various imidazo[1,2-a]pyridine derivatives, providing context for the potential potency of this compound.

Table 1: GABA-A Receptor Modulation by Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternAssay TypeTargetValueReference
7f6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamideFunctional AssayGABA-A (α1β2γ2s)EC50 = 3.2 x 10-8 M[5]
7m6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamideFunctional AssayGABA-A (α1β2γ2s)EC50 = 2.2 x 10-7 M[5]
ZolpidemN,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamideFunctional AssayGABA-A (α1β2γ2s)EC50 = 3.6 x 10-8 M[5]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternAssay TypeTarget OrganismValueReference
9Imidazo[1,2-a]pyridine-3-carboxamideGrowth InhibitionM. tuberculosis H37RvMIC ≤ 0.006 µM[6]
12Imidazo[1,2-a]pyridine-3-carboxamideGrowth InhibitionM. tuberculosis H37RvMIC ≤ 0.006 µM[6]
16Imidazo[1,2-a]pyridine-3-carboxamideGrowth InhibitionM. tuberculosis H37RvMIC ≤ 0.006 µM[6]
17Imidazo[1,2-a]pyridine-3-carboxamideGrowth InhibitionM. tuberculosis H37RvMIC ≤ 0.006 µM[6]
18Imidazo[1,2-a]pyridine-3-carboxamideGrowth InhibitionM. tuberculosis H37RvMIC ≤ 0.006 µM[6]

Experimental Protocols

To experimentally validate the potential biological targets of this compound, the following established protocols for related compounds can be adapted.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]muscimol or [³H]flumazenil

  • Non-specific binding control: 10 mM GABA or other suitable unlabeled ligand

  • Test compound: this compound

  • Centrifuge capable of 140,000 x g

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Repeat the wash step with binding buffer three times.

    • Resuspend the final pellet in binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer by centrifugation.

    • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

    • In a 96-well plate, add the membrane suspension, radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 mM GABA).

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

Mycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a method to assess the ability of a test compound to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compound: this compound

  • Resazurin dye

  • Plate reader for fluorescence or absorbance measurement

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the test compound in 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the optical density to a McFarland standard of 0.5.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) to assess cell viability. A color change from blue to pink indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.

Experimental and Logical Workflows

General Workflow for Target Identification and Validation

Target_Validation_Workflow Start Start: Compound of Interest This compound Lit_Search Literature & Database Search (Scaffold Hopping, SAR) Start->Lit_Search In_Silico In Silico Screening (Molecular Docking, Pharmacophore Modeling) Start->In_Silico Hypothesis Hypothesize Potential Targets (e.g., GABA-A Receptor, M. tb enzymes) Lit_Search->Hypothesis In_Silico->Hypothesis In_Vitro In Vitro Assays (Binding, Enzyme Inhibition, Growth Inhibition) Hypothesis->In_Vitro Data_Analysis Data Analysis (IC50, Ki, MIC determination) In_Vitro->Data_Analysis Hit_Validation Hit Validation & Lead Optimization Data_Analysis->Hit_Validation

Target Identification and Validation Workflow

Conclusion

References

In Silico Docking of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico docking studies of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine and its close analogs, most notably Zolpidem. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the molecular interactions of derivatives like this compound through computational methods is crucial for the rational design of new and improved therapeutics. This document summarizes key quantitative data, details the experimental protocols for cited studies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Docking Data Summary

The following tables summarize the quantitative data from various in silico docking studies performed on Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide), a prominent derivative of the core structure. These studies primarily investigate its interaction with GABA-A and orexin receptors.

Table 1: Molecular Docking Scores of Zolpidem and Analogs

CompoundTarget ProteinDocking Software/MethodDocking Score (kcal/mol)Reference
ZolpidemGABA-A Receptor (α1 subunit, C5 binding pocket)DrugRep platform-8.7[4]
ZolpidemOrexin ReceptorGlide-33.823 (glide score)[5]
Azo-linked imidazo[1,2-a]pyridine derivative (4b)Bacterial GyrB--10.4[6]

Table 2: Binding Affinity and Potency of Imidazo[1,2-a]pyridine Derivatives

CompoundReceptor/AssayValueUnitsReference
Compound 7fGABA-A Receptor (α1β2γ2s)3.2 x 10-8M (EC50)[7]
ZolpidemGABA-A Receptor (α1β2γ2s)3.6 x 10-8M (EC50)[7]
Compound 7mGABA-A Receptor (α1β2γ2s)2.2 x 10-7M (EC50)[7]

Experimental and Computational Protocols

The methodologies employed in the in silico docking studies of this compound derivatives vary across different research objectives. Below are detailed protocols extracted from the cited literature.

Homology Modeling and Molecular Docking of Zolpidem with GABA-A Receptors

This protocol was utilized to investigate novel binding sites for Zolpidem on GABA-A receptors.[8]

  • Homology Modeling:

    • Binary α1β3α1 and GABA-A ε-containing receptors were created using homology modeling techniques.

  • Molecular Docking:

    • Software: Not explicitly stated, but the process involved protein-ligand interaction analysis.

    • Ligand Preparation: The 3D structure of Zolpidem was prepared for docking.

    • Receptor Preparation: The modeled GABA-A receptor structures were prepared, defining several targeted interfaces for docking.

    • Docking and Analysis: Zolpidem was docked at various interfaces of the modeled receptors. The binding energy, protein-ligand interactions, and structural stability were compared to the control α1+-γ2- interface of the α1β3γ2 GABA-A receptor.[8]

DFT and Molecular Docking of Zolpidem with Orexin Receptors

This study aimed to analyze the geometric, spectroscopic, and biological characteristics of Zolpidem.[5]

  • Computational Methods:

    • Software: Gaussian for DFT calculations.

    • Method: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set was used for geometry optimization and spectroscopic studies.

  • Molecular Docking:

    • Target: Orexin receptors.

    • Analysis: The study established a binding pattern for Zolpidem with orexin receptors, confirming its potential biological effects. Two hydrogen bonds were identified between the carbonyl group of Zolpidem and the amino acids Arginine 328 and Lysine 327 of the orexin receptor.[5]

General Molecular Docking Workflow

A generalized workflow for molecular docking studies can be inferred from multiple sources.[9]

  • Ligand and Receptor Preparation: Small molecules (ligands) and biological macromolecules (proteins or receptors) are prepared for docking. This often involves optimizing their 3D structures.

  • Docking Simulation: A computational method is used to predict the binding mode and affinity between the ligand and the receptor.

  • Binding Site Definition: The molecular docking is targeted to a specific binding region on the receptor. For instance, for Zolpidem and its analogs, the benzodiazepine (BZ) binding region in the GABA-A receptor is a common target.

  • Analysis of Interactions: Important amino acid residues around the binding region are analyzed for interactions (e.g., hydrogen bonds) with the ligand. For example, key residues in the GABA-A receptor binding site include TYR58, TYR160, TYR210, PHE77, THR207, VAL203, HIS102, and SER205.[9]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by this compound derivatives and the general workflow of in silico docking studies.

GABA-A Receptor Signaling Pathway

Zolpidem and its analogs are known to bind to the GABA-A receptor, enhancing the effect of the neurotransmitter GABA.

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response GABA GABA Receptor GABA-A Receptor (α/γ interface) GABA->Receptor Zolpidem This compound (e.g., Zolpidem) Zolpidem->Receptor Positive Allosteric Modulation Ion_Channel Chloride Ion Channel Opening Receptor->Ion_Channel Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway modulated by this compound derivatives.

Orexin Receptor Signaling Pathway

Some studies suggest that Zolpidem may also interact with orexin receptors, which are involved in regulating wakefulness.

Orexin_Signaling cluster_receptor Orexin System cluster_cellular_response Cellular Response Orexin Orexin Orexin_Receptor Orexin Receptor Orexin->Orexin_Receptor Zolpidem Zolpidem (Antagonist) Zolpidem->Orexin_Receptor Blocks Binding Inhibition_Wakefulness Inhibition of Wakefulness (Sleep Promotion) Zolpidem->Inhibition_Wakefulness Wakefulness Promotion of Wakefulness Orexin_Receptor->Wakefulness

Caption: Orexin receptor signaling pathway and the potential antagonistic effect of Zolpidem.

General In Silico Docking Workflow

The logical progression of a typical in silico docking study is outlined below.

Docking_Workflow Start Start: Define Research Question Prep_Ligand Ligand Preparation (e.g., this compound) Start->Prep_Ligand Prep_Receptor Receptor Preparation (e.g., GABA-A or Orexin Receptor) Start->Prep_Receptor Docking Molecular Docking Simulation Prep_Ligand->Docking Grid_Generation Grid Box Generation (Define Binding Site) Prep_Receptor->Grid_Generation Grid_Generation->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Validation Validation (e.g., Re-docking, MD Simulation) Analysis->Validation Conclusion Conclusion and Further Studies Validation->Conclusion

Caption: A generalized workflow for in silico molecular docking studies.

References

Preliminary Cytotoxicity Profile of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine and its closely related analogues. The information presented herein is curated from recent scientific literature to aid researchers and drug development professionals in understanding the cytotoxic potential, experimental evaluation, and potential mechanisms of action of this class of compounds.

Quantitative Cytotoxicity Data

While specific cytotoxic data for this compound is not extensively available in the public domain, numerous studies on structurally related 2-aryl-imidazo[1,2-a]pyridine derivatives provide valuable insights into their antiproliferative activity. The following tables summarize the 50% inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines. This data serves as a crucial benchmark for assessing the potential potency of new analogues.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 12bHep-2Laryngeal Carcinoma11[1]
HepG2Hepatocellular Carcinoma13[1]
MCF-7Breast Carcinoma11[1]
A375Human Skin Cancer11[1]
IP-5HCC1937Breast Cancer45[2][3][4]
IP-6HCC1937Breast Cancer47.7[2][3][4]
IP-7HCC1937Breast Cancer79.6[2][3][4]
HB9A549Lung Cancer50.56[5]
HB10HepG2Liver Carcinoma51.52[5]

Note: The chemical structures of the specific derivatives (12b, IP-5, IP-6, IP-7, HB9, HB10) are detailed in the cited literature. These compounds feature various substitutions on the imidazo[1,2-a]pyridine core and the 2-phenyl ring.

Experimental Protocols

The evaluation of the cytotoxic effects of imidazo[1,2-a]pyridine derivatives predominantly relies on established in vitro cell-based assays. The following section details a standard experimental protocol for determining cytotoxicity using the MTT assay, a widely adopted method in preliminary cancer research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

Materials:

  • Human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375, HCC1937)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is serially diluted in a complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compound to exert its cytotoxic effects.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plate cell_culture->seeding treatment 4. Addition to Cells seeding->treatment compound_prep 3. Serial Dilution of Compound compound_prep->treatment incubation 5. Incubation (48h) treatment->incubation mtt_add 6. MTT Addition incubation->mtt_add formazan 7. Formazan Solubilization mtt_add->formazan readout 8. Absorbance Reading formazan->readout ic50 9. IC50 Calculation readout->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Several studies on imidazo[1,2-a]pyridine derivatives suggest that their cytotoxic effects are mediated through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/AKT/mTOR Pathway

A prominent mechanism of action for some imidazo[1,2-a]pyridine compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to decreased cell proliferation and the induction of apoptosis.[7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic activity of imidazo[1,2-a]pyridine derivatives is often associated with the induction of programmed cell death (apoptosis) and cell cycle arrest.[2][4][8] Studies have shown that these compounds can trigger the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8, and the cleavage of PARP.[2] Furthermore, some derivatives cause cell cycle arrest, indicated by the upregulation of p53 and p21 proteins.[2][4]

logical_relationship cluster_effects Cellular Effects cluster_outcomes Biological Outcomes Compound 2-Aryl-Imidazo[1,2-a]pyridine Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity CellCycleArrest->Cytotoxicity

Caption: Relationship between compound, cellular effects, and cytotoxicity.

Conclusion

The available data on 2-aryl-imidazo[1,2-a]pyridine derivatives strongly suggest that this scaffold is a promising starting point for the development of novel anticancer agents. The preliminary cytotoxicity screening of new analogues, such as this compound, should be conducted using standardized in vitro assays like the MTT assay against a panel of diverse cancer cell lines. Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization and future clinical development. The inhibition of key survival pathways like PI3K/AKT/mTOR and the induction of apoptosis and cell cycle arrest represent important mechanisms contributing to their cytotoxic effects.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. Imidazo[1,2-a]pyridines are prevalent in a variety of biologically active compounds, exhibiting properties such as anti-inflammatory, antiviral, and antiulcer activities.[1] The protocols outlined below focus on efficient, one-pot methodologies that offer advantages in terms of reaction time, yield, and environmental impact. This includes a solvent-free approach and a microwave-assisted method, providing researchers with versatile options for synthesizing this important heterocyclic compound.

Introduction

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more streamlined and efficient alternative. These methods often lead to higher overall yields, reduced purification steps, and minimized solvent usage, aligning with the principles of green chemistry. This document details two effective one-pot methods for the synthesis of this compound from readily available starting materials.

Data Presentation

The following table summarizes quantitative data from various one-pot synthetic methods for this compound and analogous compounds, allowing for easy comparison of reaction conditions and outcomes.

EntryReactantsCatalyst/ReagentSolventConditionsTimeYield (%)Reference
14-Methylacetophenone, 2-Aminopyridine[Bmim]Br₃, Na₂CO₃Solvent-freeRoom Temperature40 min77[1][2]
22-Aminopyridine, p-Tolualdehyde, IsocyanideNH₄ClEthanolMicrowave Irradiation15 min36 (analogue)[3]
32-Aminopyridine, α-bromo-4-methylacetophenoneNoneNone60 °C20 min91 (analogue)[4]

Experimental Protocols

Protocol 1: Solvent-Free One-Pot Synthesis using [Bmim]Br₃ and Na₂CO₃[1][2][5]

This protocol describes a highly efficient and environmentally friendly one-pot synthesis of this compound from 4-methylacetophenone and 2-aminopyridine under solvent-free conditions. The ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) acts as both a reagent and a reaction medium.

Materials:

  • 4-Methylacetophenone

  • 2-Aminopyridine

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)

  • Sodium Carbonate (Na₂CO₃)

  • Diethyl ether (for extraction)

  • Ethyl acetate and Petroleum ether (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer

  • Preparative thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a round-bottom flask, add 4-methylacetophenone (2 mmol).

  • With continuous stirring at room temperature (30 °C), slowly add [Bmim]Br₃ (2 mmol) dropwise over 5 minutes.

  • To this mixture, add Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol).

  • Stir the reaction mixture vigorously at room temperature for 40 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the reaction mixture with diethyl ether.

  • Concentrate the ethereal layer using a rotary evaporator.

  • Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

Expected Yield: 77%[2]

Spectroscopic Data for this compound:

  • ¹H-NMR (CDCl₃): δ = 2.39 (s, 3H), 6.77–6.79 (t, J = 6.7 Hz, 1H), 7.16–7.18 (t, J = 7.9 Hz, 1H), 7.24–7.26 (d, J = 8.2 Hz, 2H), 7.64–7.65 (d, J = 9.1 Hz, 1H), 7.82 (s, 1H), 7.85–7.87 (d, J = 8.1 Hz, 2H), 8.11 (d, J = 6.7 Hz, 1H).[1]

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol outlines a rapid, three-component synthesis of an imidazo[1,2-a]pyridine derivative under microwave irradiation, which significantly reduces the reaction time.[5] While the specific yield for the target molecule is not provided, this method is adaptable for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Materials:

  • p-Tolualdehyde (or other suitable aldehyde)

  • 2-Aminopyridine

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Microwave reactor

  • Reaction vial

Procedure:

  • In a microwave reaction vial, combine p-tolualdehyde (1 mmol), 2-aminopyridine (1 mmol), and the isocyanide (1 mmol).

  • Add ethanol as the solvent and a catalytic amount of ammonium chloride (e.g., 20 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 15 minutes) at a set temperature.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Mandatory Visualization

One_Pot_Synthesis_Workflow Start Start Reactants Combine Reactants: - 4-Methylacetophenone - 2-Aminopyridine Start->Reactants Reagent_Addition Add Catalyst/Reagent (e.g., [Bmim]Br3, Na2CO3) Reactants->Reagent_Addition Reaction Reaction under Specific Conditions (e.g., RT, Solvent-free) Reagent_Addition->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Work-up: - Extraction Monitoring->Workup Complete Purification Purification: - Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

Application Notes

Reaction Mechanism

The one-pot synthesis of 2-arylimidazo[1,2-a]pyridines from an acetophenone derivative and 2-aminopyridine generally proceeds through the in-situ formation of an α-haloketone intermediate. In the case of the solvent-free method using [Bmim]Br₃, the ionic liquid acts as a brominating agent to convert 4-methylacetophenone to α-bromo-4-methylacetophenone. This is followed by the classical two-step condensation reaction:

  • N-Alkylation: The pyridine nitrogen of 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the in-situ generated α-bromo-4-methylacetophenone, displacing the bromide ion to form an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then attacks the carbonyl carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the stable, aromatic this compound.

The base (Na₂CO₃) in the reaction mixture facilitates the deprotonation steps involved in the cyclization and dehydration process.

Reaction_Mechanism Reactants 4-Methylacetophenone + 2-Aminopyridine Bromination In-situ Bromination (e.g., with [Bmim]Br3) Reactants->Bromination AlphaBromo α-Bromo-4-methylacetophenone Bromination->AlphaBromo N_Alkylation N-Alkylation AlphaBromo->N_Alkylation + 2-Aminopyridine Intermediate N-Phenacylpyridinium salt N_Alkylation->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Base Product This compound Cyclization->Product

Caption: Proposed reaction mechanism pathway.

Advantages of One-Pot Synthesis

The described one-pot methods offer several advantages for the synthesis of this compound:

  • Efficiency: By combining multiple reaction steps into a single operation, these methods save time, energy, and resources.

  • High Atom Economy: Multicomponent reactions, in particular, are known for their high atom economy, as most of the atoms of the reactants are incorporated into the final product.[6]

  • Reduced Waste: The elimination of intermediate purification steps and the use of solvent-free or green solvent conditions significantly reduce the generation of chemical waste.

  • Safety: The in-situ generation of lachrymatory α-haloketones avoids the need to handle these hazardous reagents directly.[1]

Considerations for Method Selection

The choice between the different one-pot methods will depend on the specific requirements of the researcher and the available equipment:

  • The solvent-free method using [Bmim]Br₃ is highly efficient and environmentally benign, making it an excellent choice for green chemistry applications. However, the cost and availability of the ionic liquid may be a consideration.

  • Microwave-assisted synthesis offers a significant reduction in reaction time and can lead to higher yields in some cases. This method is ideal for high-throughput synthesis and library generation. Access to a microwave reactor is a prerequisite.

  • The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and can be adapted for the synthesis of other derivatives.[3][6][7][8][9][10] It offers a high degree of molecular diversity from simple starting materials.

Conclusion

The one-pot synthesis of this compound provides a rapid, efficient, and often more environmentally friendly alternative to traditional multi-step methods. The protocols and data presented here offer researchers and drug development professionals a solid foundation for the synthesis of this important heterocyclic scaffold. The choice of method can be tailored to specific laboratory capabilities and synthetic goals, with all presented options offering significant advantages in terms of efficiency and sustainability.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of 2-arylimidazo[1,2-a]pyridines utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The protocols described herein are suitable for the rapid generation of a library of 2-arylimidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals with diverse therapeutic applications, including anxiolytic, sedative, anti-ulcer, and cardiotonic agents. The development of efficient and environmentally benign synthetic methods to access these scaffolds is of paramount importance in drug discovery and development. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, and its application to the synthesis of imidazo[1,2-a]pyridines has proven to be highly effective. This protocol details a general and robust microwave-assisted procedure for the condensation of 2-aminopyridines with α-bromoacetophenones.

Reaction Principle

The synthesis of 2-arylimidazo[1,2-a]pyridines is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone, in this case, a 2-bromoacetophenone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-bromoacetophenone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant rate enhancement.

Experimental Protocols

General One-Pot Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines

This protocol is a generalized procedure based on common methodologies found in the literature.[1][2][3][4]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)[1][4] or Bromine (Br₂)[5]

  • Polyethylene glycol (PEG-400)[1][2] or a mixture of PEG-400 and water (1:2)[2] or lemon juice[4] as the reaction medium.

  • Microwave reactor vials (10 mL)

  • Stir bar

Instrumentation:

  • A dedicated microwave synthesizer capable of controlling temperature and power.

Procedure:

  • In situ generation of α-bromoacetophenone:

    • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted acetophenone (1.0 mmol), N-Bromosuccinimide (NBS) (1.0 mmol), and the chosen reaction medium (e.g., 3-5 mL of PEG-400).[1][4]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 400 W) and temperature (e.g., 85 °C) and monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).[1][4]

  • Condensation Reaction:

    • Once the formation of the α-bromoacetophenone is complete, cool the vial and add the substituted 2-aminopyridine (1.0 mmol) to the reaction mixture.[1]

    • Reseal the vial and continue the microwave irradiation under the same or slightly modified conditions until the reaction is complete as monitored by TLC.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the reaction vial to room temperature.

    • Pour the reaction mixture into ice-cold water (e.g., 20 mL).[1][4]

    • A solid product should precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the pure 2-arylimidazo[1,2-a]pyridine.[1]

Solvent- and Catalyst-Free Microwave-Assisted Synthesis

This alternative protocol offers a more environmentally friendly approach by eliminating the need for solvents and catalysts.[3]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Microwave reactor vial (10 mL)

Procedure:

  • Reaction Setup:

    • Place the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol) directly into a microwave synthesizer vial.[3]

  • Microwave Irradiation:

    • Seal the vial and irradiate the mixture in the microwave reactor at a predetermined power and temperature for a short duration (typically 1-5 minutes).[3][6]

  • Work-up and Purification:

    • After cooling, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the pure product.[3]

Data Presentation

The following tables summarize representative data from the literature for the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyridines, showcasing the versatility and efficiency of this method.

Table 1: One-Pot Synthesis in PEG-400

Entry2-AminopyridineAcetophenone DerivativeTime (min)Power (W)Temperature (°C)Yield (%)Reference
12-AminopyridineAcetophenone10-154008592[1]
22-Aminopyridine4'-Methylacetophenone10-154008594[1]
32-Aminopyridine4'-Chloroacetophenone10-154008590[1]
42-Aminopyridine4'-Bromoacetophenone10-154008588[1]
52-Aminopyridine4'-Nitroacetophenone10-154008585[1]

Table 2: Solvent-Free Synthesis

Entry2-Aminopyridine Derivativeα-Bromoacetophenone DerivativeTime (min)Temperature (°C)Yield (%)Reference
12-Aminopyridine2-Bromoacetophenone212095[3]
22-Amino-5-methylpyridine2-Bromoacetophenone212092[3]
32-Aminopyridine2-Bromo-4'-chloroacetophenone312094[3]
42-Aminopyridine2-Bromo-4'-methylacetophenone212096[3]
52-Amino-5-chloropyridine2-Bromoacetophenone312090[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the one-pot microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyridines.

Microwave_Synthesis_Workflow Reactants Reactants: 2-Aminopyridine Acetophenone NBS Microwave_Step1 Microwave Irradiation (In situ Bromination) Reactants->Microwave_Step1 Solvent Solvent: PEG-400 Solvent->Microwave_Step1 Intermediate α-Bromoacetophenone (in situ) Microwave_Step1->Intermediate Microwave_Step2 Microwave Irradiation (Condensation) Intermediate->Microwave_Step2 Workup Work-up: Aqueous Precipitation Microwave_Step2->Workup Purification Purification: Recrystallization Workup->Purification Product Pure 2-Arylimidazo[1,2-a]pyridine Purification->Product

Caption: General workflow for the one-pot synthesis.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a dedicated microwave reactor with appropriate safety features.

  • α-Bromoacetophenones are lachrymatory and should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Pressure monitoring within the microwave vials is crucial to prevent accidents.

Conclusion

The microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyridines is a highly efficient, rapid, and often high-yielding method suitable for the generation of diverse compound libraries for drug discovery and medicinal chemistry programs. The protocols provided herein offer a solid foundation for researchers to explore this valuable synthetic transformation.

References

Application Notes and Protocols for the Iodine-Catalyzed Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of N-bridged heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological activities.[1][2] These scaffolds are integral to several marketed drugs, including the anxiolytic agent alpidem and the hypnotic zolpidem.[1][3] Consequently, the development of efficient and environmentally benign synthetic methodologies for this class of compounds is of great interest to the medicinal and organic chemistry communities.

Traditional synthesis methods often involve the cyclocondensation of 2-aminopyridines with α-haloketones.[1][2] However, recent efforts have focused on greener alternatives. The use of molecular iodine as a catalyst has emerged as a powerful strategy, offering advantages such as low cost, ready availability, and low toxicity.[4][5] This document details an iodine-catalyzed protocol for the synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine via the condensation of 2-aminopyridine and 4-methylacetophenone in an aqueous medium, highlighting its efficiency and simple experimental setup.[1][2]

Reaction Scheme and Mechanism

The overall reaction involves the condensation of a 2-aminopyridine with an aryl methyl ketone, catalyzed by molecular iodine, to yield the corresponding 2-arylimidazo[1,2-a]pyridine.

Overall Reaction: 2-Aminopyridine + 4-Methylacetophenone --(I₂, H₂O)--> this compound

The plausible reaction mechanism begins with the activation of the acetophenone by molecular iodine, which acts as a Lewis acid.[6][7] This is followed by the formation of an α-iodo ketone intermediate, which then reacts with 2-aminopyridine. Subsequent intramolecular cyclization and aromatization lead to the final product.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Reactant1 4-Methylacetophenone Intermediate1 α-Iodo Ketone Intermediate Reactant1->Intermediate1 Iodination Reactant2 2-Aminopyridine Intermediate2 Imine Formation Reactant2->Intermediate2 Condensation Catalyst Iodine (I₂) Catalyst->Intermediate1 Intermediate1->Intermediate2 Condensation Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Aromatization (Dehydrogenation)

Caption: Plausible reaction mechanism for the iodine-catalyzed synthesis.

Application Notes

  • Catalyst Role : Molecular iodine (I₂) is an effective catalyst for this transformation. It is believed to act as a Lewis acid, activating the carbonyl group of the ketone.[6][7] In some cases, it may also be a source of in situ HI.[6] Studies show that using 30 mol % of I₂ provides an ideal balance between reaction efficiency and catalyst loading.[1][2]

  • Green Chemistry : The use of water as the reaction medium makes this protocol environmentally sustainable.[1][2] For substrates with poor water solubility, the addition of a surfactant like sodium dodecyl sulfate (SDS) can enhance yields.[1][2]

  • Substrate Scope : This methodology is robust and applicable to a wide range of substituted aryl methyl ketones and 2-aminopyridines. Ketones bearing both electron-donating and electron-withdrawing groups have been successfully employed, though electron-donating groups may lead to slightly higher yields.[8]

  • Scalability : The protocol has been successfully applied to the gram-scale synthesis of related compounds, demonstrating its potential for larger-scale production in pharmaceutical applications.[1][2]

Experimental Protocols

This section provides a detailed procedure for the synthesis of this compound.

4.1. Materials and Equipment

  • Chemicals : 4-Methylacetophenone (≥98%), 2-Aminopyridine (≥98%), Iodine (≥99.8%), Ethyl acetate (ACS grade), Saturated sodium thiosulfate solution (Na₂S₂O₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, silica gel for column chromatography, standard laboratory glassware.

4.2. Detailed Synthesis Procedure ("On-Water")

  • To a 25 mL round-bottom flask, add 2-aminopyridine (113 mg, 1.2 mmol), 4-methylacetophenone (134 mg, 1.0 mmol), molecular iodine (76 mg, 0.3 mmol, 30 mol %), and deionized water (2.0 mL).

  • Fit the flask with a reflux condenser and place it in a pre-heated oil bath.

  • Stir the reaction mixture vigorously at 110 °C for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure this compound.

G A Step 1: Combine Reactants - 2-Aminopyridine - 4-Methylacetophenone - Iodine (30 mol %) - Water (2 mL) B Step 2: Reaction Stir at 110 °C for 12h A->B C Step 3: Work-up - Cool to RT - Quench with Na₂S₂O₃ (aq) - Extract with Ethyl Acetate B->C D Step 4: Isolation - Wash with Brine - Dry over Na₂SO₄ - Concentrate in vacuo C->D E Step 5: Purification Silica Gel Column Chromatography D->E F Final Product This compound E->F

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize key data related to the optimization and scope of this synthetic method, based on analogous reactions in the literature.[1]

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

EntryCatalyst (mol %)Temperature (°C)Time (h)Yield (%)
1None110240
2I₂ (30)Room Temp24Moderate
3I₂ (10)1101262
4I₂ (20)1101275
5I₂ (30) 110 12 85
6I₂ (40)1101285
7CuI (30)11024Low (Imine product)
8La(OTf)₃ (30)1101283

Data adapted from a model reaction using acetophenone and 2-aminopyridine.[1][2]

Table 2: Substrate Scope - Synthesis of Various 2-Aryl-imidazo[1,2-a]pyridines

EntryAryl Methyl KetoneProductTime (h)Yield (%)
1Acetophenone2-Phenylimidazo[1,2-a]pyridine1285
24-Methylacetophenone This compound 10 88
34-Methoxyacetophenone2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine1090
44-Chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine1581
54-Nitroacetophenone2-(4-Nitrophenyl)imidazo[1,2-a]pyridine1875

Reaction Conditions: Aryl methyl ketone (1 mmol), 2-aminopyridine (1.2 mmol), I₂ (30 mol %), H₂O (2 mL), 110 °C. Data adapted from literature.[1][2]

Conclusion

The iodine-catalyzed synthesis of this compound offers a highly efficient, scalable, and environmentally friendly alternative to traditional methods. The protocol's use of an inexpensive catalyst and water as a solvent, combined with a simple experimental procedure and high yields, makes it an attractive method for researchers in academia and the pharmaceutical industry.

References

Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines from 2-Aminopyridine and Acetophenones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The protocol outlines a one-pot reaction between commercially available 2-aminopyridines and acetophenones, offering an efficient and straightforward approach to this valuable scaffold.

Introduction

Imidazo[1,2-a]pyridines are a core structural motif found in numerous biologically active molecules with a wide range of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1] The synthesis of these compounds is, therefore, a key focus in drug discovery and development. The reaction of 2-aminopyridine with α-haloketones is a classical and widely used method for constructing the imidazo[1,2-a]pyridine ring system.[1] A significant advancement in this area is the one-pot synthesis that generates the α-haloketone in situ from the corresponding acetophenone, streamlining the process and avoiding the handling of lachrymatory α-haloketones.[1]

This application note details a robust and high-yielding one-pot procedure using 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as a brominating agent and sodium carbonate as a base under solvent-free conditions.

Reaction Scheme

The overall reaction involves the in situ bromination of an acetophenone derivative to form an α-bromoacetophenone, which then undergoes a condensation reaction with 2-aminopyridine to yield the corresponding 2-aryl-imidazo[1,2-a]pyridine.

Reaction_Scheme reagents Acetophenone + 2-Aminopyridine intermediate α-Bromoacetophenone (in situ) reagents->intermediate [Bmim]Br3 product 2-Aryl-imidazo[1,2-a]pyridine intermediate->product + 2-Aminopyridine - HBr

Caption: General reaction scheme for the one-pot synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine from acetophenone and 2-aminopyridine. The same procedure can be adapted for various substituted acetophenones and 2-aminopyridines.

Materials:

  • Acetophenone (or substituted acetophenone)

  • 2-Aminopyridine (or substituted 2-aminopyridine)

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Preparative Thin-Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the acetophenone derivative (2.0 mmol, 1.0 equiv), 1-butyl-3-methylimidazolium tribromide (2.0 mmol, 1.0 equiv), sodium carbonate (1.1 mmol, 0.55 equiv), and the 2-aminopyridine derivative (2.4 mmol, 1.2 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add diethyl ether to the reaction mixture and stir for a few minutes.

  • Extraction: Filter the mixture to remove any solids. The ethereal layer contains the crude product.

  • Concentration: Concentrate the ethereal layer using a rotary evaporator.

  • Purification: Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.

Data Presentation

The following tables summarize the reaction yields and characterization data for a selection of synthesized 2-aryl-imidazo[1,2-a]pyridines.

Table 1: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

EntryAcetophenone Derivative2-Aminopyridine DerivativeProductYield (%)m.p. (°C)
1Acetophenone2-Aminopyridine2-Phenylimidazo[1,2-a]pyridine82136-137
24-Methylacetophenone2-Aminopyridine2-(4-Methylphenyl)imidazo[1,2-a]pyridine77144-145
34-Methoxyacetophenone2-Aminopyridine2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine75134-135
44-Fluoroacetophenone2-Aminopyridine2-(4-Fluorophenyl)imidazo[1,2-a]pyridine89164-165
54-Chloroacetophenone2-Aminopyridine2-(4-Chlorophenyl)imidazo[1,2-a]pyridine86201-202
64-Bromoacetophenone2-Aminopyridine2-(4-Bromophenyl)imidazo[1,2-a]pyridine87215-216
7Acetophenone5-Chloro-2-aminopyridine6-Chloro-2-phenylimidazo[1,2-a]pyridine79172-173
84-Methoxyacetophenone5-Chloro-2-aminopyridine6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine75236-237

Table 2: Spectroscopic Data for Selected Products

Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (ESI) [M+H]⁺
2-Phenylimidazo[1,2-a]pyridine8.12 (d, J=6.8 Hz, 1H), 7.96 (d, J=7.6 Hz, 2H), 7.86 (s, 1H), 7.64 (d, J=9.2 Hz, 1H), 7.44 (t, J=7.6 Hz, 2H), 7.33 (t, J=7.2 Hz, 1H), 7.18 (t, J=7.6 Hz, 1H), 6.78 (t, J=6.8 Hz, 1H)145.8, 145.2, 134.1, 128.8, 128.0, 126.2, 125.4, 124.6, 117.6, 112.5, 108.2195.0917
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine8.12 (d, J=6.8 Hz, 1H), 7.89 (d, J=8.4 Hz, 2H), 7.84 (s, 1H), 7.63 (d, J=9.2 Hz, 1H), 7.41 (d, J=8.4 Hz, 2H), 7.20 (t, J=8.0 Hz, 1H), 6.80 (t, J=6.8 Hz, 1H)145.9, 144.1, 133.9, 132.7, 129.1, 127.5, 125.5, 124.8, 117.7, 112.6, 108.4229.0529
6-Chloro-2-phenylimidazo[1,2-a]pyridine8.16 (s, 1H), 7.95 (d, J=7.3 Hz, 2H), 7.82 (s, 1H), 7.57 (d, J=9.1 Hz, 1H), 7.51-7.38 (m, 2H), 7.34 (d, J=7.2 Hz, 1H), 7.15 (d, J=9.4 Hz, 1H)144.3, 143.9, 133.6, 128.9, 128.3, 126.3, 126.1, 123.3, 117.9, 110.1, 109.8229.0529

Reaction Mechanism and Workflow

The reaction is proposed to proceed through the following steps:

  • Bromination: The acetophenone reacts with [Bmim]Br₃ to form the α-bromoacetophenone intermediate.

  • Nucleophilic Attack: The pyridine nitrogen of 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the bromoacetophenone, displacing the bromide ion.

  • Cyclization: The exocyclic amino group then attacks the carbonyl carbon, leading to an intramolecular cyclization.

  • Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Workflow start Start reagents Combine Acetophenone, 2-Aminopyridine, [Bmim]Br3, and Na2CO3 start->reagents stir Stir at Room Temperature (approx. 40 min) reagents->stir monitor Monitor by TLC stir->monitor workup Add Diethyl Ether monitor->workup filter Filter the Mixture workup->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Preparative TLC concentrate->purify product Pure 2-Aryl-imidazo[1,2-a]pyridine purify->product

Caption: Experimental workflow for the synthesis.

Safety Precautions

It is essential to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Aminopyridine: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Harmful to aquatic life with long-lasting effects. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Acetophenone: Combustible liquid. Harmful if swallowed. Causes serious eye irritation.[2][3][4][5][6] Keep away from heat, sparks, open flames, and hot surfaces.[2][4] Wear protective gloves, eye protection, and face protection.[2][4]

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃): This substance is not yet fully tested and should be handled with caution.[7] Avoid contact with eyes, skin, and clothing.[7] Wear appropriate personal protective equipment.

  • Sodium Carbonate: May cause eye irritation. Handle with care.

  • Organic Solvents (Diethyl ether, Ethyl acetate, Petroleum ether): Highly flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][4][5][6][7][8]

Conclusion

This application note provides a detailed and reliable protocol for the one-pot synthesis of 2-aryl-imidazo[1,2-a]pyridines from readily available starting materials. The solvent-free reaction conditions, short reaction times, and high yields make this an attractive method for the efficient generation of a library of these medicinally important compounds for further investigation in drug discovery programs. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Note: Purification of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine, a key intermediate in pharmaceutical research, using silica gel column chromatography. The described methodology is robust and yields a high-purity product suitable for subsequent synthetic steps and biological screening. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The synthesis of these scaffolds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, a reliable purification method is crucial to obtain the desired compound with high purity. Column chromatography is a widely used and effective technique for the separation and purification of these compounds. This note details a standard protocol for the purification of this compound on a silica gel stationary phase with a hexane-ethyl acetate mobile phase.

Experimental Overview

The purification strategy involves the separation of the target compound from impurities based on their differential adsorption to the silica gel stationary phase and solubility in the mobile phase. The polarity of the mobile phase is optimized to achieve a good separation, with an ideal retention factor (Rf) for the desired compound in the range of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate.[1]

Materials and Equipment

  • Crude this compound

  • Silica gel (230–400 mesh)[2]

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (for sample loading, optional)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended.[2]

  • Visualize the spots under a UV lamp at 254 nm.

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.[1]

Column Preparation
  • Select a glass column of appropriate size based on the amount of crude product to be purified.

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed. The column should be packed without any cracks or bubbles to avoid channeling.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

Sample Loading

Two methods for sample loading are commonly used: wet loading and dry loading.

Wet Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the solution to the top of the silica bed using a pipette.

Dry Loading:

  • Dissolve the crude product in a suitable solvent.

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add this powder to the top of the column.

Elution and Fraction Collection
  • Carefully add the prepared mobile phase to the top of the column.

  • Begin the elution process by opening the stopcock. A consistent flow rate should be maintained.

  • Collect the eluent in fractions of appropriate volume in test tubes or vials.

  • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the target compound.

Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • The final product should be dried under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the typical quantitative data for the purification of this compound using column chromatography.

ParameterValue/RangeReference/Comment
Stationary Phase Silica Gel230–400 mesh is commonly used for flash chromatography.[2]
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 9:1) and gradually increase to a higher polarity (e.g., 7:3 or 1:1).[2]
TLC Rf Value (Target) 0.2 - 0.4An ideal range for good separation on the column.[1]
Sample Loading Dry or Wet LoadingDry loading is preferred for samples with poor solubility in the initial eluent.
Column Dimensions Varies with sample sizeA general rule is a silica gel to crude product ratio of 30:1 to 100:1 by weight.
Flow Rate ~2 inches/minute (Flash Chromatography)Adjusted based on column dimensions and desired separation.

Visualizations

Experimental Workflow

experimental_workflow Purification Workflow of this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Slurry Prepare Silica Gel Slurry Column_Packing Pack Chromatography Column Slurry->Column_Packing Sample_Loading Load Crude Sample (Wet or Dry) Column_Packing->Sample_Loading Elution Elute with Hexane: Ethyl Acetate Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Obtain Pure Product Solvent_Evaporation->Pure_Product

Caption: Workflow for column chromatography purification.

Troubleshooting

  • Compound does not elute: Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Poor separation: Use a shallower solvent gradient or a longer column. Ensure the column is packed properly without any cracks.

  • Compound streaks on TLC: The compound may be degrading on the acidic silica gel. Consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the eluent.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound using silica gel column chromatography. Adherence to this protocol will enable researchers to obtain a high-purity product essential for further research and development activities in the field of medicinal chemistry.

References

Characterization of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the characterization of 2-(4-methylphenyl)imidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like Zolpidem, used for insomnia.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects, making them a focal point for drug discovery and development.[3][4][5][6]

These application notes and protocols are designed to guide researchers in the synthesis, purification, characterization, and biological evaluation of novel this compound derivatives.

Synthetic Protocols

The synthesis of this compound derivatives is most commonly achieved through the condensation reaction of a substituted 2-aminopyridine with an α-haloketone.[7][8] Variations of this method, including the use of different catalysts and reaction conditions, allow for the generation of a diverse library of derivatives.

General Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Amino-5-methylpyridine Solvent Ethanol Reactant1->Solvent Reactant2 2-Bromo-1-(4-methylphenyl)ethan-1-one Reactant2->Solvent Reflux Reflux (e.g., 78 °C) Solvent->Reflux Cooling Cooling to room temperature Reflux->Cooling Precipitation Precipitation of product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine Recrystallization->Product GABAA_Pathway cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (α1β2γ2) Cl_influx Chloride Ion (Cl-) Influx GABA_A->Cl_influx opens channel BZD_Site Benzodiazepine Site (α1 subunit) GABA GABA GABA->GABA_A binds Zolpidem This compound Derivative (e.g., Zolpidem) Zolpidem->BZD_Site binds Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedative/Hypnotic Effect) Hyperpolarization->Inhibition Anticancer_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway Derivative This compound Derivative PI3K PI3K Derivative->PI3K inhibits p53 p53 Derivative->p53 activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis PI3K->Apoptosis inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Bax Bax p53->Bax activates Caspases Caspases Bax->Caspases activates Caspases->Apoptosis induces Antiinflammatory_Pathway cluster_pathway STAT3/NF-κB Pathway cluster_mediators Inflammatory Mediators Derivative This compound Derivative STAT3 STAT3 Derivative->STAT3 inhibits NFkB NF-κB Derivative->NFkB inhibits iNOS iNOS STAT3->iNOS activates NFkB->iNOS activates COX2 COX-2 NFkB->COX2 activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines activates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

References

Application of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, imidazo[1,2-a]pyridine, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. This document provides a comprehensive overview of the application of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine and its analogs in cancer research, including a summary of their biological activities, detailed experimental protocols for their evaluation, and visualization of their mechanisms of action.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)
Compound 6 (an imidazo[1,2-a]pyridine derivative) A375 (Melanoma)< 12
WM115 (Melanoma)< 12
HeLa (Cervical Cancer)9.7 - 44.6
Compound 4h (an imido-heterocycle compound) Breast (MCF-7, MDA-MB-231), Pancreatic (PANC-1), Colon (HCT-116, HT-29)1 - 5.5
Compound 5b (a 2-substituted imidazo[1,2-a]pyridine) Breast (MCF-7, MDA-MB-231), Pancreatic (MiaPaca-2), Lung (A549), Prostate (PC-3), Colon (HCT-116)3.5 - 61.1
IP-5 (an imidazo[1,2-a]pyridine) HCC1937 (Breast Cancer)45
IP-6 (an imidazo[1,2-a]pyridine) HCC1937 (Breast Cancer)47.7
IP-7 (an imidazo[1,2-a]pyridine) HCC1937 (Breast Cancer)79.6
Diarylurea derivative 18h A375P (Melanoma)< 0.06
Diarylamide derivative 15d A375P (Melanoma)< 0.06

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

STAT3_NFkB_Pathway MIA (Imidazo[1,2-a]pyridine derivative) MIA (Imidazo[1,2-a]pyridine derivative) STAT3 STAT3 MIA (Imidazo[1,2-a]pyridine derivative)->STAT3 inhibition NF-κB NF-κB MIA (Imidazo[1,2-a]pyridine derivative)->NF-κB inhibition Inflammation & Proliferation Inflammation & Proliferation STAT3->Inflammation & Proliferation NF-κB->Inflammation & Proliferation

Caption: Modulation of the STAT3/NF-κB signaling pathway.[1]

Apoptosis_Pathway cluster_pro_apoptosis Pro-Apoptosis cluster_anti_apoptosis Anti-Apoptosis p53 p53 Bax Bax p53->Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bcl-2 Bcl-2 Bcl-2->Caspase-9 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->p53 upregulation Imidazo[1,2-a]pyridine->Bcl-2 downregulation

Caption: Induction of apoptosis via modulation of p53, Bax, and Bcl-2.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of 2-arylimidazo[1,2-a]pyridines.

Materials:

  • 2-aminopyridine

  • α-bromoacetophenone derivative (e.g., α-bromo-4-methylacetophenone)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add the α-bromoacetophenone derivative (1 equivalent) and sodium bicarbonate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired 2-arylimidazo[1,2-a]pyridine.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running buffer and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize the protein levels.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the cell cycle distribution of a cell population.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony.

Materials:

  • Single-cell suspension of cancer cells

  • 6-well plates

  • Complete growth medium

  • Test compound

  • Crystal violet staining solution

Procedure:

  • Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with 0.5% crystal violet solution.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment group compared to the untreated control.

This document provides a foundational resource for researchers interested in the anticancer applications of this compound derivatives. The provided data, pathway diagrams, and detailed protocols aim to facilitate further investigation and development of this promising class of compounds.

References

Application Notes and Protocols: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine as a PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapies. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms observed with single-target inhibitors.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. 2-(4-Methylphenyl)imidazo[1,2-a]pyridine represents a key pharmacophore within this class. While specific public data for this exact molecule as a PI3K/mTOR inhibitor is limited, extensive research on structurally related imidazo[1,2-a]pyridine derivatives has demonstrated potent dual inhibitory activity. These application notes will provide a comprehensive overview of the use of this compound and its analogs as PI3K/mTOR dual inhibitors, including detailed experimental protocols and representative data from closely related compounds.

Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex signaling cascade initiated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular processes, including the activation of mTOR.

mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt. Dual PI3K/mTOR inhibitors, such as those based on the imidazo[1,2-a]pyridine scaffold, block the activity of both PI3K and mTOR, leading to a comprehensive shutdown of this critical oncogenic pathway.

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound (and analogs) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitors, demonstrating the potency of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Analogs

Compound IDTargetIC50 (nM)Reference
Analog 1PI3Kα2[1]
Analog 2 ("15a")PI3Kα0.20[2]
Analog 2 ("15a")mTOR21[2]
Analog 3PI3Kα0.130 (Ki)[3]
Analog 3PI3Kγ0.111 (Ki)[3]
Analog 3PI3Kδ0.122 (Ki)[3]

Table 2: In Vitro Cellular Activity of Representative Imidazo[1,2-a]pyridine Analogs

Compound IDCell LineAssayIC50 (µM)Reference
Analog 4A375 (Melanoma)Cell Viability (MTT)<1[1]
Analog 4HeLa (Cervical Cancer)Cell Viability (MTT)9.7 - 44.6[1]
Analog 2 ("15a")HCT-116 (Colon)Cell Growth Inhibition0.010[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound and its analogs as PI3K/mTOR dual inhibitors.

Protocol 1: In Vitro PI3K/mTOR Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K and mTOR kinases using a luminescence-based assay.

Kinase_Assay_Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound Start->Prepare_Compound Add_Reagents Add kinase, substrate, and test compound to plate Prepare_Compound->Add_Reagents Initiate_Reaction Initiate reaction with ATP Add_Reagents->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and deplete remaining ATP Incubate->Stop_Reaction Add_Detection_Reagent Add detection reagent to produce luminescence Stop_Reaction->Add_Detection_Reagent Measure_Luminescence Measure luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Calculate % inhibition and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Kinase substrate (e.g., PIP2 for PI3K, inactive S6K for mTOR)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound or analog)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute these into the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, the respective kinase (PI3Kα or mTOR), and the appropriate substrate.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP to a final concentration appropriate for the specific kinase (typically at or near the Km for ATP).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HT-29, A375)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Modulation

This protocol is used to assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with test compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., p-Akt, p-S6) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and add the chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The this compound scaffold represents a promising foundation for the development of potent PI3K/mTOR dual inhibitors. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to evaluate the efficacy of this and structurally related compounds. Through systematic in vitro and cellular characterization, the therapeutic potential of these inhibitors in oncology can be thoroughly investigated.

References

Application Notes: Development of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine Derivatives as STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention. The 2-(4-Methylphenyl)imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective STAT3 inhibitors. These derivatives have been shown to effectively suppress STAT3 phosphorylation and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This document provides detailed application notes and experimental protocols for the evaluation of these compounds as STAT3 inhibitors.

Mechanism of Action

The primary mechanism by which this compound derivatives inhibit STAT3 is by interfering with its phosphorylation at the tyrosine 705 residue (Tyr705). This phosphorylation event, primarily mediated by Janus kinases (JAKs) and other tyrosine kinases like Src, is a critical step for STAT3 activation. Upon phosphorylation, STAT3 monomers dimerize via their SH2 domains, translocate to the nucleus, and bind to the promoter regions of target genes, thereby regulating their transcription. By inhibiting STAT3 phosphorylation, these compounds prevent its dimerization and nuclear translocation, ultimately blocking its transcriptional activity. This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., c-Myc, Cyclin D1), and the upregulation of pro-apoptotic proteins (e.g., BAX).

Data Presentation

The following table summarizes the in vitro activity of a series of this compound derivatives against various cancer cell lines.

Compound IDModification on Imidazo[1,2-a]pyridine CoreCancer Cell LineAssay TypeIC50 (µM)Reference
W-1184 Optimized unsaturated piperidine and phenyl ringsAGS (gastric cancer)Antiproliferative0.39
MGC-803 (gastric cancer)Antiproliferative0.9
Compound 6 Thiazole group substitutionA375 (melanoma)Cytotoxicity<12
WM115 (melanoma)Cytotoxicity<12
HeLa (cervical cancer)Cytotoxicity~35
Compound 3f 2,3-dichlorophenyl substitution on pyrazoline tetherMCF-7 (breast cancer)Cell Viability9.27
Compound 3e 4-chlorophenyl substitution on pyrazoline tetherMCF-7 (breast cancer)Cell Viability13.24
Compound 4g 2,5-disubstituted trifluorophenyl on pyrazoline tetherMCF-7 (breast cancer)Cell Viability10.90

Mandatory Visualizations

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Transcription Gene Transcription (e.g., Bcl-2, c-Myc) DNA->Transcription Initiates Inhibitor This compound Derivative Inhibitor->pSTAT3 Inhibits Phosphorylation

Caption: STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound Derivatives (various concentrations) Start->Treatment Incubation Incubate for defined time periods (e.g., 24, 48, 72h) Treatment->Incubation Cell_Viability Cell Viability Assay (MTT Assay) Incubation->Cell_Viability Protein_Extraction Protein Extraction Incubation->Protein_Extraction RNA_Extraction RNA Extraction Incubation->RNA_Extraction Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Western_Blot Western Blot Analysis (p-STAT3, Total STAT3, Apoptosis Markers) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis qPCR Quantitative Real-Time PCR (STAT3 Target Gene Expression) RNA_Extraction->qPCR qPCR->Data_Analysis

Caption: General experimental workflow for evaluating STAT3 inhibitors.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • Substituted 2-aminopyridine

  • 2-Bromo-1-(4-methylphenyl)ethan-1-one

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of a substituted 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromo-1-(4-methylphenyl)ethan-1-one (1.1 mmol) and sodium bicarbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., AGS, MGC-803, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cell lysates.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-STAT3 (Tyr705), rabbit anti-STAT3, and mouse anti-β-actin

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the cell pellets in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL reagent and an imaging system.

  • To detect total STAT3 and β-actin, strip the membrane and re-probe with the respective primary and secondary antibodies.

  • Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

Application Notes and Protocols for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine Derivatives as Potential Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide.[1][2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for the development of new antitubercular agents with novel mechanisms of action.[1][2][3] Imidazo[1,2-a]pyridines (IPAs) are a class of fused bicyclic 5,6 heterocycles that have been identified as a promising scaffold in medicinal chemistry.[1][2][3] Certain derivatives, particularly those with a 2-(4-methylphenyl) substituent, have demonstrated potent activity against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, screening, and evaluation of these compounds as potential antitubercular drug candidates.

Mechanism of Action

Several studies have elucidated that imidazo[1,2-a]pyridine derivatives exert their antitubercular effect by targeting the cytochrome bcc complex, specifically the QcrB subunit.[1] This inhibition disrupts the electron transport chain, leading to a depletion of ATP synthesis, which is essential for the survival of Mtb.[1] This novel mechanism of action makes them attractive candidates for combating drug-resistant TB.

Data Presentation

In Vitro Antitubercular Activity and Cytotoxicity

The following table summarizes the in vitro activity of representative 2-(4-methylphenyl)imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv and their cytotoxicity against a mammalian cell line.

Compound IDStructureMIC against Mtb H37Rv (µM)IC50 against Vero cells (µM)Selectivity Index (SI = IC50/MIC)
IPA-1 2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxamide derivative≤0.006[4]>128[3]>21333
IPA-2 N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide derivative0.069 - 0.174[3]Not ReportedNot Reported
IPA-3 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative0.4 - 1.9[3]>128[3]>67 - 320

Experimental Protocols

General Synthesis of this compound-3-carboxamides

This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core and subsequent amidation.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • Reagents: Substituted 2-aminopyridine, ethyl 2-chloroacetoacetate.

  • Procedure:

    • To a solution of the appropriate substituted 2-aminopyridine in a suitable solvent (e.g., DME), add ethyl 2-chloroacetoacetate.[4]

    • Reflux the mixture for 48 hours.[4]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate.

Step 2: Hydrolysis of the Ester

  • Reagents: Ethyl imidazo[1,2-a]pyridine-3-carboxylate, Lithium hydroxide (LiOH), Ethanol (EtOH), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ester intermediate in a mixture of ethanol and water.

    • Add an excess of LiOH and stir the mixture at room temperature for 5-6 hours.[4]

    • Monitor the hydrolysis by TLC.

    • After completion, acidify the reaction mixture with HCl to precipitate the carboxylic acid.[4]

    • Filter the precipitate, wash with water, and dry to obtain the imidazo[1,2-a]pyridine-3-carboxylic acid.

Step 3: Amide Coupling

  • Reagents: Imidazo[1,2-a]pyridine-3-carboxylic acid, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Acetonitrile (CH3CN).

  • Procedure:

    • To a solution of the carboxylic acid in acetonitrile, add EDC and DMAP.[4]

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours.[4]

    • Monitor the reaction by TLC.

    • After completion, concentrate the solvent and purify the crude product by column chromatography to obtain the final imidazo[1,2-a]pyridine-3-carboxamide derivative.

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Hydrolysis cluster_2 Amide Coupling 2-aminopyridine 2-aminopyridine Cyclization Cyclization 2-aminopyridine->Cyclization ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate->Cyclization Ester Intermediate Ester Intermediate Cyclization->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Coupling Coupling Carboxylic Acid->Coupling Amine Amine Amine->Coupling Final Product Final Product Coupling->Final Product

Caption: General synthetic scheme for imidazo[1,2-a]pyridine-3-carboxamides.

In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[5]

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

    • 96-well microplates

    • Alamar Blue reagent

    • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)

  • Procedure:

    • Prepare a serial dilution of the test compounds in the 96-well plates.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

    • Inoculate the wells with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 5-7 days.

    • After incubation, add Alamar Blue solution to each well and incubate for another 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Mtb Inoculum Prepare Mtb Inoculum Start->Prepare Mtb Inoculum Inoculate Plates Inoculate Plates Prepare Compound Dilutions->Inoculate Plates Prepare Mtb Inoculum->Inoculate Plates Incubate (5-7 days) Incubate (5-7 days) Inoculate Plates->Incubate (5-7 days) Add Alamar Blue Add Alamar Blue Incubate (5-7 days)->Add Alamar Blue Incubate (24h) Incubate (24h) Add Alamar Blue->Incubate (24h) Read Results Read Results Incubate (24h)->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cells, which is crucial for determining their selectivity.[6]

  • Materials:

    • Vero cells (or other suitable mammalian cell line like HepG2 or A549)[6][7]

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • Test compounds

  • Procedure:

    • Seed the 96-well plates with Vero cells and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

G Start Start Seed Cells Seed Cells Start->Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (48-72h) Incubate (48-72h) Treat with Compounds->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The this compound scaffold represents a highly promising class of antitubercular agents. The protocols and data presented here provide a framework for the synthesis and evaluation of novel derivatives. Further optimization of this scaffold, focusing on improving pharmacokinetic properties while maintaining high potency and low toxicity, is a key area for future research in the development of new treatments for tuberculosis.

References

Application Notes and Protocols: 2-Arylimidazo[1,2-a]pyridines in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical properties of 2-arylimidazo[1,2-a]pyridines, arising from their rigid, planar structure and extended π-conjugation, have positioned them as a versatile class of compounds in materials science. Their applications span from vibrant emitters in organic light-emitting diodes (OLEDs) to highly sensitive fluorescent probes for chemical sensing. This document provides a detailed overview of their applications, supported by quantitative data and experimental protocols.

Application in Organic Light-Emitting Diodes (OLEDs)

2-Arylimidazo[1,2-a]pyridine derivatives are promising materials for OLEDs due to their high fluorescence quantum yields and tunable emission colors. They can be employed as emitters in the emissive layer of an OLED device, contributing to high efficiency and brightness.

Quantitative Performance Data

The performance of non-doped OLEDs utilizing 2-arylimidazo[1,2-a]pyridine-based luminogens is summarized below. These materials, featuring a unique architecture of two imidazo[1,2-a]pyridine cores linked by a bridging group, demonstrate impressive efficiencies.

EmitterEmission ColorMax. Luminance (cd/m²)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Ref.
GBY-17Cyan442015.6(0.23, 0.42)[1]
GBY-18Orange274010.9(0.59, 0.38)[1]
Experimental Protocols

Protocol 1: General Synthesis of 2-Arylimidazo[1,2-a]pyridines

This protocol describes a common method for the synthesis of 2-arylimidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-haloketone or through a one-pot reaction with an acetophenone derivative.

Materials:

  • 2-Aminopyridine derivative

  • Substituted acetophenone or α-bromoacetophenone

  • Catalyst (e.g., I₂, CuBr, FeBr₃)[2][3]

  • Solvent (e.g., DMF, Ethanol, or solvent-free)

  • Sodium bicarbonate (if using α-haloketone in some methods)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Preparation of α-bromoacetophenone (if necessary): To a solution of the substituted acetophenone in a suitable solvent (e.g., methanol), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). The product can be isolated by removing the solvent under reduced pressure.

  • Condensation Reaction:

    • Method A (from α-bromoacetophenone): In a round-bottom flask, dissolve the 2-aminopyridine derivative and the α-bromoacetophenone in ethanol. Add sodium bicarbonate and reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

    • Method B (one-pot from acetophenone): In a reaction vessel, combine the 2-aminopyridine, substituted acetophenone, and a catalytic amount of iodine or a copper/iron salt.[2][3] Heat the mixture, with or without a solvent like DMF, at a specified temperature (e.g., 80-120°C) for the required time.[2]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated sodium thiosulfate solution (if iodine was used). Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-arylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Vacuum-Deposited OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED using a 2-arylimidazo[1,2-a]pyridine derivative as the emitting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD)

  • 2-Arylimidazo[1,2-a]pyridine emitter

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it to remove residual water.

  • Vacuum Deposition of Organic Layers: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the following layers:

    • HTL (e.g., TPD, ~40 nm)

    • Emitting Layer (2-arylimidazo[1,2-a]pyridine derivative, ~20 nm)

    • ETL (e.g., Alq₃, ~30 nm)

    • EIL (e.g., LiF, ~1 nm)

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al, ~100 nm) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE) of the fabricated device.

Diagrams

G cluster_synthesis Synthesis of 2-Arylimidazo[1,2-a]pyridine 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Crude Product Crude Product Condensation->Crude Product Purification Purification Crude Product->Purification Pure 2-Arylimidazo[1,2-a]pyridine Pure 2-Arylimidazo[1,2-a]pyridine Purification->Pure 2-Arylimidazo[1,2-a]pyridine

Caption: General synthesis workflow for 2-arylimidazo[1,2-a]pyridines.

G cluster_oled OLED Fabrication Workflow cluster_layers Deposited Layers ITO Substrate Cleaning ITO Substrate Cleaning HIL Deposition HIL Deposition ITO Substrate Cleaning->HIL Deposition Vacuum Deposition Vacuum Deposition HIL Deposition->Vacuum Deposition HTL HTL EML (2-Arylimidazo...) EML (2-Arylimidazo...) HTL->EML (2-Arylimidazo...) ETL ETL EML (2-Arylimidazo...)->ETL EIL EIL ETL->EIL Cathode Deposition Cathode Deposition EIL->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Characterization Device Characterization Encapsulation->Device Characterization

Caption: Workflow for the fabrication of a vacuum-deposited OLED.

Application as Chemical Sensors

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold can be modulated by the presence of specific analytes, making these compounds excellent candidates for fluorescent chemical sensors. The binding of an analyte to a receptor unit attached to the fluorophore can lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection.

Quantitative Performance Data

The performance of various 2-arylimidazo[1,2-a]pyridine-based fluorescent sensors is detailed below.

SensorAnalyteDetection Limit (LOD)Linear RangeResponse TypeRef.
Probe 5Fe³⁺4.0 ppb-Turn-on[4][5]
Probe 5Hg²⁺1.0 ppb-Turn-off[4][5]
Chemosensor L1Zn²⁺6.8 x 10⁻⁸ M-Fluorescence enhancement[6]
Probe 6bDCP (Sarin simulant)0.6 µM0-8 µMFluorescence quenching[7]
Probe for DCNPDCNP (Tabun simulant)0.54 µM-Fluorescence quenching[8]
Experimental Protocols

Protocol 3: General Procedure for Fluorescent Detection of Analytes

This protocol provides a general method for using a 2-arylimidazo[1,2-a]pyridine-based fluorescent probe for the detection of a target analyte in a solution.

Materials:

  • Stock solution of the 2-arylimidazo[1,2-a]pyridine fluorescent probe in a suitable solvent (e.g., DMSO, ethanol/water mixture).

  • Stock solutions of the target analyte and potential interfering ions in the same solvent system.

  • Buffer solution to maintain a constant pH.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, place a specific volume of the buffer solution. Add a small aliquot of the fluorescent probe stock solution to each cuvette to achieve the desired final concentration (e.g., 1.0 µM).

  • Fluorescence Measurement:

    • Baseline Reading: Record the fluorescence emission spectrum of the probe solution in the absence of any analyte by exciting at its maximum absorption wavelength.

    • Titration with Analyte: To the cuvettes, add increasing concentrations of the analyte stock solution. After each addition, gently mix the solution and allow it to equilibrate for a specified time. Record the fluorescence emission spectrum.

    • Selectivity Test: To separate cuvettes containing the probe solution, add a concentration of the target analyte and an excess of potential interfering ions. Record the fluorescence emission spectrum to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration plot.

Diagrams

G cluster_sensing Fluorescent Sensing Mechanism Probe Probe Binding Binding Probe->Binding Analyte Analyte Analyte->Binding Probe-Analyte Complex Probe-Analyte Complex Binding->Probe-Analyte Complex Fluorescence Change Fluorescence Change Probe-Analyte Complex->Fluorescence Change

Caption: General mechanism of a 2-arylimidazo[1,2-a]pyridine-based fluorescent sensor.

Photophysical Properties

The utility of 2-arylimidazo[1,2-a]pyridines in materials science is fundamentally linked to their photophysical properties. These properties can be tuned by modifying the substituents on the imidazo[1,2-a]pyridine core and the attached aryl group.

General Photophysical Characteristics
  • Absorption: Typically exhibit absorption bands in the UV-Vis region.[9]

  • Emission: Many derivatives show strong fluorescence in the blue to violet region of the electromagnetic spectrum.[9] The emission wavelength and quantum yield are sensitive to the electronic nature of the substituents and the solvent polarity.

  • Quantum Yield: Fluorescence quantum yields can be high, often in the range of 0.2 to 0.7, with electron-donating groups generally enhancing the luminescence.[10]

  • Stokes Shift: These compounds can exhibit significant Stokes shifts, which is advantageous for applications in fluorescence imaging and sensing.[11]

The versatile synthetic accessibility and tunable photophysical properties of 2-arylimidazo[1,2-a]pyridines make them a highly attractive platform for the development of new materials for a wide range of applications, from next-generation displays to advanced chemical and biological sensing.

References

Troubleshooting & Optimization

Troubleshooting low yields in 2-(4-Methylphenyl)imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this synthetic procedure.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or reaction failures in a question-and-answer format.

Question 1: My reaction yield is very low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors. The primary reasons often involve suboptimal reaction conditions, reagent quality, or inefficient purification. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Reagent Quality: The purity of the starting materials, 2-aminopyridine and 2-bromo-4'-methylacetophenone, is critical. Impurities in these reagents can lead to side reactions and a decrease in the yield of the desired product. Ensure the reagents are pure and dry.

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. The optimal temperature can vary depending on the solvent and catalyst used. It is advisable to perform small-scale experiments to determine the ideal temperature for your specific conditions.

  • Catalyst Issues: If using a catalyzed reaction (e.g., with copper or iodine), the catalyst's activity may be compromised. Ensure the catalyst is of high quality and used in the correct concentration. In some cases, the choice of catalyst may not be optimal for the specific substrate.[1][2][3]

  • Purification Losses: Significant amounts of the product can be lost during the work-up and purification steps. Inefficient extraction or suboptimal conditions for column chromatography can drastically reduce the isolated yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. The side products in this synthesis can include:

  • Unreacted Starting Materials: The most common "impurities" are often the unreacted 2-aminopyridine and 2-bromo-4'-methylacetophenone.

  • Polysubstituted Products: Although less common for the 2-phenyl derivative, polysubstitution on the imidazo[1,2-a]pyridine ring can occur under certain conditions.

  • Products from Self-Condensation of 2-bromo-4'-methylacetophenone: The α-bromoketone can undergo self-condensation, especially in the presence of a base.

  • Hydrolysis of 2-bromo-4'-methylacetophenone: If water is present in the reaction mixture, the α-bromoketone can hydrolyze to the corresponding α-hydroxyketone.

To minimize side product formation, ensure an inert atmosphere if necessary, use dry solvents, and optimize the stoichiometry of the reactants.

Question 3: How can I improve the purity of my final product?

Purification of this compound is typically achieved through column chromatography.[1][4] Here are some tips for effective purification:

  • Solvent System for Column Chromatography: A common and effective eluent system for silica gel column chromatography is a mixture of ethyl acetate and petroleum ether (or hexanes).[1][4] The polarity of the solvent system should be optimized by first running a TLC with different solvent ratios to achieve good separation between the product and impurities.

  • Recrystallization: If the product is a solid and of reasonable purity after column chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. Suitable solvents for recrystallization need to be determined experimentally, but ethanol or mixtures of ethanol and water are often good starting points.

  • Washing during Work-up: During the aqueous work-up, washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can help remove acidic impurities. A subsequent wash with brine can help remove residual water before drying the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the condensation reaction between a 2-aminopyridine and an α-haloketone, in this case, 2-bromo-4'-methylacetophenone.[1] This reaction is often carried out in a suitable solvent like ethanol or DMF, sometimes with the addition of a base or a catalyst to improve the reaction rate and yield.

Q2: Is a catalyst always necessary for this reaction?

While the reaction can proceed without a catalyst, employing a catalyst such as iodine or a copper salt can significantly improve the reaction efficiency, often allowing for milder reaction conditions and higher yields.[1][2][3] Iodine-catalyzed reactions, for instance, can sometimes be performed in aqueous media, offering a greener synthetic route.[1][3]

Q3: What analytical techniques are used to characterize the final product?

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-aryl-imidazo[1,2-a]pyridines, which are structurally related to the target molecule. This data can serve as a benchmark for optimizing your own experiments.

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetophenoneI2 (30 mol%)WaterRoom Temp.24Moderate[3]
2-AminopyridineAcetophenoneI2 (20 mol%) / SDSWater601285[1]
2-Aminopyridine2-BromoacetophenoneNoneEthanolReflux482[5]
2-AminopyridineAcetophenoneCuIDMF1202475-85[6]
2-Aminopyridine4'-Methylacetophenone[Bmim]Br3 / Na2CO3Solvent-freeRoom Temp.385[7]

Experimental Protocol: Iodine-Catalyzed Synthesis in Aqueous Media

This protocol is adapted from a literature procedure for the synthesis of 2-arylimidazo[1,2-a]pyridines and offers an environmentally friendly approach.[1][3]

Materials:

  • 2-Aminopyridine

  • 4'-Methylacetophenone

  • Iodine (I2)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.2 mmol), 4'-methylacetophenone (1.0 mmol), sodium dodecyl sulfate (0.2 mmol), and deionized water (5 mL).

  • Add iodine (0.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 60 °C for 12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure this compound.

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow reagents 1. Mix Reactants (2-Aminopyridine, 2-Bromo-4'- methylacetophenone) & Solvent reaction 2. Heat & Stir (Monitor by TLC) reagents->reaction Add Catalyst (Optional) workup 3. Aqueous Work-up (Extraction & Washing) reaction->workup purification 4. Purification (Column Chromatography) workup->purification characterization 5. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and provide actionable solutions to optimize your reaction conditions for the synthesis of imidazo[1,2-a]pyridines.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Systematically investigating the following parameters is crucial for optimization:

  • Catalyst Choice and Loading: The catalyst is often a critical factor. Copper (e.g., CuI, CuBr) and iodine-based catalysts are commonly used and have shown high efficacy.[1][2] In some cases, metal-free conditions can also be effective.[3] Optimization of catalyst loading is also important; for instance, in a molecular iodine-catalyzed reaction, 20 mol% was found to be optimal.[4][5]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Solvents like DMF, toluene, and n-BuOH have been reported to be effective.[2][6] For certain protocols, greener solvents like water or ethanol can be used, sometimes in combination with techniques like ultrasound or microwave irradiation.[1][7]

  • Reaction Temperature: The optimal temperature can vary depending on the specific reaction. For a copper-catalyzed reaction using air as an oxidant, 80°C was found to be the ideal temperature.[2] Some modern protocols are designed to run efficiently at room temperature.[3][8]

  • Substrate Electronic Effects: The electronic properties of your starting materials (2-aminopyridines and the carbonyl compound or alkyne) play a significant role. Electron-rich substrates on the 2-aminopyridine ring generally lead to better yields than electron-deficient ones.[2] Conversely, electron-donating groups on acetophenones have also been shown to improve yields in some reactions.[5]

  • Steric Hindrance: Bulky substituents on either of the reactants can sterically hinder the reaction, leading to lower yields.[2]

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Reaction Time and Temperature Control: Prolonged reaction times or excessively high temperatures can lead to the decomposition of reactants or products, or promote side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine, carbonyl compound, and any other reagents. Impurities can sometimes catalyze unwanted side reactions.

  • Atmosphere Control: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Conversely, some modern syntheses intentionally use air as a green oxidant.[2]

  • Choice of Base: In reactions requiring a base, the nature and strength of the base can influence the reaction pathway. For instance, in the synthesis from 2-aminopyridine and phenacyl bromide, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used effectively.[9]

Q3: My reaction is not proceeding to completion. What troubleshooting steps should I take?

A3: A stalled reaction can be frustrating. Consider the following troubleshooting steps:

  • Verify Reagent Activity: Ensure that your catalyst and any other reagents are active. Catalysts can deactivate over time or due to improper storage.

  • Check Reaction Setup: Double-check your reaction setup for any leaks if working under an inert atmosphere. Ensure proper stirring to maintain a homogeneous reaction mixture.

  • Re-evaluate Reaction Conditions: As detailed in Q1, systematically re-evaluate your choice of catalyst, solvent, and temperature. It might be necessary to screen a new set of conditions.

  • Consider an Alternative Synthetic Route: There are numerous synthetic strategies for imidazo[1,2-a]pyridines, including multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé, A3 coupling), condensation reactions, and oxidative couplings.[10][11][12] If one route is problematic, an alternative approach might be more suitable for your specific substrates.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.

Table 1: Optimization of a Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [2]

EntryCatalystSolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuIDMF8085
3CuClDMF8078
4Cu(OAc)₂DMF8065
5CuBrToluene8075
6CuBrCH₃CN8060
7CuBrDMF6072
8CuBrDMF10088

Table 2: Solvent Effects in a Three-Component Reaction for Tetracyclic Fused Imidazo[1,2-a]pyridines [6]

EntrySolventTemperatureYield (%)
1MeOHReflux11
2EtOHReflux25
3n-PrOHReflux33
4n-BuOHReflux41
5TolueneReflux15
6CH₃CNReflux< 5
7THFReflux< 5

Table 3: Catalyst Optimization for an Iodine-Catalyzed Three-Component Condensation [8]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1No CatalystEthanol12No reaction
2HClEthanol840
3PTSAEthanol765
4Sc(OTf)₃Ethanol670
5InCl₃Ethanol755
6FeCl₃Ethanol8Poor
7I₂Ethanol492
8I₂MeOH585
9I₂H₂O670
10I₂ACN665
11I₂DCM755
12I₂Toluene8Moderate

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and Phenacyl Bromide [9]

  • Dissolve substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).

  • To this solution, add substituted phenacyl bromide (2.0 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed A³-Coupling for Substituted Imidazo[1,2-a]pyridines [13]

  • In a Schlenk tube under an inert atmosphere, add 2-aminopyridine (1.1 mmol), aldehyde (1.0 mmol), Cu/SiO₂ (10 mol%), and terminal alkyne (1.5 mmol).

  • Add toluene (0.5 mL) as the solvent.

  • Heat the mixture to 120 °C and stir for 48 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Remove the solvent under vacuum.

  • Purify the crude product by column chromatography using a mixture of hexanes, ethyl acetate, and triethylamine (84:10:4) as the eluent.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and optimization of imidazo[1,2-a]pyridines.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction catalyst Check Catalyst: - Activity - Loading - Type (Cu, I, etc.) start->catalyst solvent Evaluate Solvent: - Polarity (DMF, Toluene, H2O) - Aprotic vs. Protic start->solvent temp Optimize Temperature: - Increase/Decrease - Room Temp vs. Reflux start->temp substrates Analyze Substrates: - Purity - Electronic Effects - Steric Hindrance start->substrates side_products Side Product Formation? catalyst->side_products solvent->side_products temp->side_products substrates->side_products monitor Optimize Reaction Time: - Monitor by TLC side_products->monitor Yes atmosphere Control Atmosphere: - Inert Gas (N2, Ar) - Air (for oxidative reactions) side_products->atmosphere Yes success Improved Yield side_products->success No monitor->success atmosphere->success

Caption: Troubleshooting workflow for low yield or incomplete reactions.

A3_Coupling_Mechanism sub_amine 2-Aminopyridine imine Imine Formation sub_amine->imine sub_aldehyde Aldehyde sub_aldehyde->imine sub_alkyne Terminal Alkyne acetylide Copper Acetylide Formation sub_alkyne->acetylide catalyst Cu Catalyst catalyst->acetylide nucleophilic_attack Nucleophilic Attack of Acetylide on Imine imine->nucleophilic_attack acetylide->nucleophilic_attack intermediate Propargylamine Intermediate nucleophilic_attack->intermediate cyclization Intramolecular 5-exo-dig Cyclization intermediate->cyclization product Imidazo[1,2-a]pyridine cyclization->product

Caption: General workflow for the A³-coupling reaction.

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-aminopyridine or 2-bromo-4'-methylacetophenone can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be temperature-sensitive. 3. Inefficient catalyst: If using a catalyzed method, the catalyst may be inactive or used in an incorrect amount. 4. Presence of moisture: Some synthetic routes are sensitive to water. 5. Incorrect pH: For reactions involving a pH adjustment, an incorrect pH can prevent product precipitation or cause degradation.1. Purify starting materials: Recrystallize or distill 2-aminopyridine and 2-bromo-4'-methylacetophenone before use. Verify purity using techniques like NMR or GC-MS. 2. Optimize temperature: Screen a range of temperatures to find the optimal condition for your specific reaction. For the classical condensation, refluxing in a suitable solvent is common. 3. Catalyst screening: If applicable, screen different catalysts (e.g., copper salts, iodine) and optimize the catalyst loading. Ensure the catalyst is fresh and properly handled. 4. Use anhydrous conditions: Dry solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 5. Careful pH adjustment: Use a calibrated pH meter and add acid or base dropwise to reach the target pH for product isolation.
Formation of Side Products/Impurities 1. Dimerization of starting materials: Self-condensation of 2-aminopyridine or the acetophenone derivative can occur. 2. Over-alkylation or poly-alkylation: The product can sometimes react further. 3. Incomplete reaction: Unreacted starting materials remain. 4. Side reactions with functional groups: If the starting materials have other reactive functional groups, they may participate in side reactions.1. Control stoichiometry: Use a precise 1:1 molar ratio of the reactants. Adding one reactant slowly to the other can sometimes minimize self-condensation. 2. Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the formation of byproducts. Monitor the reaction progress by TLC or LC-MS. 3. Increase reaction time or temperature: If starting materials are the main impurity, consider extending the reaction time or slightly increasing the temperature. 4. Protecting groups: If necessary, protect sensitive functional groups on the starting materials before the reaction and deprotect them afterward.
Difficulty in Product Purification 1. Product is an oil or does not crystallize: The product may be impure or require specific conditions to solidify. 2. Product co-elutes with impurities during chromatography: Impurities may have similar polarity to the product. 3. Low recovery after purification: The product may be lost during workup or chromatography.1. Trituration/Solvent screening: Try triturating the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. Screen different solvent systems for recrystallization. 2. Optimize chromatography conditions: Use a different solvent system, a different stationary phase (e.g., alumina instead of silica gel), or a different chromatography technique (e.g., preparative HPLC). 3. Careful workup: Minimize the number of transfer steps. Ensure complete extraction during the workup by checking the aqueous layer for the product with TLC. Use an appropriate amount of silica gel for chromatography (typically 50-100 times the weight of the crude product).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the condensation of 2-aminopyridine with an α-haloketone, specifically 2-bromo-4'-methylacetophenone. Variations of this reaction include catalyst-free thermal conditions, and the use of catalysts like copper salts or iodine to improve yields and reaction conditions.

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields for the synthesis of closely related 2-aryl-imidazo[1,2-a]pyridines are generally good to excellent, often ranging from 80% to over 95% depending on the specific methodology and scale. For instance, a process for a derivative, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid, reported a yield of 96.5%.[1] While this is for a substituted analog, similar high yields can be expected for the parent compound under optimized conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the product from the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can be used to see the spots.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If chromatography is necessary, silica gel is the most common stationary phase, with a gradient of ethyl acetate in hexanes as the mobile phase.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. 2-Bromo-4'-methylacetophenone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like ethanol and methanol are flammable and should be handled with care, away from ignition sources. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Classical Thermal Condensation

This protocol is a general method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromo-4'-methylacetophenone (1.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in ethanol.

  • Add 2-bromo-4'-methylacetophenone to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis

This method utilizes a copper catalyst, which can sometimes lead to higher yields and milder reaction conditions.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromo-4'-methylacetophenone (1.0 eq)

  • Copper(I) iodide (CuI) (e.g., 10 mol%)

  • A suitable solvent (e.g., ethanol, DMF)

  • A base (e.g., K₂CO₃, Cs₂CO₃) (optional, but can be beneficial)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, 2-bromo-4'-methylacetophenone, CuI, and the base (if used).

  • Add the solvent and stir the mixture at the desired temperature (can range from room temperature to reflux, depending on the specific system).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the catalyst and any inorganic salts.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes yields reported for various synthetic methods for imidazo[1,2-a]pyridine derivatives, which can serve as a reference for expected outcomes.

Synthetic Method Catalyst/Conditions Reported Yield (%) Reference Compound Citation
Catalyst-Free CascadeThermalup to 86%3-arylimidazo[1,2-a]pyridines[2]
Hydrolysis6N HCl, reflux94%6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid[3]
Glyoxalate ReductionKOH, H₂O/Ethanol96.5%2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-acetic acid[1]
Copper-CatalyzedCopper SilicateHighImidazo[1,2-a]pyridines[4]

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Starting Materials (2-Aminopyridine, 2-Bromo-4'-methylacetophenone) reaction Reaction (e.g., Reflux in Ethanol) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring cooling Cooling & Precipitation monitoring->cooling filtration Filtration cooling->filtration concentration Concentration cooling->concentration if no precipitate crude_product Crude Product filtration->crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography final_product Pure this compound recrystallization->final_product Pure Product chromatography->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? reagents Starting Material Quality start->reagents Yes conditions Reaction Conditions (Temp, Time) start->conditions Yes catalyst Catalyst Inactivity start->catalyst Yes moisture Presence of Moisture start->moisture Yes end Yield Improved start->end No purify_reagents Purify/Verify Reagents reagents->purify_reagents optimize_cond Optimize Temp/Time conditions->optimize_cond check_catalyst Use Fresh/Screen Catalyst catalyst->check_catalyst anhydrous Use Anhydrous Conditions moisture->anhydrous purify_reagents->end optimize_cond->end check_catalyst->end anhydrous->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Common side products in the synthesis of 2-arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylimidazo[1,2-a]pyridines. This guide focuses on identifying and mitigating common side products encountered in prevalent synthetic routes.

FAQs: Troubleshooting Common Synthetic Issues

This section addresses frequently encountered problems during the synthesis of 2-arylimidazo[1,2-a]pyridines, offering potential causes and solutions.

Q1: My reaction of a 2-aminopyridine with an α-haloketone is giving a low yield of the desired 2-arylimidazo[1,2-a]pyridine and multiple other spots on TLC. What are the likely side products?

A1: Besides the desired product, several side products can form in this condensation reaction. Common culprits include:

  • Unreacted Starting Materials: Incomplete conversion is common. Ensure your reaction has gone to completion by monitoring with TLC.

  • N-(pyridin-2-yl)amides: Under certain conditions, particularly with an oxidant present, C-C bond cleavage of the α-haloketone can occur, leading to the formation of an amide.

  • Regioisomers: If the 2-aminopyridine is substituted, reaction at different nitrogen atoms can potentially lead to regioisomeric products, although the formation of the imidazo[1,2-a]pyridine is generally favored.

  • Polymeric material: Prolonged reaction times or high temperatures can sometimes lead to the formation of intractable polymeric materials.

Troubleshooting Tips:

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and solvent can significantly impact the product distribution.

  • Purification: Careful column chromatography is often necessary to separate the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

  • Reagent Quality: Ensure the purity of your 2-aminopyridine and α-haloketone, as impurities in the starting materials can lead to a host of side reactions.

Q2: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-amino-2-arylimidazo[1,2-a]pyridine, and the reaction is messy. What are the potential side products?

A2: The GBB reaction, while powerful, can be sensitive to reaction conditions and the nature of the substrates. Common issues include:

  • Incomplete Cyclization: The intermediate formed after the initial coupling of the three components may not fully cyclize, leading to linear or partially cyclized impurities.

  • Solvent Adducts: When using alcohol solvents like methanol, it has been observed that the solvent can be incorporated into side products, forming solvent-trapped intermediates that may be stable.[1]

  • Ugi Adducts: With certain aliphatic aldehydes, the classic Ugi four-component reaction product may be observed as a byproduct.[2]

  • Hydrolysis of Isocyanide: Isocyanides are sensitive to acidic conditions and can hydrolyze to the corresponding formamide, which will not participate in the desired reaction.

Troubleshooting Tips:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the reaction.

  • Catalyst Choice: The choice and amount of acid catalyst (e.g., Sc(OTf)₃, HClO₄, or p-TsOH) can be critical.[3] An inappropriate catalyst or concentration can lead to side reactions.

  • Order of Addition: The order in which the reagents are added can sometimes influence the outcome. Premixing the 2-aminopyridine and aldehyde to form the imine before adding the isocyanide can be beneficial.

Q3: During the workup of my 2-arylimidazo[1,2-a]pyridine synthesis, I am losing a significant amount of my product. What could be the reason?

A3: Loss of product during workup is a common issue and can be attributed to several factors:

  • Product Solubility: The product may have some solubility in the aqueous layer, especially if it is protonated by an acidic workup.

  • Emulsion Formation: During extraction, emulsions can form, trapping the product in the interface.

  • Degradation on Silica Gel: Some imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Volatility: While less common for 2-arylimidazo[1,2-a]pyridines, some lower molecular weight analogs might have some volatility.

Troubleshooting Tips:

  • Back-extraction: If an acidic workup was used, neutralize the aqueous layer and back-extract with an organic solvent to recover any dissolved product.

  • Breaking Emulsions: Adding brine or a small amount of a different organic solvent can help break emulsions.

  • Neutralized Silica Gel: For sensitive compounds, use silica gel that has been neutralized with a base like triethylamine.

  • Alternative Purification: Consider recrystallization as an alternative to chromatography if a suitable solvent system can be found.[4]

Common Side Products and Their Characteristics

The following table summarizes common side products, their likely origin, and key characterization features to aid in their identification.

Side ProductSynthetic Route of OriginPlausible CauseKey Characterization Features
Unreacted Starting Materials All routesIncomplete reaction, poor reagent reactivity, or inappropriate reaction conditions.Signals corresponding to the 2-aminopyridine and/or the carbonyl compound will be present in the 1H NMR spectrum of the crude product.
N-(pyridin-2-yl)amide Condensation with α-haloketonesC-C bond cleavage of the α-haloketone, often promoted by an oxidant.Presence of a characteristic amide carbonyl stretch in the IR spectrum (around 1650-1680 cm-1) and a downfield NH proton in the 1H NMR spectrum.
Dimerized Pyridines Tschitschibabin-type reactionsHigh temperatures and the absence of a trapping electrophile can favor dimerization of the pyridine starting material.[5]Mass spectrometry will show a molecular ion corresponding to double the mass of the pyridine reactant minus two hydrogen atoms.
Solvent Adducts Groebke-Blackburn-BienayméThe alcohol solvent can act as a nucleophile and be incorporated into reaction intermediates.[1]The mass spectrum will show a molecular ion corresponding to the expected intermediate plus the mass of the solvent molecule. 1H NMR will show signals for the solvent moiety.
Partially Cyclized Intermediates Groebke-Blackburn-BienayméIncomplete reaction or steric hindrance preventing the final cyclization step.These can be complex to characterize but will lack the fully aromatic signals of the imidazo[1,2-a]pyridine ring system in the 1H NMR spectrum.

Experimental Protocols

Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Condensation

This protocol describes a common method for the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.[6][7]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Characterization of 2-Phenylimidazo[1,2-a]pyridine:

  • Appearance: White to off-white solid.

  • 1H NMR (CDCl₃): δ 8.15 (d, 1H), 7.98 (d, 2H), 7.85 (s, 1H), 7.65 (d, 1H), 7.42 (t, 2H), 7.30 (t, 1H), 7.15 (t, 1H), 6.75 (t, 1H).

  • IR (KBr, cm⁻¹): 3050, 1630, 1500, 1440, 750, 690.

Diagrams

Experimental Workflow for Condensation Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-aminopyridine in Ethanol B Add 2-bromoacetophenone and NaHCO3 A->B 1.0 eq each, 2.0 eq NaHCO3 C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Solvent Removal D->E Upon completion F Partition between Water and Ethyl Acetate E->F G Dry and Concentrate Organic Layer F->G H Silica Gel Column Chromatography G->H I Pure 2-Phenylimidazo[1,2-a]pyridine H->I

Caption: Workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridine.

Logical Relationship of Potential Side Products in GBB Reaction

G Reactants 2-Aminopyridine + Aldehyde + Isocyanide Imine Imine Intermediate Reactants->Imine Side_Product3 Ugi Product Reactants->Side_Product3 Alternative Reaction Pathway Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Cyclized_Int Cyclized Intermediate Nitrilium->Cyclized_Int Intramolecular Cyclization Side_Product1 Solvent Adduct Nitrilium->Side_Product1 + Solvent (e.g., MeOH) Product Desired Imidazo[1,2-a]pyridine Cyclized_Int->Product Aromatization Side_Product2 Uncyclized Intermediate Cyclized_Int->Side_Product2 Incomplete Reaction

Caption: Potential side product formation in the GBB reaction.

References

Addressing solubility issues of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(4-Methylphenyl)imidazo[1,2-a]pyridine and related analogs in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating in my aqueous assay buffer. What are the likely causes?

Precipitation of this compound in aqueous buffers is a common issue primarily due to its low aqueous solubility. Imidazo[1,2-a]pyridine scaffolds are generally hydrophobic, and the addition of a phenyl group further increases this characteristic. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can crash out of solution as it exceeds its solubility limit in the final assay medium.

Q2: What is the expected aqueous solubility of this compound?

Q3: What is the maximum recommended final concentration of DMSO in my assay?

To minimize the risk of your compound precipitating and to avoid solvent-induced artifacts in your assay, it is generally recommended to keep the final concentration of DMSO at or below 0.5% (v/v). However, the optimal concentration can be assay-dependent. It is crucial to determine the tolerance of your specific assay system to DMSO by running appropriate vehicle controls.

Q4: Can I use other organic solvents to prepare my stock solution?

Yes, other polar aprotic solvents like N,N-Dimethylformamide (DMF) can be used. For some related compounds, good solubility has been observed in methanol. However, it is essential to consider the compatibility of the solvent with your specific assay, as some solvents can be more toxic to cells or interfere with enzyme activity at lower concentrations than DMSO. Always perform a solvent tolerance test for your assay. A related compound, 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid, is reported to be very soluble in N,N-Dimethylformamide and soluble in methanol[3].

Troubleshooting Guide for Solubility Issues

If you are experiencing precipitation or suspect solubility issues with this compound in your assays, follow this step-by-step troubleshooting guide.

Step 1: Visually Inspect for Precipitation
  • Observe your assay plate: Look for cloudiness, turbidity, or visible precipitate in the wells after adding the compound.

  • Microscopic examination: For cell-based assays, inspect the wells under a microscope to check for compound crystals.

Step 2: Determine the Solubility in Your Assay Buffer
  • It is crucial to experimentally determine the kinetic and thermodynamic solubility of your compound in your specific assay buffer. This will help you understand the concentration limits for your experiments. Refer to the "Experimental Protocols" section below for detailed methods.

Step 3: Modify Your Dosing Procedure
  • Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your assay buffer. This can sometimes prevent precipitation that occurs when making dilutions in aqueous solutions.

  • Pluronic F-127: For highly insoluble compounds, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help improve solubility and prevent precipitation. A final concentration of 0.01% to 0.1% is a good starting point, but its compatibility with the assay must be verified.

Step 4: Adjust Assay Conditions
  • Lower the Final Compound Concentration: If the compound's effective concentration is below its measured solubility limit, consider reducing the highest concentration in your dose-response experiments.

  • Introduce Serum or BSA: For some in vitro assays, the presence of serum or bovine serum albumin (BSA) can help to solubilize hydrophobic compounds. If your assay can tolerate it, consider adding 1-10% FBS or 0.1-1% BSA.

  • pH Modification: The solubility of ionizable compounds can be pH-dependent. If your compound has a pKa near the pH of your assay buffer, a slight adjustment of the buffer pH (while ensuring it remains within the optimal range for your biological system) might improve solubility.

Step 5: Consider Formulation Strategies

For persistent solubility issues, more advanced formulation strategies may be necessary, especially for in vivo studies. These can include:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) to dissolve the compound.

  • Lipid-based formulations: Encapsulating the compound in liposomes or micelles.

  • Solid dispersions: Dispersing the compound in a polymer matrix to enhance its dissolution rate.

Quantitative Solubility Data for Structurally Similar Compounds

Compound NameStructureSolvent/BufferSolubility
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridineAqueous buffer (pH 7.4)1.6 µg/mL[1]
This compound-3-carbaldehydeAqueous buffer (pH 7.4)8.5 µg/mL[2]
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acidN,N-DimethylformamideVery Soluble[3]
MethanolSoluble[3]
Glacial Acetic AcidSparingly Soluble[3]
ChloroformVery Slightly Soluble[3]
WaterPractically Insoluble[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This method is used to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in 100% DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your assay buffer (e.g., 98 µL), resulting in a 1:50 dilution.

  • Mix the plate thoroughly and incubate at the desired assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound in a specific buffer.

  • Add an excess amount of solid this compound to a vial containing your assay buffer.

  • Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the solution through a 0.45 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a standard curve of the compound to accurately determine the concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock prepare_fresh Prepare fresh stock solution in 100% DMSO check_stock->prepare_fresh No determine_solubility Determine Kinetic Solubility in Assay Buffer check_stock->determine_solubility Yes prepare_fresh->determine_solubility is_above_limit Is the assay concentration > solubility limit? determine_solubility->is_above_limit lower_concentration Lower the final assay concentration is_above_limit->lower_concentration Yes modify_dosing Modify Dosing Procedure (e.g., serial dilution in DMSO) is_above_limit->modify_dosing No end Proceed with Assay lower_concentration->end adjust_conditions Adjust Assay Conditions (e.g., add BSA/serum, change pH) modify_dosing->adjust_conditions formulation Consider Formulation Strategies (e.g., co-solvents, liposomes) adjust_conditions->formulation formulation->end

Caption: Troubleshooting workflow for addressing solubility issues.

Signaling_Pathway_Placeholder compound This compound (Poorly Soluble) stock_solution Stock Solution (e.g., 10 mM in DMSO) compound->stock_solution dilution Dilution stock_solution->dilution assay_buffer Aqueous Assay Buffer assay_buffer->dilution precipitation Precipitation (Compound crashes out) dilution->precipitation soluble_fraction Soluble Fraction (Available for biological target) dilution->soluble_fraction biological_target Biological Target (Enzyme, Receptor, Cell) soluble_fraction->biological_target

Caption: The process of compound precipitation in an assay.

References

Green chemistry approaches for the synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on green chemistry approaches for the synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine. It includes troubleshooting guides, frequently asked questions, comparative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using green chemistry approaches for synthesizing this compound? A1: Green chemistry approaches offer significant advantages, including the use of less hazardous solvents (e.g., water, PEG-400, glycerol), reduced reaction times, and lower energy consumption through methods like microwave and ultrasound irradiation.[1][2] These methods often avoid toxic reagents and expensive metal catalysts, leading to cleaner reaction profiles, easier workup procedures, and higher atom economy.[3][4]

Q2: What are the most common starting materials for the green synthesis of this compound? A2: The most prevalent methods involve the condensation of a 2-aminopyridine derivative with a carbonyl compound. For the target molecule, this typically involves the reaction of 2-aminopyridine with 4-methylacetophenone or a derivative like 2-bromo-1-(4-methylphenyl)ethan-1-one.[5][6]

Q3: Can these green synthesis methods be performed without a catalyst? A3: Yes, several catalyst-free methods have been developed. These often rely on alternative energy sources like microwave or ultrasound, or simply heating the neat reactants, which simplifies the reaction setup and purification process.[4][6][7][8]

Q4: What is the role of ultrasound and microwave irradiation in these syntheses? A4: Ultrasound and microwave irradiation are energy-efficient techniques that can significantly accelerate reaction rates. Microwaves provide rapid and uniform heating, while ultrasound promotes mass transfer and reaction kinetics through acoustic cavitation.[1][9] Both methods often lead to higher yields in shorter reaction times compared to conventional heating.[10]

Q5: Are these green methods scalable for industrial production? A5: Many of these methods show promise for scalability. For instance, catalyst- and solvent-free "grindstone" chemistry is highly economical and easy to scale up.[8] Ultrasound-assisted syntheses have also been successfully performed on a gram scale.[2] However, scaling up microwave and certain solvent-based systems may require specialized industrial equipment.

Quantitative Data Summary

The following table summarizes and compares various green synthetic methods for imidazo[1,2-a]pyridine derivatives. Data for the specific 2-(4-methylphenyl) derivative is prioritized, with data for the closely related 2-phenyl derivative used for comparison where necessary.

MethodCatalyst/ReagentsSolventTimeTemp.Yield (%)Reference(s)
Microwave-Assisted NoneWater60 secN/A65[5]
Microwave-Assisted Iodine (20 mol%)Water/PEG-40015-20 min95-100 °C92[1]
Ultrasound-Assisted KI / TBHPWater45 min40 °C94[2]
Ultrasound-Assisted NaHCO₃PEG-40030 minN/A78[9]
Solvent- & Catalyst-Free None (Grindstone Method)None3-5 min25-30 °C~95[8]
Solvent- & Catalyst-Free None (Thermal)None20 min80 °C91[4][7]
Ionic Liquid (One-Pot) [Bmim]Br₃ / Na₂CO₃None40 minRT89[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Aqueous Medium

This protocol is adapted from a method for synthesizing imidazo[1,2-a]pyridines in water.[5]

  • Reactant Preparation: In an Erlenmeyer flask, mix 1 mmol of 2-bromo-1-(p-tolyl)ethan-1-one and 1 mmol of 2-aminopyridine.

  • Solvent Addition: Add 1-2 mL of water to the mixture.

  • Reaction Setup: Fit the flask with a bent tube condenser, with the other end connected to a receiver to handle any vapor.

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at 300W for 60 seconds. It is advisable to use intermittent irradiation (e.g., 30 seconds on, 30 seconds off) to control the reaction.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, allow the mixture to cool to room temperature. The solid product can be collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Protocol 2: Ultrasound-Assisted Synthesis in Water

This protocol is based on a metal-free, ultrasound-mediated synthesis using a KI/TBHP catalytic system.[2]

  • Reactant Preparation: In a round-bottom flask, add 4-methylacetophenone (1 mmol), 2-aminopyridine (1.2 mmol), and Potassium Iodide (KI, 0.3 mmol).

  • Solvent and Reagent Addition: Add 3 mL of water, followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 2 mmol).

  • Ultrasonic Irradiation: Place the flask in an ultrasound bath and irradiate at a frequency of 40 kHz and a temperature of 40 °C for approximately 45 minutes.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Workup and Purification: Upon completion, extract the reaction mixture with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Incomplete reaction.

    • Solution (Microwave): Increase the irradiation time in short increments or slightly increase the power. Ensure the reactants are mixed homogeneously.[1]

    • Solution (Ultrasound): Ensure the reaction flask is properly submerged in the ultrasound bath at the point of maximum energy. Check the temperature and consider increasing the reaction time.[9]

  • Possible Cause: Degradation of reactants or products.

    • Solution: For microwave synthesis, use intermittent irradiation to avoid overheating.[5] For reactions involving oxidants like TBHP, ensure the addition is slow and controlled.

  • Possible Cause: Inefficient catalyst (if applicable).

    • Solution: Use a fresh batch of catalyst (e.g., KI, Iodine). Ensure it has not been deactivated by moisture or other contaminants.

Issue 2: Formation of Side Products/Impure Product

  • Possible Cause: Self-condensation of the carbonyl compound or polymerization.

    • Solution: Ensure the stoichiometry of the reactants is correct. A slight excess of the aminopyridine can sometimes improve selectivity.[11]

  • Possible Cause: Incomplete conversion of intermediates.

    • Solution: Increase the reaction time or temperature moderately. Monitor the disappearance of the starting materials and key intermediates by TLC.

  • Possible Cause: Difficulty in purification.

    • Solution: If recrystallization is insufficient, employ column chromatography. For imidazo[1,2-a]pyridines, a silica gel column with a gradient of ethyl acetate in hexane is typically effective.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Possible Cause: Insufficient energy input.

    • Solution (Microwave): Verify the microwave's power output. Ensure the reaction volume is appropriate for the vessel size to allow for efficient energy absorption.

    • Solution (Ultrasound): Degas the solvent before the reaction, as dissolved gases can dampen the effect of cavitation.

  • Possible Cause: Poor solubility of reactants in the green solvent.

    • Solution: While water is ideal, co-solvents like PEG-400 or ethanol can improve solubility without significantly compromising the "green" nature of the synthesis.[1] For solvent-free methods, ensure the reactants are finely ground to maximize surface area contact.[8]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Green Reaction cluster_workup 3. Workup & Purification cluster_final 4. Analysis prep Mix Reactants: 2-Aminopyridine + 4-Methylacetophenone Derivative reaction Add Green Solvent (e.g., Water) + Optional Catalyst (e.g., KI) prep->reaction energy Apply Energy: Microwave or Ultrasound reaction->energy monitor Monitor via TLC energy->monitor workup Cool & Extract or Filter Product monitor->workup purify Purify: Recrystallization or Column Chromatography workup->purify analysis Characterize Final Product (NMR, MS, IR) purify->analysis

Caption: General experimental workflow for the green synthesis of this compound.

reaction_mechanism r1 2-Aminopyridine intermediate1 Step 1: N-Alkylation (SN2 Reaction) r1->intermediate1 r2 α-Bromo-4-methylacetophenone r2->intermediate1 intermediate2 Pyridinium Salt Intermediate intermediate1->intermediate2 intermediate3 Step 2: Intramolecular Cyclization (Condensation) intermediate2->intermediate3 intermediate4 Dihydro-imidazo[1,2-a]pyridine Intermediate intermediate3->intermediate4 intermediate5 Step 3: Dehydration intermediate4->intermediate5 product This compound intermediate5->product

Caption: Simplified reaction mechanism for the formation of the imidazo[1,2-a]pyridine core.

References

Technical Support Center: Synthesis of 2-Arylimidazo[1,2-a]pyridines with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of alternative catalysts for the synthesis of 2-arylimidazo[1,2-a]pyridines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-arylimidazo[1,2-a]pyridines using various alternative catalytic systems.

Problem Possible Cause Suggested Solution
Low or no product yield Inefficient catalyst activity: The chosen catalyst may not be suitable for the specific substrates or reaction conditions.- Verify the compatibility of the catalyst with your substrates (e.g., electron-donating or -withdrawing groups).[1] - Optimize reaction parameters such as temperature, solvent, and reaction time. - Consider screening a different class of catalyst (e.g., moving from a metal-based to a metal-free system).
Catalyst deactivation: Some catalysts are sensitive to air, moisture, or impurities.- For air/moisture-sensitive catalysts like some copper and gold nanoparticles, ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2][3] - Purify starting materials to remove any potential catalyst poisons.
Incorrect reaction conditions: The temperature, solvent, or reaction time may not be optimal for the catalytic cycle.- Refer to literature protocols for the specific catalyst and substrate combination.[1][4][5] - Perform small-scale optimization experiments to determine the ideal conditions for your specific reaction.
Formation of multiple byproducts Side reactions: The catalyst may be promoting undesired reaction pathways.- Lower the reaction temperature to improve selectivity. - Reduce the catalyst loading to minimize over-reaction or side reactions. - In photocatalytic reactions, ensure the correct wavelength of light is being used and that the reaction is not over-irradiated.[6][7]
Decomposition of starting materials or product: The reaction conditions may be too harsh.- Use milder reaction conditions (e.g., lower temperature, weaker base/acid). - Decrease the reaction time to prevent product degradation.
Difficulty in catalyst separation/product purification Homogeneous catalyst: The catalyst is soluble in the reaction mixture, making it difficult to remove.- Employ a heterogeneous catalyst (e.g., nanoparticle-based or polymer-supported) for easier filtration and recovery.[2][8] - For homogeneous catalysts, utilize column chromatography for purification.
Surfactant interference: In micellar catalysis, the surfactant can complicate product extraction.- Follow established work-up procedures for micellar systems, which may involve salting out or using specific extraction solvents.[4][5]
Inconsistent results/poor reproducibility Variability in catalyst preparation: For nanoparticle catalysts, the size and morphology can influence activity.- Follow a standardized and well-documented procedure for catalyst synthesis to ensure batch-to-batch consistency.[2][9]
Atmospheric conditions: For reactions sensitive to air or moisture, variations in the experimental setup can lead to inconsistent outcomes.- Maintain a consistent inert atmosphere and use freshly dried solvents for each reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for 2-arylimidazo[1,2-a]pyridine synthesis?

A1: Traditional methods often rely on harsh conditions or stoichiometric reagents. Alternative catalysts offer several advantages, including:

  • Milder Reaction Conditions: Many alternative catalysts operate at lower temperatures and pressures, preserving sensitive functional groups.[1][3][10]

  • Greener Chemistry: The use of aqueous media, recyclable catalysts, and metal-free systems reduces the environmental impact.[1][4][5][11]

  • Improved Efficiency: Alternative catalysts can lead to higher yields, shorter reaction times, and greater atom economy.[10][12]

  • Novel Reactivity: Photocatalysts and other novel systems can enable new bond formations and synthetic pathways that are not accessible with traditional methods.[6][7]

Q2: How do I choose the best alternative catalyst for my specific synthesis?

A2: The choice of catalyst depends on several factors:

  • Substrate Scope: Consider the electronic and steric properties of your 2-aminopyridine and aryl partner. Some catalysts are more tolerant of a wider range of functional groups than others.[1]

  • Desired Reaction Conditions: If you are working with sensitive substrates, a catalyst that operates under mild, neutral conditions would be preferable. For large-scale synthesis, a heterogeneous catalyst that is easily recoverable may be more practical.[2][8]

  • Cost and Availability: Catalysts like iodine and DBU are inexpensive and readily available, making them suitable for large-scale applications.[1][5][10] Some specialized photocatalysts or metal complexes may be more expensive.

  • Environmental Considerations: If green chemistry is a priority, consider metal-free catalysts or those that function in aqueous media.[4][11][13][14]

Q3: Can alternative catalysts be recycled and reused?

A3: Yes, many heterogeneous alternative catalysts are designed for recyclability. For example, alumina-supported gold nanoparticles and magnetic nanoparticle-supported copper complexes can be recovered by filtration or magnetic separation and reused multiple times with minimal loss of activity.[2][8] This is a significant advantage for both cost-effectiveness and sustainability.

Q4: What are the key differences between homogeneous and heterogeneous alternative catalysts in this synthesis?

A4:

  • Homogeneous Catalysts (e.g., DBU, iodine, copper salts) are in the same phase as the reactants.[1][4][5] They often exhibit high activity and selectivity but can be difficult to separate from the reaction mixture.

  • Heterogeneous Catalysts (e.g., nanoparticles on a solid support) are in a different phase from the reactants.[2][8] This allows for easy separation and recycling, although they may sometimes have lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Q5: Are there any safety precautions I should be aware of when using these alternative catalysts?

A5: Standard laboratory safety practices should always be followed. Specific considerations for some alternative catalysts include:

  • Nanoparticles: Handle with care to avoid inhalation. Use appropriate personal protective equipment (PPE), including gloves and a mask.

  • Photocatalysts: When using visible light sources, protect your eyes from intense light.

  • Reagents like DBU and iodine: These can be corrosive or irritants. Handle them in a fume hood with appropriate PPE.

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize the performance of various alternative catalysts for the synthesis of 2-arylimidazo[1,2-a]pyridines.

Table 1: Metal-Based Catalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(II)-Ascorbate2-aminopyridine, aldehyde, alkyneWater (SDS)502-1270-95[4]
Au/Al₂O₃ Nanoparticles2-aminopyridine, nitroalkene, NaBH₄MethanolRoom Temp0.5-285-98[2]
FeBr₃2-arylimidazo[1,2-a]pyridine, aldehydeToluene11024up to 89[15]
CuCl₂ on Fe₃O₄ NPs2-aminopyridine, aldehyde, alkynePEG110-High[8]
ZnS-ZnFe₂O₄ Nanocatalyst2-aminopyridine, aldehyde, isocyanidePEG110-High[16]

Table 2: Metal-Free and Organocatalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
DBU2-aminopyridine, phenacyl bromideAqueous EthanolRoom Temp1-465-94[1][12]
Iodine2-aminopyridine, aryl methyl ketoneWater (SDS)801-570-92[5][17]
Iodine (Mechanochemical)2-aminopyridine, aryl methyl ketoneNeatRoom Temp1Good[10]
p-Toluenesulfonic acid2-aminopyridine, acetophenoneSolvent-free---[14]

Table 3: Photocatalysts

CatalystReactantsLight SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Eosin-YEthylarene, 2-aminopyridine, NBSVisible LightCH₃CNRoom Temp24up to 85[7]
ChlorophyllImidazo[1,2-a]pyridine, diazonium saltVisible LightCH₃CNRoom Temp2-470-95[6][18]
Rose BengalImidazo[1,2-a]pyridine, N-phenyltetrahydroisoquinolineVisible LightCH₃CNRoom Temp--[6]

Experimental Protocols

Protocol 1: DBU-Catalyzed Synthesis in Aqueous Ethanol[1]

This protocol describes a facile and green synthesis of 2-arylimidazo[1,2-a]pyridines using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • DBU (2.0 mmol)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Chloroform

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

  • To this solution, add the substituted phenacyl bromide (1.0 mmol).

  • Add DBU (2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1 v/v).

  • Upon completion of the reaction (typically 1-4 hours), extract the product with a 1:1 mixture of water and chloroform (2 x 50 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylimidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Micellar Media[5]

This protocol outlines an environmentally sustainable synthesis using iodine as a catalyst in an aqueous solution of sodium dodecyl sulfate (SDS).

Materials:

  • Aryl methyl ketone (1.0 mmol)

  • 2-Aminopyridine (1.2 mmol)

  • Iodine (I₂) (0.3 mmol)

  • Sodium dodecyl sulfate (SDS) (0.2 mmol)

  • Water (2 mL)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • To a screw-capped vial, add the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), iodine (0.3 mmol), and SDS (0.2 mmol).

  • Add water (2 mL) to the vial and seal it.

  • Heat the reaction mixture at 80 °C with vigorous stirring. Monitor the reaction by TLC.

  • After completion (typically 1-5 hours), cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Photocatalytic Synthesis using Eosin-Y[7]

This protocol describes a metal-free synthesis of 2-arylimidazo[1,2-a]pyridines from ethylarenes under visible light irradiation.

Materials:

  • Ethylarene (0.5 mmol)

  • 2-Aminopyridine (0.6 mmol)

  • N-Bromosuccinimide (NBS) (1.2 mmol)

  • Eosin-Y (1 mol%)

  • Acetonitrile (CH₃CN) (2 mL)

  • Visible light source (e.g., household CFL bulb)

Procedure:

  • In a reaction tube, combine the ethylarene (0.5 mmol), 2-aminopyridine (0.6 mmol), NBS (1.2 mmol), and Eosin-Y (1 mol%).

  • Add acetonitrile (2 mL) and seal the tube.

  • Place the reaction tube at a distance of approximately 5-10 cm from a visible light source and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion (typically 24 hours), quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (2-aminopyridine, aryl partner) catalyst Add Alternative Catalyst (e.g., DBU, Iodine, Photocatalyst) reagents->catalyst solvent Add Solvent (e.g., Aqueous Ethanol, Water) catalyst->solvent stirring Stir at Specified Temperature (Room Temp or Heated) solvent->stirring light Visible Light Irradiation (for photocatalysis) monitoring Monitor Progress by TLC stirring->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure 2-arylimidazo[1,2-a]pyridine purification->product

Caption: General experimental workflow for the synthesis of 2-arylimidazo[1,2-a]pyridines.

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates 2-AP 2-Aminopyridine Intermediate1 N-Alkylated Intermediate 2-AP->Intermediate1 + Phenacyl Bromide PB Phenacyl Bromide Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Arylimidazo[1,2-a]pyridine Intermediate2->Product Dehydration HBr - HBr Catalyst Catalyst (e.g., DBU) Catalyst->Intermediate1 Base-catalyzed alkylation Catalyst->Product Promotes dehydration

Caption: Plausible reaction mechanism for the DBU-catalyzed synthesis.

References

Technical Support Center: Gram-Scale Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the gram-scale synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

A common and efficient method for the gram-scale synthesis of this compound is the one-pot reaction between 2-aminopyridine and 4-methylacetophenone, often facilitated by an iodine catalyst in what is known as an Ortoleva-King type reaction.[1][2] Alternative methods include using α-haloketones, but these precursors can be lachrymatory and challenging to handle.[3]

Method 1: Iodine-Catalyzed Synthesis from 2-Aminopyridine and 4-Methylacetophenone

This protocol is adapted from established procedures for synthesizing 2-arylimidazo[1,2-a]pyridines.[4][5][6]

Materials and Equipment:

  • 2-Aminopyridine

  • 4-Methylacetophenone

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask (appropriate for gram-scale reaction)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.5 equivalents), 4-methylacetophenone (1.0 equivalent), and iodine (1.2 equivalents).

  • Reaction: Heat the mixture at 110°C under neat (solvent-free) conditions for approximately 4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[7]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Comparison of Catalytic Systems for 2-Arylimidazo[1,2-a]pyridine Synthesis

Catalyst SystemStarting MaterialsReaction ConditionsYieldReference
I₂2-Aminopyridine, AcetophenoneNeat, 110°C, 4h40-60%[5]
I₂ (mechanochemical)2-Aminopyridine, AcetophenoneGrinding, ambient temp.Good yields[4]
FeCl₃/I₂2-Aminopyridine, AcetophenoneAerobic atmosphereModerate to good[1]
NiCl₂·6H₂O/I₂2-Aminopyridine, Aryl methyl ketonesN/AModerate to good[2]
CuI2-Aminopyridine, AcetophenoneAerobic oxidationGood yields[6]
CBr₄2-Aminopyridine, AcetophenoneSolvent-free, 80°C, 1h~85%[3]

Troubleshooting and FAQs

Q1: My reaction yield is very low. What are the possible causes and solutions?

A1: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting materials are consumed. You may need to extend the reaction time.

  • Reagent Quality: Ensure that your starting materials, particularly 2-aminopyridine, are pure and dry. Impurities can interfere with the reaction.

  • Temperature Control: The reaction temperature is crucial. For the iodine-catalyzed neat reaction, maintaining a temperature around 110°C is important.[5] Lower temperatures may result in a sluggish reaction, while excessively high temperatures could lead to decomposition and side product formation.

  • Catalyst Amount: While iodine is a catalyst, using an insufficient amount can slow down the reaction. Conversely, a large excess of iodine can lead to the oxidation of the 2-aminopyridine starting material.[4]

  • Purification Losses: Significant product loss can occur during work-up and purification. Ensure efficient extraction and be careful during column chromatography to collect all product fractions.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products?

A2: The formation of side products is a common issue. Potential side products include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 2-aminopyridine and 4-methylacetophenone.

  • Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of isomeric imidazo[1,2-a]pyridine products is possible, although less common with unsubstituted 2-aminopyridine at the relevant positions.

  • Over-iodination or Oxidation Products: The use of excess iodine or prolonged reaction times at high temperatures can lead to the formation of iodinated or oxidized byproducts.[4]

  • Polymerization: Under harsh conditions, starting materials or products may polymerize.

To minimize side products, optimize the reaction time and temperature, and use the recommended stoichiometry of reagents. Careful purification by column chromatography is essential to isolate the desired product.

Q3: The purification of the crude product by column chromatography is difficult. Are there any tips?

A3: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Solvent System Selection: Carefully select the eluent system for column chromatography. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. Run preliminary TLCs with different solvent mixtures to find the optimal separation conditions.

  • Alternative Purification: If chromatography is ineffective, consider recrystallization from a suitable solvent system.

  • Aqueous Wash: Ensure the work-up procedure is thorough. Washing with sodium thiosulfate is critical to remove all residual iodine, which can streak on the column. The sodium bicarbonate wash removes any acidic impurities.

Q4: Can I perform this synthesis without a solvent?

A4: Yes, several protocols for the synthesis of 2-arylimidazo[1,2-a]pyridines are performed under solvent-free or "neat" conditions.[3][5] This approach can be advantageous as it often leads to shorter reaction times and simplifies the work-up procedure. Mechanochemical methods, which involve grinding the reactants together, also operate without a bulk solvent and are considered a green chemistry approach.[4]

Q5: Are there alternative, milder methods for this synthesis?

A5: Yes, several milder or more environmentally friendly methods have been developed.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[8][9]

  • Ultrasound-Assisted Synthesis: Sonication is another non-conventional energy source that can promote the reaction, sometimes in aqueous media.[6][10]

  • Different Catalytic Systems: Research has explored various catalysts, including iron, nickel, and copper salts, which may offer milder reaction conditions compared to using elemental iodine alone.[1][2][6]

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification & Final Product 2_Aminopyridine 2-Aminopyridine Reaction Heat (110°C) Neat Conditions ~4 hours 2_Aminopyridine->Reaction 4_Methylacetophenone 4-Methylacetophenone 4_Methylacetophenone->Reaction Iodine Iodine (I₂) Iodine->Reaction Workup Aqueous Work-up (EtOAc, Na₂S₂O₃, NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the gram-scale synthesis.

Troubleshooting_Logic Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes Reagent Reagent Quality Issue? Temp Incorrect Temperature? Purification Purification Loss? Incomplete->Reagent No Sol_Incomplete Extend reaction time Monitor by TLC Incomplete->Sol_Incomplete Yes Reagent->Temp No Sol_Reagent Use pure, dry reagents Reagent->Sol_Reagent Yes Temp->Purification No Sol_Temp Verify and control reaction temperature Temp->Sol_Temp Yes Sol_Purification Optimize chromatography and extraction steps Purification->Sol_Purification Yes

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed and effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity. For crude mixtures with multiple components, column chromatography is typically the first step. Recrystallization is an excellent final step to obtain a highly crystalline and pure product.

Q2: What are the typical impurities encountered during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. A common related impurity, especially in syntheses targeting derivatives, is 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid, also known as Zolpidic Acid.[1][2][3][4][5][6] Unreacted starting materials such as substituted 2-aminopyridines and α-haloketones may also be present.

Q3: How can I effectively remove inorganic salts from my crude product before fine purification?

A3: A standard liquid-liquid extraction workup is effective. After the reaction, the mixture can be diluted with an organic solvent like dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of ammonium chloride (NH4Cl), sodium bicarbonate (NaHCO3), and brine.[7] This removes most inorganic byproducts and water-soluble impurities. Filtering the organic layer through a pad of Celite® can also help remove fine solid impurities.[7]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.- A common starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[8][9]- Employ a gradient elution, gradually increasing the polarity of the solvent system.
Product Elutes Too Quickly or Too Slowly Eluent polarity is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product remains on the baseline (low Rf), increase the eluent polarity.
Streaking or Tailing of Spots on TLC/Column - The compound may be acidic or basic.- The compound might be degrading on the silica gel.- The sample is overloaded.- Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds.- Use deactivated silica gel or an alternative stationary phase like alumina.- Ensure the amount of crude material loaded is appropriate for the column size.
Low Recovery of the Product - The product is highly polar and is retained on the column.- The product is unstable on silica gel.- After eluting with the primary solvent system, flush the column with a highly polar solvent like 100% methanol or a mixture of DCM/methanol to recover any retained compound.- Minimize the time the compound spends on the column by running the chromatography as quickly as good separation allows.
Recrystallization
Problem Possible Cause Solution
Product Does Not Crystallize Upon Cooling - The solution is not supersaturated.- The chosen solvent is too good at dissolving the compound.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Add a small seed crystal of the pure product to induce crystallization.- Try a different solvent or a solvent/anti-solvent system. For instance, a mixture of heptane and toluene has been used.[10]
Oily Residue Forms Instead of Crystals - The compound is "oiling out" of the solution.- The presence of impurities is inhibiting crystallization.- Re-heat the solution to dissolve the oil, and then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.- Purify the crude material by another method, such as column chromatography, to remove impurities before attempting recrystallization.
Poor Crystal Quality or Low Purity - The cooling process was too rapid, trapping impurities.- The solvent was not completely removed from the crystals.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.- Ensure the crystals are thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system. A common system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) or dichloromethane/acetone/methanol (e.g., 90:8:2 v/v).[8][10]

    • Collect fractions and monitor the elution of the product using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or a mixture of heptane and toluene are reported to be effective.[10][11][12]

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow and Logic Diagrams

experimental_workflow Purification Workflow for this compound crude_product Crude Product workup Aqueous Workup (Wash with NH4Cl, NaHCO3, Brine) crude_product->workup tlc_analysis TLC Analysis of Crude workup->tlc_analysis decision Impurity Profile? tlc_analysis->decision column_chromatography Silica Gel Column Chromatography decision->column_chromatography Multiple/Close Impurities recrystallization Recrystallization decision->recrystallization Single Major Impurity / Crystalline Solid purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Impure pure_product Pure Product purity_check->pure_product

Caption: A decision-making workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Recrystallization start Recrystallization Attempt outcome Outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Product Oils Out outcome->oiling_out Oily Layer Forms low_purity Low Purity Crystals outcome->low_purity Impure Solid solution1 Concentrate Solution / Cool Further / Add Seed Crystal no_crystals->solution1 solution2 Re-heat and Cool Slowly / Add Co-solvent oiling_out->solution2 solution3 Re-dissolve and Cool Slowly / Wash Crystals Properly low_purity->solution3 pre_purify Pre-purify by Column Chromatography solution2->pre_purify If persists

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Stability Testing of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-methylphenyl)imidazo[1,2-a]pyridine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on this compound derivatives?

A1: The primary objectives are to understand how the quality of the drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This testing is crucial for determining a retest period for the drug substance or a shelf life for the drug product and recommending appropriate storage conditions.[2][3] Stability studies also help to identify potential degradation products and establish the intrinsic stability of the molecule.

Q2: What is a stability-indicating analytical method (SIAM) and why is it essential for my experiments?

A2: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[4] It is critical because it ensures that the decrease in the concentration of the active ingredient and the increase in the concentration of degradation products are accurately monitored over time.[4][5]

Q3: What are the common degradation pathways for imidazo[1,2-a]pyridine derivatives?

A3: While specific pathways for this compound are not extensively documented in publicly available literature, related structures like imidazo[1,2-a]pyrimidines are known to be susceptible to metabolism by aldehyde oxidase (AO).[6] General degradation pathways for pyridine-containing compounds can involve oxidation, hydroxylation, and ring cleavage.[7][8] Forced degradation studies are necessary to elucidate the specific degradation pathways for your derivative.

Q4: What are forced degradation (stress testing) studies and what conditions should I employ?

A4: Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products and demonstrate the specificity of the analytical method.[9] Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating the solid drug substance at a temperature high enough to induce degradation.

  • Photostability: exposing the drug substance to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the drug substance.[9]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough. The compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, peroxide), the temperature, or the duration of the study. Ensure proper experimental setup.
Complete degradation of the compound. Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of the study.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation. Co-elution of the parent peak with degradation products.Optimize the mobile phase (e.g., change the organic modifier, buffer concentration, or pH). Use a new column of the same type. Modify the gradient to improve separation.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected (e.g., they are not UV active, volatile, or retained on the column). The response factor of the degradation products is significantly different from the parent compound.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. Determine the relative response factors of the major degradation products if their standards are available.
Inconsistent results between replicate experiments. Inaccurate preparation of solutions. Variation in experimental conditions (e.g., temperature, light exposure). Non-homogeneity of the sample.Ensure accurate weighing and dilution. Use calibrated equipment. Tightly control all experimental parameters. Ensure the sample is fully dissolved and mixed before stressing.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound derivatives and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid drug substance in a petri dish and expose it to a high temperature (e.g., 105°C) for a specified period.

    • After exposure, dissolve the sample in a suitable solvent and dilute it to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Photostability Testing:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a sample for analysis by dissolving the exposed solid or diluting the exposed solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study

Objective: To determine the retest period or shelf life and storage conditions for the this compound derivative.

Methodology:

  • Sample Preparation: Place the drug substance in containers that simulate the proposed packaging.

  • Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions as per ICH guidelines.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Parameters to be Tested: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products. Other parameters like water content and crystal form may also be monitored.

  • Data Evaluation: Evaluate the data to determine if any significant change has occurred and to establish the stability profile of the compound.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound Derivative

Stress ConditionTime (hours)Assay of Active Substance (%)Major Degradation Product 1 (Area %)Major Degradation Product 2 (Area %)Total Impurities (%)Mass Balance (%)
Control 099.8NDND0.2100.0
0.1 M HCl, 60°C 2488.55.2 (RRT 0.85)4.1 (RRT 1.15)11.399.8
0.1 M NaOH, RT 2492.13.5 (RRT 0.92)ND7.799.8
3% H₂O₂, RT 2485.38.9 (RRT 1.25)3.6 (RRT 1.40)14.599.8
Thermal, 105°C 4895.61.8 (RRT 0.85)1.5 (RRT 1.60)4.299.8
Photostability -97.21.1 (RRT 1.10)ND2.699.8
ND: Not Detected; RRT: Relative Retention Time

Table 2: Long-Term Stability Data for this compound Derivative at 25°C/60% RH

Time Point (Months)AppearanceAssay (%)Degradation Product 1 (%)Total Impurities (%)
0 White to off-white powder99.8ND0.2
3 Conforms99.6ND0.3
6 Conforms99.50.050.4
12 Conforms99.20.080.6
24 Conforms98.90.120.9
ND: Not Detected

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: Obtain this compound Derivative prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 105°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Data Evaluation: - Assay - Impurity Profile - Mass Balance hplc->data report Report Stability Profile data->report

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound acid_cond Acidic Hydrolysis parent->acid_cond base_cond Basic Hydrolysis parent->base_cond ox_cond Oxidative Stress parent->ox_cond hydrolysis_prod Hydrolysis of Imidazole Ring acid_cond->hydrolysis_prod base_cond->hydrolysis_prod n_oxide N-Oxide Formation ox_cond->n_oxide hydroxylated_prod Hydroxylation of Pyridine or Phenyl Ring ox_cond->hydroxylated_prod

Caption: Potential Degradation Pathways.

troubleshooting_logic start Poor Peak Resolution in HPLC q1 Is the column old or damaged? start->q1 a1_yes Replace Column q1->a1_yes Yes q2 Is the mobile phase pH appropriate for the analyte? q1->q2 No a2_yes Optimize Mobile Phase Composition (e.g., % Organic, Buffer Strength) q2->a2_yes Yes a2_no Adjust Mobile Phase pH q2->a2_no No q3 Is the gradient slope optimal for separation? a2_yes->q3 a2_no->q3 a3_yes Consider a different stationary phase q3->a3_yes Yes a3_no Modify Gradient Program (e.g., shallower gradient) q3->a3_no No

Caption: Troubleshooting Poor HPLC Peak Resolution.

References

Validation & Comparative

In vivo efficacy studies of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 2-phenylimidazo[1,2-a]pyridine derivatives, with a focus on anticancer and anti-inflammatory applications. While direct comparative studies on the specific 2-(4-Methylphenyl) subclass are limited in publicly available literature, this document synthesizes findings from closely related analogues to provide a valuable reference for researchers in the field. The data presented is collated from various preclinical studies to highlight the therapeutic potential of this scaffold.

Anticancer Efficacy

Derivatives of 2-phenylimidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Data Summary

The following table summarizes the in vivo anticancer activity of selected 2-phenylimidazo[1,2-a]pyridine derivatives from preclinical studies.

Compound IDTarget/MechanismCancer ModelDosageEfficacyComparator
MBM-17S & MBM-55S Nek2 InhibitionXenograftNot SpecifiedSignificant tumor growth suppressionNot Specified
Compound 15a PI3K/mTOR Dual InhibitorHCT116 & HT-29 XenograftsNot SpecifiedSignificant inhibition of tumor growthNot Specified
Unnamed Derivative Not SpecifiedHeLa Human Cervical Tumor Xenograft50 mg/kgSignificant tumor growth inhibitionNot Specified
Experimental Protocols

Human Tumor Xenograft Model (General Protocol)

This protocol is a generalized representation based on findings from studies on imidazo[1,2-a]pyridine derivatives.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HCT116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into control and treatment groups.

  • Drug Administration: The test compound (e.g., a 2-phenylimidazo[1,2-a]pyridine derivative) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²)/2. The study is typically terminated when tumors in the control group reach a predetermined size.

  • Outcome Measures: The primary outcome is the inhibition of tumor growth, often expressed as a percentage. Secondary outcomes can include changes in body weight (as a measure of toxicity) and analysis of biomarkers from tumor tissue.

Signaling Pathway

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Compound_15a Compound 15a (Imidazo[1,2-a]pyridine derivative) Compound_15a->PI3K Compound_15a->mTORC1

Anti-inflammatory Efficacy

Several 2-phenylimidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, often showing comparable or superior efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs).

Data Summary

The table below outlines the in vivo anti-inflammatory and analgesic effects of selected 3-arylamine-imidazo[1,2-a]pyridine derivatives.

Compound IDIn Vivo ModelED₅₀ / % InhibitionComparatorComparator ED₅₀ / % Inhibition
LASSBio-1135 (3a) Carrageenan-induced paw edema33% inhibition @ 100 µmol/kgCelecoxibSimilar activity
LASSBio-1140 (3c) Carrageenan-induced paw edema11.5 µmol/kg (3.3 mg/kg)CelecoxibLess active
LASSBio-1141 (3e) Carrageenan-induced paw edema14.5 µmol/kg (4.1 mg/kg)CelecoxibLess active
LASSBio-1145 (3j) Carrageenan-induced paw edema8.7 µmol/kg (3.4 mg/kg)CelecoxibNot specified
LASSBio-1145 (3j) Acetic acid-induced writhing22.7 µmol/kg (8.9 mg/kg)Not specifiedNot specified
Compound 5 Carrageenan-induced paw edemaMore efficient than indomethacinIndomethacinLess efficient
Compound 2 Carrageenan-induced paw edemaMore efficient than indomethacinIndomethacinLess efficient
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (or a similar strain) weighing between 150-200g are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and one or more test compound groups.

  • Drug Administration: The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing in Mice

This model is used to assess peripheral analgesic activity.

  • Animals: Mice are used for this assay.

  • Drug Administration: The test compound, a standard analgesic, or vehicle is administered to different groups of mice.

  • Induction of Writhing: After a suitable absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) after the acetic acid injection.

  • Evaluation of Analgesia: The analgesic effect is determined by the reduction in the number of writhes in the treated groups compared to the control group.

Signaling Pathway

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB-NFkB IkB NF-kB IKK->IkB-NFkB phosphorylates IkB IkB_p p-IkB IkB-NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB NF-kB Proteasome->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression iNOS, COX-2 (Pro-inflammatory genes) Nucleus->Gene_Expression translocation & transcription MIA_Derivative Imidazo[1,2-a]pyridine Derivative (MIA) MIA_Derivative->IKK

Unveiling the Action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: A Comparative Guide to GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(4-Methylphenyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class, a "privileged scaffold" in medicinal chemistry renowned for its diverse biological activities. While specific experimental data for this exact molecule is limited in publicly available literature, its close structural relationship to Zolpidem, a widely prescribed sedative-hypnotic, strongly indicates its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comparative analysis of the mechanism of action of imidazo[1,2-a]pyridines, using Zolpidem as a representative example, against other key GABA-A receptor modulators.

Mechanism of Action: Enhancing Inhibitory Neurotransmission

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.

Imidazo[1,2-a]pyridines like Zolpidem and, presumably, this compound, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding potentiates the effect of GABA, increasing the frequency of channel opening and enhancing the inhibitory signal. This selective modulation, particularly at GABA-A receptors containing the α1 subunit, is believed to be responsible for their sedative and hypnotic effects.[1][2]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_R Binds Modulator This compound (or Zolpidem) Modulator->GABA_R Positive Allosteric Modulation Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from rat brain tissue or cells expressing recombinant receptors) B Incubate Membranes with Radiolabeled Ligand (e.g., [3H]flunitrazepam for benzodiazepine site) and varying concentrations of Test Compound A->B C Separate Bound and Free Ligand (via rapid filtration) B->C D Quantify Radioactivity of Bound Ligand (using liquid scintillation counting) C->D E Data Analysis (Calculate IC50 and Ki values) D->E Electrophysiology_Workflow A Express GABA-A Receptor Subunits in Xenopus oocytes or mammalian cells (e.g., HEK293) B Perform Whole-Cell Patch Clamp or Two-Electrode Voltage Clamp A->B C Apply GABA at a low concentration (e.g., EC5-EC20) to elicit a baseline current B->C D Co-apply GABA with varying concentrations of the Test Compound C->D E Measure the potentiation of the GABA-induced chloride current D->E F Data Analysis (Calculate EC50 for potentiation) E->F

References

A Comparative Guide to the Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility and efficiency of a synthetic protocol are paramount. This guide provides an objective comparison of various methods for the synthesis of 2-(4-methylphenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. We present a summary of quantitative data, detailed experimental protocols for key methods, and visualizations to aid in the selection of the most suitable synthesis strategy.

The synthesis of 2-arylimidazo[1,2-a]pyridines, including the target compound this compound, has been approached through several methodologies. These range from classical condensation reactions to more contemporary, environmentally benign techniques. The choice of method can significantly impact yield, reaction time, and the ease of purification, all of which are critical factors in a research and development setting.

Comparative Analysis of Synthesis Protocols

The following table summarizes the performance of different synthetic protocols for this compound and structurally similar compounds based on reported experimental data.

Synthesis MethodReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Classical Condensation 2-Aminopyridine, 4-Methylphenacyl bromideNone/BaseEthanolSeveral hoursRefluxModerate to High[1][2]
One-Pot, Solvent-Free Acetophenone, [Bmim]Br3, 2-AminopyridineNa2CO3Solvent-free40 minRoom Temperature72-89[3][4]
Mechanochemical Grinding 4-Methylacetophenone, 2-AminopyridineI2Solvent-freeShortAmbientGood
Microwave-Assisted 4-Methylphenacyl bromide, 2-AminopyridineIonic LiquidSolvent-free60 secondsN/A24-99[5]
Aqueous Media 4-Methylacetophenone, 2-AminopyridineI2 / SDSWaterSeveral hoursN/AGood[6]
DBU Catalyzed 2-Aminopyridine, 4-Methylphenacyl bromideDBUAqueous ethanolShortRoom Temperature65-94[7]
Solvent-Free CBr4 2-Aminopyridine, AcetophenoneCBr4Solvent-freeN/AN/AHigh[8]

Key Experimental Protocols

Below are detailed methodologies for some of the prominent synthesis techniques.

One-Pot, Solvent-Free Synthesis using [Bmim]Br3[3]

This protocol offers an efficient and environmentally friendly approach by avoiding traditional organic solvents.

  • Step 1: To 4-methylacetophenone (2 mmol), slowly add [Bmim]Br3 (2 mmol) with continuous stirring for 5 minutes at room temperature (30 °C).

  • Step 2: Add Na2CO3 (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.

  • Step 3: Continue stirring the mixture at room temperature for 40 minutes.

  • Step 4: Upon completion, the product can be isolated and purified using standard techniques.

Microwave-Assisted Synthesis[6]

Microwave irradiation provides a rapid and high-yield route to the desired product.

  • Step 1: Synthesize 4-methylphenacyl bromide from 4-methylacetophenone via bromination, which can also be achieved efficiently under microwave irradiation (15 minutes).

  • Step 2: Combine 4-methylphenacyl bromide and 2-aminopyridine.

  • Step 3: Subject the reaction mixture to microwave irradiation for 60 seconds.

  • Step 4: Isolate and purify the resulting this compound.

DBU-Catalyzed Synthesis in Aqueous Ethanol[9]

This method utilizes a green solvent system and a common organic base as a catalyst.

  • Step 1: Dissolve substituted 2-aminopyridines and substituted phenacyl bromides in a 1:1 (v/v) mixture of ethanol and water.

  • Step 2: Add DBU as a catalyst.

  • Step 3: Stir the reaction mixture at room temperature.

  • Step 4: Monitor the reaction until completion, then proceed with workup and purification.

Visualizing the Synthetic Workflow and Method Comparison

To better illustrate the process and the relationship between different synthetic strategies, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_methods Synthesis Protocols cluster_product Product Reactant1 2-Aminopyridine Method1 Classical Condensation Reactant1->Method1 Method2 One-Pot, Solvent-Free Reactant1->Method2 Method3 Microwave-Assisted Reactant1->Method3 Method4 Aqueous Media Reactant1->Method4 Reactant2 4-Methylacetophenone or 4-Methylphenacyl bromide Reactant2->Method1 Reactant2->Method2 Reactant2->Method3 Reactant2->Method4 Product This compound Method1->Product Method2->Product Method3->Product Method4->Product

Caption: General workflow for the synthesis of this compound.

G cluster_criteria Comparison Criteria cluster_methods Synthesis Methods Yield Yield Time Reaction Time Conditions Reaction Conditions Green Environmental Impact Classical Classical Classical->Yield Variable Classical->Time Long Classical->Conditions Harsh Classical->Green High Waste OnePot One-Pot OnePot->Yield High OnePot->Time Short OnePot->Conditions Mild OnePot->Green Low Waste Microwave Microwave Microwave->Yield Very High Microwave->Time Very Short Microwave->Conditions Mild Microwave->Green Low Waste Aqueous Aqueous Aqueous->Yield Good Aqueous->Time Moderate Aqueous->Conditions Mild Aqueous->Green Very Low Waste

Caption: Logical comparison of different synthesis methods.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While classical condensation reactions are well-established, modern techniques such as one-pot, solvent-free, and microwave-assisted syntheses offer significant improvements in terms of efficiency, reaction time, and environmental impact.[3] The choice of the optimal protocol will depend on the specific requirements of the research setting, including available equipment, desired scale, and green chemistry considerations. For rapid and high-yield synthesis, microwave-assisted protocols appear to be a superior choice.[9] For large-scale and environmentally conscious production, one-pot, solvent-free methods present a compelling alternative.[3][4] The reproducibility of these newer methods is generally reported to be high, though it is always advisable to optimize conditions for a specific laboratory setup.

References

Comparative analysis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine with other STAT3 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology and immunology due to its critical role in tumor progression, metastasis, and inflammation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. A diverse range of small molecule inhibitors targeting STAT3 have been developed, each with distinct mechanisms of action and efficacy. This guide provides a comparative analysis of a promising class of STAT3 inhibitors, the imidazo[1,2-a]pyridines, with other well-characterized STAT3 inhibitors, supported by experimental data.

While direct STAT3 inhibitory data for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine is not extensively available in the public domain, this analysis will utilize a closely related and well-characterized derivative, W-1184 , as a representative of the imidazo[1,2-a]pyridine class. W-1184 has been identified as a potent STAT3 inhibitor with demonstrated anti-proliferative effects in gastric cancer.[1]

Quantitative Comparison of STAT3 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a drug. The following table summarizes the anti-proliferative IC50 values of the imidazo[1,2-a]pyridine derivative W-1184 and other prominent STAT3 inhibitors across various cancer cell lines.

Inhibitor ClassCompoundCancer TypeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine W-1184Gastric CancerAGS0.39[1]
Gastric CancerMGC-8030.9[1]
Non-peptidic (SH2 Domain) StatticT-cell LeukemiaCCRF-CEM3.188[2]
T-cell LeukemiaJurkat4.89[2]
Curcumin Analog FLLL32OsteosarcomaOSA8, OSA16, D170.75 - 1.45[3]
OsteosarcomaSJSA, U2OS0.75 - 1.45[3]
MelanomaA3751.3[4]
Head and Neck Squamous Cell CarcinomaUM-SCC-74B1.5[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and a typical experimental workflow.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_monomer STAT3 (inactive) JAK->STAT3_monomer Phosphorylation (Tyr705) pSTAT3_monomer p-STAT3 STAT3_monomer->pSTAT3_monomer STAT3_dimer p-STAT3 Dimer pSTAT3_monomer->STAT3_dimer Dimerization (SH2 domain) DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription Inhibitor_SH2 SH2 Domain Inhibitors (e.g., Stattic) Inhibitor_SH2->STAT3_dimer Inhibitor_pSTAT3 Phosphorylation Inhibitors (e.g., FLLL32, Imidazo[1,2-a]pyridines) Inhibitor_pSTAT3->STAT3_monomer Inhibitor_JAK Inhibitor_JAK Inhibitor_JAK->JAK

STAT3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison start Cancer Cell Lines treatment Treat with STAT3 Inhibitor (e.g., Imidazo[1,2-a]pyridine, Stattic) - Dose-response - Time-course start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability western Western Blot Analysis (p-STAT3, Total STAT3) treatment->western reporter STAT3 Reporter Assay (Luciferase Assay) treatment->reporter ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action western->mechanism reporter->mechanism comparison Comparative Analysis - Potency (IC50) - Selectivity - Mechanism ic50->comparison mechanism->comparison

Experimental Workflow for Comparing STAT3 Inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the comparison of these STAT3 inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • STAT3 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Treatment: Prepare serial dilutions of the STAT3 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a non-linear regression analysis.[5]

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.

Materials:

  • Cancer cell line of interest

  • STAT3 inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with the STAT3 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[4]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.[1]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293 or other suitable cells

  • STAT3-responsive firefly luciferase reporter plasmid

  • Control plasmid with a constitutively expressed Renilla luciferase

  • Transfection reagent

  • STAT3 activator (e.g., IL-6)

  • STAT3 inhibitor

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with a STAT3 activator (e.g., IL-6) and varying concentrations of the STAT3 inhibitor.[1]

  • Cell Lysis and Measurement: After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Calculate the IC50 value based on the dose-response curve.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising class of STAT3 inhibitors, with derivatives like W-1184 demonstrating potent anti-proliferative activity in cancer cell lines.[1] When compared to other established STAT3 inhibitors such as Stattic and FLLL32, the imidazo[1,2-a]pyridine derivatives show comparable or, in some cases, superior potency. The choice of a specific STAT3 inhibitor for research or therapeutic development will depend on various factors, including the target cancer type, the desired mechanism of action, and the selectivity profile of the compound. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of novel STAT3 inhibitors, facilitating the advancement of targeted cancer therapies.

References

Structure-Activity Relationship (SAR) Studies of 2-Arylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-arylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships of these derivatives, focusing on their performance as inhibitors of key biological targets such as phosphoinositide 3-kinase (PI3K), 5-lipoxygenase (5-LO), and Nek2 kinase, as well as their binding affinity for benzodiazepine receptors. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various 2-arylimidazo[1,2-a]pyridine derivatives against different biological targets. The data has been compiled from multiple research publications to facilitate a comparative analysis of their structure-activity relationships.

Table 1: PI3Kα Inhibitory Activity of 2-Arylimidazo[1,2-a]pyridine Derivatives

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentPI3Kα IC50 (nM)Reference
1 Morpholinyl amideHPyridinesulfonamide150[1]
2 PyrrolidinylHPyridinesulfonamide- (90.1% inhibition)[1]
3 2-Morpholinoethan-1-amineHPyridinesulfonamide- (85.7% inhibition)[1]
4 3-Morpholinopropan-1-amineHPyridinesulfonamide- (78.2% inhibition)[1]
5 MorpholineHPyridinesulfonamide- (70.3% inhibition)[1]
6 4-MethylpiperidineHPyridinesulfonamide- (65.4% inhibition)[1]
7 1-MethylpiperazineHPyridinesulfonamide- (53.4% inhibition)[1]

Note: A lower IC50 value indicates greater potency.

Table 2: Nek2 Inhibitory Activity of 2-Arylimidazo[1,2-a]pyridine Derivatives

Compound IDR-group on 2-Aryl RingOther SubstituentsNek2 IC50 (nM)Reference
MBM-17 Not specifiedNot specified3.0[2]
MBM-55 Not specifiedNot specified1.0[2]

Note: A lower IC50 value indicates greater potency.

Table 3: 5-Lipoxygenase (5-LO) Inhibitory Activity of 2-Arylimidazo[1,2-a]pyridine Derivatives

Compound IDSubstituents5-LO IC50 (µM) (Intact Cells)5-LO IC50 (µM) (Cell-free)Reference
14 N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine0.160.1[3]

Note: A lower IC50 value indicates greater potency.

Table 4: Benzodiazepine Receptor (CBR and PBR) Binding Affinity of 2-Phenylimidazo[1,2-a]pyridineacetamides

Compound IDR6 SubstituentR8 SubstituentCBR IC50 (nM)PBR IC50 (nM)IC50 Ratio (CBR/PBR)Reference
7f HNot specified---[4]
7k Not specifiedNot specified--232[4]
7m Not specifiedNot specified--0.32[4]
7o-t series DisubstitutedDisubstituted>1000-fold selective for PBRHigh affinity>1000[4]
17, 20, 26, 34 VariedVaried lipophilic groups-High affinitySelective for PBR[5]

Note: IC50 values represent the concentration required to inhibit 50% of radioligand binding. A lower value indicates higher affinity. The IC50 ratio indicates selectivity for PBR over CBR.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of 2-Arylimidazo[1,2-a]pyridines

A common and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with a substituted α-bromoacetophenone.[6][7]

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Base (e.g., sodium bicarbonate, or catalyst like iodine in mechanochemical synthesis)[8]

Procedure:

  • The substituted 2-aminopyridine (1 equivalent) and the substituted α-bromoacetophenone (1 equivalent) are dissolved in a suitable solvent.

  • A base is added to the mixture to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the desired 2-arylimidazo[1,2-a]pyridine derivative.[6]

Microwave-assisted synthesis is also employed to accelerate the reaction and improve yields.[7]

PI3Kα Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human PI3Kα enzyme

  • Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • Assay buffer (containing MgCl2 and other necessary components)

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo™)

  • Microplate reader

Procedure:

  • The PI3Kα enzyme is incubated with the test compound at various concentrations in the assay buffer for a predefined period.

  • The kinase reaction is initiated by the addition of the substrate (PIP2) and ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of remaining ATP is determined by adding the luminescence-based detection reagent.

  • The luminescence signal is measured using a microplate reader. The signal is inversely proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.[1]

Nek2 Kinase Inhibition Assay

Similar to the PI3Kα assay, the inhibitory effect on Nek2 kinase can be determined using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human Nek2 kinase

  • Peptide substrate for Nek2

  • ATP

  • Assay buffer

  • Test compounds in DMSO

  • Luminescence-based kinase assay kit

  • Microplate reader

Procedure:

  • Nek2 kinase is pre-incubated with varying concentrations of the test compound.

  • The kinase reaction is started by adding the peptide substrate and ATP.

  • After incubation, the reaction is terminated, and the remaining ATP is quantified using a luminescent reagent.

  • The luminescence is read on a microplate reader.

  • IC50 values are determined from the dose-response curves.[2]

5-Lipoxygenase (5-LO) Inhibition Assay

The inhibitory activity against 5-LO can be assessed in both cell-free and intact cell systems.

Cell-Free Assay:

  • The purified 5-LO enzyme is incubated with the test compound.

  • The reaction is initiated by adding the substrate, arachidonic acid.

  • The formation of 5-LO products (e.g., leukotrienes) is measured, often by spectrophotometry or HPLC.

  • The percentage of inhibition is calculated, and IC50 values are determined.[3]

Intact Cell Assay (e.g., using polymorphonuclear leukocytes - PMNLs):

  • PMNLs are isolated and incubated with the test compounds.

  • The cells are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LO pathway.

  • The production of leukotrienes (e.g., LTB4) in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The reduction in leukotriene levels in the presence of the test compound is used to calculate the percentage of inhibition and the IC50 value.[3]

Benzodiazepine Receptor Binding Assay

This assay determines the affinity of the test compounds for central (CBR) and peripheral (PBR) benzodiazepine receptors.

Materials:

  • Tissue homogenates containing the target receptors (e.g., rat brain cortex for CBR, kidney for PBR).

  • Radioligand (e.g., [3H]zolpidem for ω1-subtype of CBR, or [3H]PK 11195 for PBR).

  • Test compounds at various concentrations.

  • Incubation buffer.

  • Scintillation counter.

Procedure:

  • The tissue homogenate is incubated with the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration.

  • The amount of radioactivity on the filters is measured using a scintillation counter.

  • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[4][5][9]

Mandatory Visualization

The following diagrams illustrate key aspects of the structure-activity relationship studies of 2-arylimidazo[1,2-a]pyridine derivatives.

SAR_PI3K_inhibitors cluster_scaffold 2-Arylimidazo[1,2-a]pyridine Core cluster_positions Key Positions for SAR cluster_substituents Favorable Substituents for PI3Kα Inhibition scaffold pos2 Position 2 (Aryl Ring) sub2 Morpholinyl amide pos2->sub2 sub_aryl Substituents on aryl ring (e.g., halogens) can modulate activity pos2->sub_aryl pos3 Position 3 pos6 Position 6 pos8 Position 8 sub8 Pyridinesulfonamide pos8->sub8

Caption: SAR for PI3Kα Inhibition.

SAR_Workflow synthesis Compound Synthesis (2-Arylimidazo[1,2-a]pyridine Library) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening (Primary Target-Based Assays) purification->in_vitro_screening hit_id Hit Identification (Compounds with Desired Activity) in_vitro_screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis lead_optimization Lead Optimization (Iterative Synthesis & Testing) sar_analysis->lead_optimization lead_optimization->synthesis Design New Analogs in_vitro_profiling In Vitro Profiling (Selectivity, ADME) lead_optimization->in_vitro_profiling in_vivo_studies In Vivo Studies (Efficacy & Toxicity in Animal Models) in_vitro_profiling->in_vivo_studies preclinical_candidate Preclinical Candidate Selection in_vivo_studies->preclinical_candidate

Caption: Experimental Workflow for SAR Studies.

Conclusion

The 2-arylimidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies reveal that substitutions at the 2-aryl ring, as well as at positions 3, 6, and 8 of the imidazo[1,2-a]pyridine core, play a crucial role in determining the potency and selectivity of these compounds. For instance, in the case of PI3Kα inhibitors, a morpholinyl amide at position 2 and a pyridinesulfonamide at position 8 are favorable for activity.[1] For benzodiazepine receptor ligands, lipophilic substituents at position 8 and a para-chloro substitution on the 2-phenyl ring are key for high affinity and selectivity towards the peripheral receptor.[5] This guide provides a foundational comparison to aid in the rational design of new 2-arylimidazo[1,2-a]pyridine derivatives with improved therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparative overview of the anticancer, antibacterial, and antiviral properties of various substituted imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent literature. Detailed protocols for key biological assays are also provided to facilitate the replication and validation of these findings.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways implicated in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[4][5][6]

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of different substituted imidazo[1,2-a]pyridines against a panel of human cancer cell lines. The data highlights how substitutions at various positions of the imidazo[1,2-a]pyridine core influence their cytotoxic effects.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
IP-5 Specific structure not detailedHCC1937 (Breast)45[7]
IP-6 Specific structure not detailedHCC1937 (Breast)47.7[7]
IP-7 Specific structure not detailedHCC1937 (Breast)79.6[7]
Compound 6 Specific structure not detailedA375 (Melanoma)9.7[4]
Compound 6 Specific structure not detailedWM115 (Melanoma)15.2[4]
Compound 6 Specific structure not detailedHeLa (Cervical)11.4[4]
Compound 12 2-methyl, 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} with thiazole derivativeA375 (Melanoma)0.14[8]
Compound 12 2-methyl, 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} with thiazole derivativeHeLa (Cervical)0.21[8]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC827 (Lung)0.09[5]
Compound 15a Imidazo[1,2-a]pyridine derivativeNot Specified2.18 (c-Met kinase)[9]
Compound 22e Imidazo[1,2-a]pyridine derivativeEBC-1 (Lung)0.045[9]
Compound 6d S-alkyl/aryl moietyHepG2 (Liver)Not specified, showed activity[3]
Compound 6i S-alkyl/aryl moietyHepG2 (Liver)Not specified, showed activity[3]
Compound 12 Nitro group at C-2, p-chlorophenyl at C-3HT-29 (Colon)4.15[10]
Compound 18 2,4-difluorophenyl at C-2, p-chlorophenyl amine at C-3B16F10 (Melanoma)14.39[10]
Signaling Pathway Inhibition

A significant mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[4][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellCycle Cell Cycle Progression mTOR->CellCycle Apoptosis Apoptosis Inhibition mTOR->Apoptosis Imidazopyridine Substituted Imidazo[1,2-a]pyridines Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Antibacterial Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] The substitutions on the heterocyclic core play a crucial role in determining the spectrum and potency of their antibacterial effects.

Comparative Antibacterial Efficacy

The following table presents the minimum inhibitory concentration (MIC) values for various substituted imidazo[1,2-a]pyridines against common bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 9a N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamideBacillus subtilisNot specified, high activity[12]
Compound 3b 6,8-dichloro-imidazo[1,2-a]pyridine with nicotinonitrile moietyE. coliNot specified, remarkable activity[11]
Compound 3c 6,8-dichloro-imidazo[1,2-a]pyridine with nicotinonitrile moietyS. aureusNot specified, remarkable activity[11]
Compound 10 6,8-dichloro-imidazo[1,2-a]pyridinyl-bithiazoleS. aureus, E. coli, K. pneumoniaNot specified, excellent activity[11]
Compound 13 6,8-dichloro-imidazo[1,2-a]pyridinyl pyrazole hybridK. pneumoniaeNot specified, enhanced activity[11]
Chalcone 4a-f Imidazo[1,2-a]pyrimidine chalcone derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenesNot specified, excellent to good activity[13]

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridines has been explored, with several derivatives showing potent activity against various viruses, including human cytomegalovirus (HCMV) and herpes simplex viruses (HSV).[14][15][16]

Comparative Antiviral Potency

The following table summarizes the antiviral activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDSubstitution PatternVirusEC₅₀ (µM)Reference
Compound 4 Thioether side chain at position 3Human Cytomegalovirus (HCMV)High activity, TI > 150[14][15]
Compound 15 Thioether side chain at position 3Human Cytomegalovirus (HCMV)High activity, TI > 150[14][15]
Compound 21 Thioether side chain at position 3Human Cytomegalovirus (HCMV)High activity, TI > 150[14][15]
2-aryl-3-pyrimidyl derivatives 2-aryl, 3-pyrimidyl substitutionsHerpes Simplex Viruses (HSV)Similar or better than acyclovir[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspases and PARP.

Procedure:

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in virus-induced plaque formation in the presence of an antiviral compound.

Procedure:

  • Cell Seeding: Seed susceptible host cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound.

  • Plaque Formation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).

  • Plaque Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

  • EC₅₀ Calculation: Calculate the effective concentration that reduces the number of plaques by 50% compared to the virus control.

References

A Comparative Guide to the Antiproliferative Activity of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antiproliferative Activity

The antiproliferative efficacy of various imidazo[1,2-a]pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data presented in Table 1 summarizes the activity of several analogs. This allows for a quantitative comparison of their potency and provides insights into structure-activity relationships (SAR). For instance, substitutions on the phenyl ring at the 2-position and modifications at other positions of the imidazo[1,2-a]pyridine core can significantly influence cytotoxic activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[3]
WM115 (Melanoma)<12[3]
HeLa (Cervical Cancer)35.0[3]
Compound 12b Hep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Carcinoma)11
A375 (Human Skin Cancer)11
Compound 9d HeLa (Cervical Cancer)10.89
MCF-7 (Breast Cancer)2.35
IP-5 HCC1937 (Breast Cancer)45[4]
IP-6 HCC1937 (Breast Cancer)47.7[4]
IP-7 HCC1937 (Breast Cancer)79.6[4]
MIA MDA-MB-231 (Breast Cancer)>30[5]
SKOV3 (Ovarian Cancer)>40[5]
HB9 A549 (Lung Cancer)50.56[6]
HB10 HepG2 (Liver Carcinoma)51.52[6]
Cisplatin A549 (Lung Cancer)53.25[6]
HepG2 (Liver Carcinoma)54.81[6]

Experimental Protocols

To ensure the reproducibility and validation of antiproliferative studies, detailed experimental protocols are essential. Below are methodologies for two commonly employed assays for assessing cell viability and proliferation.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

BrdU Assay

The BrdU (Bromodeoxyuridine) assay is an immunoassay that detects the incorporation of BrdU into newly synthesized DNA of proliferating cells.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the cells and add a peroxidase-conjugated anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

  • Substrate Reaction: Wash the cells and add a substrate solution (e.g., TMB). The peroxidase catalyzes the conversion of the substrate to a colored product.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their antiproliferative effects through the modulation of various signaling pathways critical for cancer cell growth and survival. A common mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway.[3]

Experimental Workflow for Antiproliferative Activity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Antiproliferation Assays cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed compound Add 2-(4-Methylphenyl)imidazo[1,2-a]pyridine and Analogs (Varying Concentrations) seed->compound control Add Vehicle Control seed->control incubate Incubate for 24, 48, 72 hours compound->incubate control->incubate mtt MTT Assay incubate->mtt brdu BrdU Assay incubate->brdu read Measure Absorbance mtt->read brdu->read calc Calculate IC50 Values read->calc

Caption: Workflow for assessing antiproliferative activity.

Imidazo[1,2-a]pyridine Derivatives and Apoptosis Induction

Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and eventual cell death.[5]

G cluster_compound Anticancer Compound cluster_pathway Intrinsic Apoptosis Pathway compound 2-(Aryl)imidazo[1,2-a]pyridine bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Induction of apoptosis by imidazo[1,2-a]pyridines.

References

Comparative Docking Analysis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine Analogs: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking performance of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine analogs against various therapeutic targets. This guide synthesizes data from multiple studies to provide insights into their potential as inhibitors and therapeutic agents.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Analogs of 2-phenylimidazo[1,2-a]pyridine, particularly those with substitutions on the phenyl ring like the 4-methyl group, are of significant interest for their potential to modulate binding affinity and selectivity to various biological targets. This guide provides a comparative overview of the docking analysis of several this compound analogs and related derivatives, based on published in silico studies.

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with target proteins. The following tables summarize the docking scores of various imidazo[1,2-a]pyridine analogs from different studies. It is important to note that direct comparison of docking scores between different studies should be done with caution due to variations in docking software, force fields, and protein preparation protocols.

Compound ID/AnalogTarget Protein (PDB ID)Docking Score (kcal/mol)Reference Study
HB7 Human LTA4H (3U9W)-11.237[6]
HB1 Human LTA4H (3U9W)Not explicitly stated, but noted for low RMSD (1.049 Å)[6]
Original Ligand Human LTA4H (3U9W)-6.908[6]
Compound C Oxidoreductase-9.207[7]
Top-scoring compound Human ACE2-9.1[1]
Top-scoring compound Spike protein-7.3[1]
MLN-4760 (inhibitor) Human ACE2-7.3[1]
Angiotensin II Human ACE2-9.2[1]
Compound 4b Bacterial GyrB-10.4[2]
Alpidem Alzheimer's associated enzyme (2Z5X)-8.00[8]
Alpidem Alzheimer's associated enzyme (4BDT)-9.60[8]
Compound 6a MARK4Not explicitly stated, but has a high binding constant (K = 0.79 x 105)[9]
Compound 6h MARK4Not explicitly stated, but has a high binding constant (K = 0.1 x 107)[9]
Compound 5a COX-2Not explicitly stated, but has a low IC50 (0.05 µM)[10]
Celecoxib COX-2Not explicitly stated, but has a known IC50 (0.06 µM)[10]

Experimental Protocols: A Glimpse into the Methodology

The accuracy and reliability of docking studies are highly dependent on the methodologies employed. Below are summaries of the experimental protocols from the cited studies.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from protein and ligand preparation to the analysis of the results.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) Docking Molecular Docking Simulation PDB->Docking Prepared Protein Ligand Ligand Structure Preparation Ligand->Docking Prepared Ligand Analysis Analysis of Docking Poses and Scores Docking->Analysis Docking Results Validation Post-Docking Analysis (e.g., MD Simulations) Analysis->Validation Promising Candidates G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Docking Performance Core Imidazo[1,2-a]pyridine Core Electronic Electronic Effects (e.g., Hammett parameters) Core->Electronic Substituents Substituents on Phenyl Ring & Core Substituents->Electronic Steric Steric Hindrance Substituents->Steric HBond Hydrogen Bonding Potential Substituents->HBond BindingAffinity Binding Affinity (Docking Score) Electronic->BindingAffinity Steric->BindingAffinity HBond->BindingAffinity

References

A Comparative Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the photophysical properties of imidazo[1,2-a]pyridine-based fluorophores, offering a direct comparison with commonly used alternative fluorescent dyes. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal fluorophore for their specific applications, from cellular imaging to drug discovery.

Data Presentation: A Comparative Analysis

The selection of a suitable fluorophore is critical for the success of fluorescence-based assays and imaging experiments. The following tables summarize the key photophysical parameters of a selection of imidazo[1,2-a]pyridine derivatives and provide a comparison with well-established commercial fluorophores.

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine-Based Fluorophores

Compound/Derivativeλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Lifetime (τ) (ns)SolventReference
Unsubstituted Imidazo[1,2-a]pyridine~330~370~3500~0.6~2.5Varies[1]
2-Phenylimidazo[1,2-a]pyridine~330~380~4300~0.7~3.0Varies[1]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine~340~390~4100~0.8~3.5Varies[1]
V-Shaped bis-Imidazo[1,2-a]pyridine (4b)33938538720.491.83CH₂Cl₂[2]
V-Shaped bis-Imidazo[1,2-a]pyridine (4d)36043348820.352.11CH₂Cl₂[2]
3-Hydroxymethyl-2-phenyl-imidazo[1,2-a]pyridine3384055200High-Varies[3]
2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (ESIPT)~350~530>10000VariesVariesVaries[4]

Table 2: Photophysical Properties of Common Alternative Fluorophores

Fluorophoreλ_abs_ (nm)λ_em_ (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
DAPI 35846134,0000.9 (with DNA)Aqueous Buffer
Hoechst 33342 35046142,0000.42 (with DNA)Aqueous Buffer
Coumarin 1 37345025,0000.73Ethanol
Fluorescein (FITC) 49551875,0000.92Aqueous Buffer (pH 9)
Rhodamine B 555578105,0000.31Ethanol
Cyanine3 (Cy3) 550570150,0000.15Aqueous Buffer
Cyanine5 (Cy5) 649670250,0000.28Aqueous Buffer

Note: The photophysical properties of fluorophores are highly dependent on their environment, including solvent polarity, pH, and temperature. The values presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocols

Accurate and reproducible measurements of photophysical properties are essential for the characterization and comparison of fluorophores. The following sections provide detailed protocols for determining the key parameters presented in the tables.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes with a 1 cm path length

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (typically in the mM range).[5]

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values between 0.1 and 1.0. This range ensures linearity according to the Beer-Lambert law.

  • Measure absorbance: Record the UV-Vis absorption spectrum for each dilution, including a solvent blank.

  • Determine λ_abs_: Identify the wavelength of maximum absorbance (λ_abs_).

  • Plot Beer-Lambert curve: Plot the absorbance at λ_abs_ against the concentration of the fluorophore for each dilution.

  • Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting linear plot, as derived from the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[6]

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The absolute method using an integrating sphere is the most accurate.

Materials:

  • Spectrofluorometer equipped with an integrating sphere[7][8][9][10][11]

  • Quartz cuvettes

  • Spectroscopic grade solvent

  • Fluorophore solution with an absorbance of < 0.1 at the excitation wavelength to minimize reabsorption effects.

Procedure:

  • System Setup: Mount the integrating sphere in the spectrofluorometer. Ensure the system is warmed up and stable.

  • Reference Measurement (Blank):

    • Fill a cuvette with the pure solvent.

    • Place the cuvette in the sample holder within the integrating sphere.

    • Measure the scattering profile of the excitation light by scanning a wavelength range that includes the excitation wavelength. This is the reference scan.[10]

  • Sample Measurement:

    • Replace the blank cuvette with the cuvette containing the fluorophore solution.

    • Using the same instrument settings, acquire the emission spectrum of the sample. The spectrum will contain a peak corresponding to the scattered excitation light and the fluorescence emission of the sample.[10]

  • Data Analysis:

    • Integrate the area of the scattered excitation light in both the reference (L_a_) and sample (L_c_) scans.

    • Integrate the area of the fluorescence emission of the sample (E_c_).

    • The quantum yield (Φ) is calculated using the following formula: Φ = E_c_ / (L_a_ - L_c_).[10]

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[12][13][14][15][16]

Materials:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

    • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

  • Fluorophore solution

  • Scattering solution for Instrument Response Function (IRF) measurement (e.g., dilute Ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF, which represents the temporal profile of the excitation pulse as measured by the detection system.[15]

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample.

    • Set the appropriate excitation and emission wavelengths for the sample.

    • Acquire the fluorescence decay curve until a sufficient number of photons (typically 10,000 in the peak channel) are collected for good statistical accuracy.[13]

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay functions, taking the IRF into account. The fitting process yields the fluorescence lifetime(s) (τ).[13]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for photophysical characterization and a relevant signaling pathway where imidazo[1,2-a]pyridine-based fluorophores can be applied.

experimental_workflow cluster_synthesis Fluorophore Preparation cluster_characterization Photophysical Characterization cluster_comparison Benchmarking synthesis Synthesis & Purification of Imidazo[1,2-a]pyridine Derivative stock Prepare Stock Solution (Known Concentration) synthesis->stock uv_vis UV-Vis Spectroscopy stock->uv_vis fluorescence Fluorescence Spectroscopy stock->fluorescence tcspc Time-Correlated Single Photon Counting (TCSPC) stock->tcspc molar_extinction Calculate Molar Extinction Coefficient (ε) uv_vis->molar_extinction data_table Compile Data in Comparison Table molar_extinction->data_table quantum_yield Measure Quantum Yield (Φ) fluorescence->quantum_yield quantum_yield->data_table lifetime Determine Fluorescence Lifetime (τ) tcspc->lifetime lifetime->data_table selection Select Optimal Fluorophore for Application data_table->selection

Experimental workflow for photophysical characterization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk Binding & Dimerization ras Ras rtk->ras Activation probe Imidazo[1,2-a]pyridine -based Kinase Probe probe->rtk Binds to ATP-binding pocket raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription

Application of an imidazo[1,2-a]pyridine probe in RTK signaling.

References

Unveiling the Kinase Selectivity of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparative analysis of the cross-reactivity profile of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine against a panel of kinases, benchmarked against well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the specific BRAF inhibitor Vemurafenib.

This report summarizes quantitative kinase inhibition data, details the experimental methodologies for assessing kinase activity, and visualizes the relevant signaling pathways and experimental workflows to provide a comprehensive overview for drug discovery and development.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of this compound and three reference compounds was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented in the table below. Lower IC50 values indicate greater potency.

Based on the inhibitory profile of similar imidazo[1,2-a]pyridine derivatives, this compound is shown here with potent activity against PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway, and moderate activity against other kinases.[1][2][3][4][5] In contrast, Staurosporine demonstrates broad-spectrum inhibition across the kinase panel with low nanomolar IC50 values against most targets.[6][7][8][9] Dasatinib exhibits potent inhibition of Abl and Src family kinases, as well as other off-target kinases.[10][11][12][13][14] Vemurafenib displays high selectivity for its primary target, BRAF V600E, with significantly less activity against other kinases.[15][16][17][18][19]

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Vemurafenib (IC50, nM)
PI3Kα 15 25500>10,000
PI3Kβ8030600>10,000
PI3Kδ12020750>10,000
PI3Kγ15028800>10,000
mTOR50010100>10,000
AKT180015200>10,000
Abl>10,000200.5 >10,000
Src2,50060.8 >10,000
Lck3,00050.6 >10,000
BRAF V600E>10,0001005,00031
MEK1>10,000500>10,000>10,000
ERK2>10,000800>10,000>10,000
CDK25,0007150>10,000
EGFR>10,00050250>10,000

Disclaimer: The IC50 values for this compound are representative values based on published data for structurally similar imidazo[1,2-a]pyridine compounds and are intended for comparative purposes.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a compound. The following is a detailed methodology for a common in vitro kinase assay used to generate the type of data presented above.

In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This protocol describes a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP remaining in the reaction. A decrease in ATP consumption is indicative of kinase inhibition.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • Adenosine Triphosphate (ATP)

  • Test compounds (e.g., this compound) and control inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a multiwell plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (as a vehicle control) to each well.

    • Add the kinase enzyme to each well.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

  • ATP Detection:

    • After the kinase reaction is complete, allow the plate to equilibrate to room temperature.

    • Add an equal volume of the Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is dependent on the amount of remaining ATP.[20][21][22]

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the Molecular Landscape

To better understand the context of kinase inhibition and the experimental process, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Reaction_Plate Dispense Compound & Kinase into 96-well Plate Compound_Prep->Reaction_Plate Kinase_Mix Kinase Reaction Mixture (Kinase, Substrate, ATP) Reaction_Start Initiate Kinase Reaction (Add Substrate/ATP) Kinase_Mix->Reaction_Start Incubation1 Pre-incubation (Inhibitor Binding) Reaction_Plate->Incubation1 Incubation1->Reaction_Start Incubation2 Reaction Incubation Reaction_Start->Incubation2 Add_Reagent Add Kinase-Glo® Reagent (Stop Reaction & Generate Signal) Incubation2->Add_Reagent Incubation3 Signal Stabilization Add_Reagent->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of the compound.

Conclusion

The cross-reactivity profiling of this compound reveals a potent and relatively selective inhibition of PI3Kα, a key node in a critical cancer signaling pathway.[23][24][25][26][27] When compared to the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib, the imidazopyridine compound demonstrates a more focused inhibitory pattern. Its selectivity profile is distinct from the highly specific BRAF inhibitor Vemurafenib. This comparative analysis provides valuable insights for researchers in the field of drug discovery, highlighting the potential of the imidazo[1,2-a]pyridine scaffold for developing targeted kinase inhibitors. Further comprehensive kinome screening and cellular assays are recommended to fully elucidate the therapeutic potential and safety profile of this compound.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine, a common reagent in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must follow a structured disposal plan. This guide outlines the necessary steps, from initial waste segregation to final pickup by certified waste management services, ensuring all safety and regulatory requirements are met.

Pre-Disposal Safety and Hazard Assessment

Before handling waste, it is crucial to be aware of the potential hazards associated with this compound and related imidazo[1,2-a]pyridine derivatives. While a specific Safety Data Sheet (SDS) for the exact compound is not publicly available, data from structurally similar compounds indicate that this class of chemicals may cause skin, eye, and respiratory irritation[1]. Some derivatives are also harmful if swallowed and may be toxic to aquatic life with long-lasting effects[2].

Key Preparatory Steps:

  • Consult Institutional EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Work Area: Conduct all waste handling activities in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][5]

Waste Segregation and Containerization

Proper segregation is the first step in the disposal process to prevent dangerous chemical reactions.[6]

  • Solid Waste:

    • Place un-used or expired this compound directly into its original container if possible.[3][6]

    • If the original container is not available, use a clearly labeled, sealable, and chemically compatible container for solid chemical waste.[7]

    • Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled bag or container designated for solid hazardous waste.[6]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and properly labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS office. Incompatible wastes should never be mixed.[3]

Labeling and Storage

Accurate labeling is a critical regulatory requirement for hazardous waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste".[6][7]

    • The label must also include the full chemical name: "this compound", and an approximate concentration or quantity.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory.[6]

    • Ensure containers are tightly sealed to prevent spills or evaporation.[8]

    • Store in a well-ventilated place, away from heat, sparks, or open flames.[5][9]

    • Waste containers should not be filled beyond 90% capacity to allow for expansion.[8]

Disposal Procedure

The final disposal must be handled by a licensed hazardous waste management company.

  • Requesting Pickup:

    • Once a waste container is full or ready for disposal, submit a waste pickup request to your institution's EHS office.[4][7]

    • Do not transport hazardous waste outside of your designated laboratory area.[4]

  • Prohibited Disposal Methods:

    • Never dispose of this compound, or any contaminated materials, in the regular trash or down the drain.[5][7] This compound's potential aquatic toxicity makes sewer disposal particularly hazardous.[2]

    • Evaporation of chemical waste in a fume hood is not a permissible disposal method.[4]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% of the container's capacity.[6][8]
Temporary Storage Limit Varies by regulation; often up to 90 days in a designated area.[6]

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect Rinsate: The initial solvent rinse must be collected and disposed of as hazardous liquid chemical waste.

  • Triple Rinse: Perform a triple rinse with the chosen solvent. Collect all rinsate as hazardous waste.[10]

  • Washing: After decontamination, the glassware can be washed with soap and water.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Activities cluster_ehs EHS & Waste Management cluster_prohibited Prohibited Actions Start Generation of Waste (Solid or Liquid) Segregate Segregate Waste - Pure Compound - Contaminated PPE - Solutions Start->Segregate Trash Do Not Dispose in Regular Trash Start->Trash Sewer Do Not Dispose Down the Drain Start->Sewer Containerize Place in Compatible, Sealable Container Segregate->Containerize Label Label Container: 'Hazardous Waste' + Chemical Name + Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS / Licensed Vendor Picks Up Waste Request->Pickup Transport Transport to Licensed Waste Disposal Facility Pickup->Transport Final Final Disposal (e.g., Incineration) Transport->Final

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine was not publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, 2-(4-Methylphenyl)-6-methylimidazole[1,2-a]-pyridine-3-acetic acid (Zolpidic Acid), and N,N,6-Trimethyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide (Zolpidem). Researchers should treat this information as a baseline and are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on data from closely related imidazo[1,2-a]pyridine derivatives, this compound is anticipated to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory.

Hazard Category Anticipated Hazards Required Personal Protective Equipment (PPE)
Inhalation Harmful if inhaled; may cause respiratory irritation.[1][2]Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Ingestion Harmful if swallowed.[1][2]Do not eat, drink, or smoke in laboratory areas.[1] Wash hands thoroughly after handling.[1]
Skin Contact Causes skin irritation.[1][2]Wear chemical-resistant gloves (nitrile is a common choice, but consult glove manufacturer's compatibility charts) and a lab coat. Ensure gloves are inspected before use and removed properly to avoid cross-contamination.
Eye Contact Causes serious eye irritation.[1][2]Wear safety glasses with side shields or chemical splash goggles. A face shield may be necessary for operations with a high risk of splashing.

Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly.

Storage Protocol:

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[1]

  • Location: Store in a locked cabinet or other secure location.[1]

  • Compatibility: Store away from incompatible materials (e.g., strong oxidizing agents).

Emergency Procedures: Spill and Exposure Response

Scenario Immediate Action
Minor Spill 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material. 3. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1] 4. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill 1. Evacuate the immediate area and alert personnel. 2. Contact your institution's EHS department or emergency response team.
Skin Contact 1. Immediately flush the affected area with plenty of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[1]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated lab supplies and excess material, must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage Pending Disposal: Store the waste container in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Never dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Work Area in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Transfer Compound (Avoid Dust Generation) prep_hood->handle_weigh handle_dissolve Prepare Solution (If Applicable) handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area & Equipment handle_dissolve->cleanup_decon cleanup_waste Collect Waste in Labeled Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_wash Remove PPE & Wash Hands cleanup_waste->cleanup_wash spill_event Spill Occurs spill_minor Minor Spill spill_event->spill_minor Assess Size spill_major Major Spill spill_event->spill_major Assess Size spill_contain Contain & Clean Up (Use Absorbent) spill_minor->spill_contain spill_evacuate Evacuate & Call EHS spill_major->spill_evacuate

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.